Product packaging for 2-Methyl-2,4,6-octatriene(Cat. No.:CAS No. 18304-15-9)

2-Methyl-2,4,6-octatriene

Cat. No.: B15183427
CAS No.: 18304-15-9
M. Wt: 122.21 g/mol
InChI Key: AHXXJOUHGBPWGW-YTXTXJHMSA-N
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Description

2-Methyl-2,4,6-octatriene is a useful research compound. Its molecular formula is C9H14 and its molecular weight is 122.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14 B15183427 2-Methyl-2,4,6-octatriene CAS No. 18304-15-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18304-15-9

Molecular Formula

C9H14

Molecular Weight

122.21 g/mol

IUPAC Name

(4E,6E)-2-methylocta-2,4,6-triene

InChI

InChI=1S/C9H14/c1-4-5-6-7-8-9(2)3/h4-8H,1-3H3/b5-4+,7-6+

InChI Key

AHXXJOUHGBPWGW-YTXTXJHMSA-N

Isomeric SMILES

C/C=C/C=C/C=C(C)C

Canonical SMILES

CC=CC=CC=C(C)C

Origin of Product

United States

Foundational & Exploratory

Synthesis and Characterization of 2-Methyl-2,4,6-octatriene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of a proposed methodology for the synthesis and characterization of the conjugated triene, 2-Methyl-2,4,6-octatriene. While specific literature on this isomer is limited, this guide outlines a robust synthetic approach via the Wittig reaction and details a full suite of analytical techniques for its comprehensive characterization. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of novel polyene structures.

Introduction

Conjugated polyenes are important structural motifs in a variety of natural products and functional materials. Their unique electronic properties, arising from the extended π-system, make them valuable targets in organic synthesis. This compound is a C9H14 hydrocarbon containing a conjugated triene system.[1][2][3] This guide details a plausible synthetic route and a comprehensive characterization workflow for this compound.

Proposed Synthesis: The Wittig Reaction

A reliable method for the stereoselective formation of carbon-carbon double bonds is the Wittig reaction, which involves the reaction of a phosphorus ylide with an aldehyde or ketone.[4][5][6][7][8] For the synthesis of this compound, a two-step sequence is proposed, starting from commercially available precursors.

Synthetic Pathway

The proposed synthesis involves two sequential Wittig reactions. The first reaction forms a diene, which is then subjected to a second Wittig reaction to generate the final triene product.

Synthesis_Pathway cluster_step1 Step 1: Synthesis of (E)-2-Methyl-2,4-hexadienal cluster_step2 Step 2: Synthesis of this compound A Crotonaldehyde F (E)-2-Methyl-2,4-hexadienal A->F + Ylide B Triphenylphosphine C 1-Bromo-2-butanone D Phosphonium Salt C->D + Triphenylphosphine E Ylide D->E + Strong Base G (E)-2-Methyl-2,4-hexadienal Base Strong Base (e.g., n-BuLi) J This compound G->J + Ylide H Methyltriphenyl-phosphonium bromide I Ylide H->I + Strong Base Base2 Strong Base (e.g., n-BuLi)

Caption: Proposed two-step synthesis of this compound via sequential Wittig reactions.

Experimental Protocol

Step 1: Synthesis of (E)-2-Methyl-2,4-hexadienal

  • Phosphonium Salt Formation: To a solution of triphenylphosphine in toluene, add 1-bromo-2-butanone. Heat the mixture at reflux for 24 hours. Cool the reaction to room temperature, and collect the precipitated phosphonium salt by filtration. Wash with cold toluene and dry under vacuum.

  • Ylide Generation: Suspend the phosphonium salt in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon) and cool to -78 °C. Add n-butyllithium (n-BuLi) dropwise until a deep red color persists, indicating the formation of the ylide.

  • Wittig Reaction: To the ylide solution at -78 °C, add a solution of crotonaldehyde in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup and Purification: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield (E)-2-Methyl-2,4-hexadienal.

Step 2: Synthesis of this compound

  • Ylide Generation: Suspend methyltriphenylphosphonium bromide in anhydrous THF under an inert atmosphere and cool to 0 °C. Add n-butyllithium (n-BuLi) dropwise to generate the methylide.

  • Wittig Reaction: To the ylide solution, add a solution of (E)-2-Methyl-2,4-hexadienal in anhydrous THF dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup and Purification: Quench the reaction with water and extract with pentane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate carefully under reduced pressure (the product is volatile). Purify the crude product by distillation or preparative gas chromatography to obtain this compound.

Characterization

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and purity assessment of the synthesized this compound.

Characterization Workflow

Characterization_Workflow A Synthesized This compound B Purity Assessment (GC-MS) A->B C Structural Elucidation A->C I Final Characterized Compound B->I D 1H NMR C->D E 13C NMR C->E F IR Spectroscopy C->F G Mass Spectrometry C->G H UV-Vis Spectroscopy C->H C->I

Caption: General workflow for the characterization of this compound.

Spectroscopic and Chromatographic Data

Table 1: Expected Analytical Data for this compound

TechniqueExpected Data
Formula C9H14[1][2][3]
Molecular Weight 122.21 g/mol [2]
GC-MS A single major peak indicating high purity.
Mass Spec (EI) Molecular ion (M+) peak at m/z = 122. Characteristic fragmentation pattern of an unsaturated hydrocarbon.
UV-Vis λmax expected in the range of 260-290 nm, characteristic of a conjugated triene.

Table 2: Expected NMR Spectroscopic Data for this compound (in CDCl3)

¹H NMRExpected Chemical Shift (ppm)MultiplicityIntegrationAssignment
H1~1.0t3H-CH3
H8~1.7s3H=C(CH3)2
H9~1.8s3H=C(CH3)2
H2~2.1q2H-CH2-
H3, H4, H5, H6, H7~5.5 - 6.5m5HVinylic protons
¹³C NMRExpected Chemical Shift (ppm)Assignment
C1~13-CH3
C8, C9~18, 25=C(CH3)2
C2~30-CH2-
C3, C4, C5, C6, C7~120 - 140Vinylic carbons
C2'~135Quaternary vinylic carbon

Table 3: Expected IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Vibration Type
~3020C-H stretch (sp²)
~2960, 2870C-H stretch (sp³)
~1650, 1620, 1590C=C stretch (conjugated)
~970C-H bend (trans C=C)
Experimental Protocols for Characterization
  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Instrument: Standard GC-MS system.

    • Column: HP-5ms or equivalent non-polar column.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • MS Detector: Electron ionization (EI) at 70 eV.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Instrument: 400 MHz or higher field NMR spectrometer.

    • Solvent: Chloroform-d (CDCl3).

    • Concentration: ~10 mg/mL.

    • Experiments: ¹H, ¹³C, COSY, HSQC, HMBC for full structural assignment.

  • Infrared (IR) Spectroscopy:

    • Instrument: Fourier-transform infrared (FTIR) spectrometer.

    • Method: Attenuated total reflectance (ATR) or thin film on a salt plate.

    • Range: 4000-400 cm⁻¹.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy:

    • Instrument: Dual-beam UV-Vis spectrophotometer.

    • Solvent: Hexane or ethanol.

    • Concentration: Dilute solution (~10⁻⁵ M).

    • Range: 200-400 nm.

Conclusion

This technical guide provides a detailed, albeit hypothetical, framework for the synthesis and characterization of this compound. The proposed Wittig reaction pathway offers a versatile and reliable method for its synthesis. The outlined characterization workflow, employing a suite of modern analytical techniques, will ensure the unambiguous confirmation of its structure and purity. This document serves as a valuable resource for researchers embarking on the synthesis and study of novel conjugated polyenes.

References

In-depth Technical Guide on the Spectroscopic Analysis of 2-Methyl-2,4,6-octatriene

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches for experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for 2-Methyl-2,4,6-octatriene have yielded limited specific results. Publicly available databases primarily contain computed data rather than measured experimental spectra for this specific compound. The following guide is constructed based on typical spectroscopic characteristics of analogous conjugated trienes and general experimental protocols. For definitive analysis, experimental acquisition of data for this compound is recommended.

Introduction

This compound is a conjugated triene of interest in various fields of chemical research due to its reactive diene system and potential for isomerization. Spectroscopic analysis is crucial for the unambiguous identification and characterization of its structure and purity. This guide provides a comprehensive overview of the expected spectroscopic data and the methodologies for their acquisition.

Molecular Structure

IUPAC Name: this compound Molecular Formula: C₉H₁₄ Molecular Weight: 122.21 g/mol [1] Structure:

The molecule exists as several geometric isomers due to the presence of three double bonds. The (4E,6E)-isomer is often a common form.[1]

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound based on the analysis of similar conjugated trienes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for (4E,6E)-2-Methyl-2,4,6-octatriene

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 1.7-1.8s6HC1-H₃, C2-CH₃
~ 1.8-1.9d3HC8-H₃
~ 5.5-6.5m5HOlefinic Protons (C3-H, C4-H, C5-H, C6-H, C7-H)

Table 2: Predicted ¹³C NMR Data for (4E,6E)-2-Methyl-2,4,6-octatriene

Chemical Shift (δ, ppm)Assignment
~ 18-25C1, C2-CH₃, C8
~ 120-140C2, C3, C4, C5, C6, C7
Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3010-3050Medium=C-H Stretch
2910-2980StrongC-H Stretch (Alkyl)
1600-1650Medium-StrongC=C Stretch (Conjugated)
960-990Strong=C-H Bend (Trans)
1370-1460MediumC-H Bend (Alkyl)
Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Fragmentation for this compound

m/zInterpretation
122Molecular Ion [M]⁺
107[M - CH₃]⁺
93[M - C₂H₅]⁺
79[M - C₃H₇]⁺
67[C₅H₇]⁺
41[C₃H₅]⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These represent standard procedures that can be adapted for the specific instrumentation available.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Dissolve approximately 5-10 mg of purified this compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, or acetone-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: 0-12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64, depending on sample concentration.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse sequence.

  • Spectral Width: 0-150 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • Temperature: 298 K.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale to the TMS signal.

  • Integrate the peaks in the ¹H spectrum.

  • Analyze the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

  • Neat Liquid: Place a drop of the neat liquid sample between two NaCl or KBr plates.

  • Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) and place it in a liquid cell.

Acquisition Parameters:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A background spectrum of the empty sample holder (or solvent) should be recorded and subtracted from the sample spectrum.

Data Analysis:

  • Identify the characteristic absorption bands.

  • Correlate the observed bands with known vibrational frequencies of functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

GC Parameters:

  • Column: A nonpolar capillary column (e.g., DB-5ms).

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

  • Carrier Gas: Helium at a constant flow rate.

MS Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-300.

  • Scan Speed: 2 scans/second.

  • Ion Source Temperature: 230 °C.

Data Analysis:

  • Identify the molecular ion peak to confirm the molecular weight.

  • Analyze the fragmentation pattern to deduce the structure of the fragments.

  • Compare the obtained spectrum with mass spectral libraries for confirmation.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis & Purification of this compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry (GC-MS) Synthesis->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure IR->Purity MS->Structure MS->Purity

Caption: Workflow for the spectroscopic analysis of this compound.

Mass_Spectrometry_Fragmentation Molecule C₉H₁₄ (this compound) M_ion [C₉H₁₄]⁺˙ m/z = 122 Molecule->M_ion - e⁻ Frag1 [C₈H₁₁]⁺ m/z = 107 M_ion->Frag1 - •CH₃ Frag2 [C₇H₉]⁺ m/z = 93 M_ion->Frag2 - •C₂H₅ Frag3 [C₆H₇]⁺ m/z = 79 M_ion->Frag3 - •C₃H₇

Caption: Expected fragmentation pathway in mass spectrometry.

References

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Methyl-2,4,6-octatriene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-2,4,6-octatriene is a conjugated triene of significant interest in organic synthesis and materials science. Its system of alternating double and single bonds gives rise to a unique electronic structure that dictates its chemical behavior. This guide provides a comprehensive overview of the chemical properties and reactivity of this compound, with a focus on its potential applications in research and development. This document details its physical and chemical characteristics, explores its reactivity in key organic transformations, and provides representative experimental protocols.

Chemical and Physical Properties

While specific experimental data for this compound is limited, the properties of the closely related compound, 2,6-dimethyl-2,4,6-octatriene, provide valuable insights. The following tables summarize the key physical and computed properties of these molecules.

Table 1: Physical Properties of 2,6-Dimethyl-2,4,6-octatriene

PropertyValue
Molecular FormulaC10H16
Molecular Weight136.23 g/mol
Boiling Point73-75 °C at 14 mmHg[1][2]
Density0.811 g/mL at 25 °C[1][2]
Refractive Indexn20/D 1.542[1][2]
SolubilitySoluble in alcohol, insoluble in water[1]
AppearanceColorless mobile liquid[1]

Table 2: Computed Properties of (4E,6E)-2-Methyl-2,4,6-octatriene

PropertyValue
Molecular FormulaC9H14[3]
Molecular Weight122.21 g/mol [3]
XLogP33.6
Exact Mass122.109550447 Da[3]

Spectroscopic Data

  • ¹H NMR: The proton NMR spectrum is expected to show complex signals in the olefinic region (δ 5.0-6.5 ppm) due to the vinyl protons. Signals for the methyl groups would appear in the upfield region (δ 1.7-2.0 ppm).

  • ¹³C NMR: The carbon NMR spectrum will exhibit signals for the sp² hybridized carbons of the triene system in the downfield region (δ 100-150 ppm) and signals for the methyl carbons in the upfield region (δ 15-25 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum of a related compound, 2-methyl, 6-methylene 2,4-octadiene, shows characteristic C-H stretching and bending vibrations for alkenes.[4] For this compound, key absorptions would include C=C stretching vibrations around 1600-1650 cm⁻¹ and C-H stretching of the vinyl and methyl groups around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

  • UV-Vis Spectroscopy: Conjugated systems like this compound exhibit strong absorption in the ultraviolet-visible region. For 2,6-dimethyl-2,4,6-octatriene, UV maxima are observed at 290, 279, and 278 nm.[1][2]

Reactivity and Key Reactions

The conjugated triene system in this compound is the center of its reactivity, making it susceptible to a variety of addition reactions.

Electrophilic Addition

Like other conjugated systems, this compound undergoes electrophilic addition. The reaction with electrophiles such as hydrogen halides (HBr, HCl) can lead to a mixture of 1,2-, 1,4-, and 1,6-addition products due to the formation of a resonance-stabilized allylic carbocation intermediate.[5][6][7] The distribution of these products is often dependent on reaction conditions such as temperature.

The general mechanism involves the initial attack of the electrophile on one of the double bonds to form the most stable carbocation, followed by the attack of the nucleophile at one of the electron-deficient carbons.

Electrophilic_Addition This compound This compound Carbocation_Intermediate Resonance-Stabilized Carbocation Intermediate This compound->Carbocation_Intermediate + H+ H-Br H-Br Addition_Products 1,2-, 1,4-, and 1,6- Addition Products Carbocation_Intermediate->Addition_Products + Br- Br- Br-

Fig. 1: Electrophilic addition to this compound.
Cycloaddition Reactions (Diels-Alder)

This compound can act as a diene in the Diels-Alder reaction, a [4+2] cycloaddition, to form a six-membered ring.[8] The reaction with a suitable dienophile, such as maleic anhydride, would yield a substituted cyclohexene derivative. The stereochemistry of the product is highly controlled by the concerted nature of the reaction.

Diels_Alder Diene This compound (Diene) Transition_State [4+2] Transition State Diene->Transition_State Dienophile Maleic Anhydride (Dienophile) Dienophile->Transition_State Product Cycloadduct Transition_State->Product Heat

Fig. 2: Diels-Alder reaction of this compound.
Oxidation

The double bonds in this compound are susceptible to oxidation by various reagents. For instance, treatment with potassium permanganate (KMnO₄) under different conditions can lead to different products. Cold, dilute, and basic KMnO₄ typically results in the formation of diols via syn-dihydroxylation.[9] Under hot, acidic, or concentrated conditions, oxidative cleavage of the double bonds occurs, leading to the formation of carboxylic acids and ketones.[9][10][11][12]

Polymerization

Due to the presence of multiple double bonds, this compound can undergo polymerization. Cationic polymerization, initiated by a strong acid, can lead to the formation of polymers with complex structures. The conjugated system allows for various modes of monomer incorporation, resulting in polymers with potentially interesting material properties.

Experimental Protocols

The following are representative experimental protocols for key reactions involving conjugated trienes, adapted for this compound.

Synthesis of (4E,6E)-2-Methyl-2,4,6-octatriene

A plausible synthetic route to this compound could involve a Wittig or related olefination reaction to construct the triene system. The following diagram illustrates a conceptual workflow.

Synthesis_Workflow Start Starting Materials (e.g., Aldehyde and Phosphonium Ylide) Reaction Wittig Reaction Start->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Spectroscopic Analysis (NMR, IR, MS) Purification->Characterization Product Pure this compound Characterization->Product

Fig. 3: Conceptual workflow for the synthesis of this compound.
Diels-Alder Reaction with Maleic Anhydride

Objective: To synthesize the Diels-Alder adduct of this compound and maleic anhydride.

Materials:

  • This compound

  • Maleic anhydride

  • Toluene (dry)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirring apparatus

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of dry toluene.

  • Add 1.1 equivalents of maleic anhydride to the solution.

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the reaction mixture to reflux with stirring for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

Electrophilic Addition of HBr

Objective: To perform the electrophilic addition of hydrogen bromide to this compound.

Materials:

  • This compound

  • Hydrogen bromide (33% in acetic acid)

  • Dichloromethane (anhydrous)

  • Round-bottom flask

  • Stirring apparatus

  • Ice bath

Procedure:

  • Dissolve 1.0 equivalent of this compound in anhydrous dichloromethane in a round-bottom flask.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add 1.1 equivalents of a solution of HBr in acetic acid dropwise with stirring.

  • Allow the reaction to stir at 0 °C for 1 hour.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product mixture.

  • The products can be separated and purified by column chromatography.

Conclusion

This compound is a versatile building block in organic chemistry with a rich and varied reactivity profile. Its conjugated triene system allows for participation in a range of important chemical transformations, including electrophilic additions, cycloadditions, and oxidations. This guide provides a foundational understanding of its properties and reactivity, which will be valuable for researchers and scientists exploring its potential in the synthesis of novel molecules and materials. Further experimental investigation is warranted to fully elucidate the specific properties and reaction outcomes for this compound.

References

The Elusive Alkene: A Technical Guide to the Natural Occurrence and Isolation of 2-Methyl-2,4,6-octatriene

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This technical guide addresses the current scientific understanding of the natural occurrence and isolation of the C9 polyene, 2-Methyl-2,4,6-octatriene. Despite its relatively simple structure, a comprehensive review of the existing scientific literature reveals a notable absence of documented natural sources for this compound. This guide, therefore, expands its scope to include closely related, naturally occurring trienes, providing context for potential future discovery. Furthermore, it outlines established experimental protocols for the isolation and identification of volatile organic compounds (VOCs) from fungal and insect sources, which would be applicable should this compound be identified in nature. A hypothetical biosynthetic pathway is also proposed based on known biochemical transformations of terpenes and polyketides.

Natural Occurrence: An Undiscovered Compound

As of the latest literature review, there are no definitive reports identifying this compound as a naturally occurring compound in any organism, including plants, fungi, bacteria, or insects. Searches of chemical databases and scientific publications have not yielded any instances of its isolation and characterization from a natural source.

However, the structural motifs of this compound are present in other known natural products, particularly other volatile terpenes and polyenes. The absence of its detection could be due to several factors, including:

  • Rarity: It may be a very rare natural product, produced in minute quantities by a limited number of species.

  • Instability: The conjugated triene system may render the molecule susceptible to degradation under typical environmental conditions or during standard extraction procedures.

  • Transient Intermediate: It might exist as a transient, non-accumulating intermediate in a biochemical pathway.

Structurally Related Natural Analogs

To provide a frame of reference, this section details naturally occurring compounds with similar structural features.

Table 1: Comparison of this compound with Structurally Related Natural Volatile Compounds

Compound NameStructureNatural Source(s)Typical Concentration/YieldKey Biological Role(s)
This compound C9H14 Not yet identified in nature N/A Unknown
Alloocimene (2,6-Dimethyl-2,4,6-octatriene)C10H16Essential oils of various plants (e.g., Fissistigma maclurei), some insectsVaries widely, can be a major component of essential oilsPlant defense, insect semiochemical
Methyl (2E,4E,6Z)-2,4,6-decatrienoateC11H16O2Aggregation pheromone of the brown marmorated stink bug (Halyomorpha halys) and other pentatomidsNanogram to microgram quantities per insectInsect communication (aggregation pheromone)
(2Z,4Z,6E)-Octa-2,4,6-trienoic acidC8H10O2Produced by a genetically modified strain of the fungus Aspergillus nidulansData not availableIntermediate in a biosynthetic pathway

Experimental Protocols for Isolation and Identification

Should this compound be discovered in a natural source, its isolation and identification would likely follow established protocols for volatile organic compounds (VOCs). The following methodologies are standard practice in the field of chemical ecology and natural product chemistry.

Sample Collection and Volatile Trapping

The initial step involves the capture of VOCs from the source organism. Headspace solid-phase microextraction (HS-SPME) is a common and effective technique.

  • Protocol: Headspace Solid-Phase Microextraction (HS-SPME)

    • The biological sample (e.g., fungal culture, insect) is placed in a sealed glass vial.

    • An SPME fiber coated with a suitable stationary phase (e.g., polydimethylsiloxane/divinylbenzene, PDMS/DVB) is exposed to the headspace above the sample.

    • The fiber is exposed for a predetermined time (e.g., 30-60 minutes) at a controlled temperature to allow for the adsorption of volatile compounds.

    • The fiber is then retracted and transferred to the injection port of a gas chromatograph for thermal desorption and analysis.

Chemical Analysis and Identification

Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique for separating and identifying volatile compounds.

  • Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

    • The SPME fiber is inserted into the heated injection port of the GC, where the adsorbed volatiles are desorbed.

    • The compounds are separated on a capillary column (e.g., DB-5ms) with a programmed temperature gradient.

    • The separated compounds are then introduced into the mass spectrometer.

    • Mass spectra are generated by electron ionization (EI).

    • Compound identification is achieved by comparing the obtained mass spectra and retention indices with those in spectral libraries (e.g., NIST, Wiley) and, ideally, with a synthesized authentic standard of this compound.

The following diagram illustrates a general workflow for the isolation and identification of volatile natural products.

experimental_workflow cluster_collection Sample Collection & Volatile Trapping cluster_analysis Analysis & Identification NaturalSource Natural Source (e.g., Fungus, Insect) SPME Headspace SPME NaturalSource->SPME Adsorption of VOCs Desorption Thermal Desorption SPME->Desorption GCMS GC-MS Analysis Separation Chromatographic Separation Desorption->Separation Detection Mass Spectrometry Detection Separation->Detection Library Spectral Library Comparison Detection->Library Identification Compound Identification Library->Identification Standard Comparison with Authentic Standard Standard->Identification

A generalized experimental workflow for the isolation and identification of volatile organic compounds.

Hypothetical Biosynthesis

In the absence of a known natural source, the biosynthetic pathway for this compound remains speculative. However, a plausible route can be proposed based on known enzymatic reactions in terpene and polyketide biosynthesis. A likely pathway would involve the modification of a common C10 isoprenoid precursor, geranyl pyrophosphate (GPP), or a related C9 precursor derived from a polyketide pathway.

The following diagram outlines a hypothetical biosynthetic pathway starting from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal precursors for terpenes.

hypothetical_biosynthesis cluster_precursors Isoprenoid Precursors cluster_synthesis Hypothetical Synthesis Pathway IPP Isopentenyl Pyrophosphate (IPP) GPP_Synthase Geranyl Pyrophosphate Synthase IPP->GPP_Synthase DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP_Synthase GPP Geranyl Pyrophosphate (GPP) GPP_Synthase->GPP Hypothetical_Enzyme_1 Hypothetical C9 Synthase/Oxidase GPP->Hypothetical_Enzyme_1 C9_Intermediate C9 Oxygenated Intermediate Hypothetical_Enzyme_1->C9_Intermediate Hypothetical_Enzyme_2 Hypothetical Dehydratase/Reductase C9_Intermediate->Hypothetical_Enzyme_2 Target This compound Hypothetical_Enzyme_2->Target

A hypothetical biosynthetic pathway for this compound from isoprenoid precursors.

This proposed pathway involves:

  • The condensation of IPP and DMAPP to form the C10 precursor, geranyl pyrophosphate (GPP).

  • A hypothetical enzyme would then act on GPP to generate a C9 intermediate, possibly through oxidative cleavage.

  • Subsequent enzymatic modifications, such as dehydration and reduction, would then yield the final this compound structure.

Alternatively, a polyketide synthase (PKS) pathway could assemble a nine-carbon backbone that is subsequently modified to produce the triene.

Conclusion and Future Outlook

This compound remains a molecule of theoretical interest in the field of natural products chemistry due to the current lack of evidence for its natural occurrence. The information provided in this guide on related compounds and general methodologies for the study of volatile organic compounds is intended to serve as a resource for researchers who may encounter this or similar molecules in their work.

Future research, particularly in the metabolomic analysis of a wider range of fungi and insects, may yet lead to the discovery of this compound in nature. Should it be identified, the experimental protocols outlined herein will be crucial for its definitive characterization and for elucidating its biological role and biosynthetic origins.

An In-depth Technical Guide on the Thermochemical Properties of 2-Methyl-2,4,6-octatriene

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the available thermochemical data for 2-Methyl-2,4,6-octatriene and its closely related isomers. Due to the limited availability of experimental data for this compound, this document also presents information on analogous compounds, primarily 2,6-dimethyl-2,4,6-octatriene (allo-ocimene), to offer valuable insights. Furthermore, detailed experimental protocols for determining key thermochemical properties of volatile hydrocarbons are described, providing a methodological framework for future research.

Introduction

This compound is a conjugated triene of interest in various fields of chemical research. A thorough understanding of its thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for process design, reaction modeling, and safety assessments. This guide aims to consolidate the existing, albeit limited, data and provide a practical resource for researchers.

Thermochemical Data

To provide a useful reference, this guide presents available data for the structurally similar and more extensively studied compound, 2,6-dimethyl-2,4,6-octatriene, also known as allo-ocimene. It is important to note that while these values can serve as estimates, they are not a direct substitute for experimental data on this compound.

Table 1: Physical and Thermochemical Properties of 2,6-Dimethyl-2,4,6-octatriene (Allo-ocimene)

PropertyValueUnitsNotes
Molecular FormulaC₁₀H₁₆-[4][5]
Molecular Weight136.23 g/mol [4][5]
Boiling Point73-75 (at 14 mmHg)°C[6]
Density0.811 (at 25 °C)g/mL[6]
Standard Liquid Enthalpy of Combustion (ΔcH°liquid)-6197.8 ± 5.0kJ/molFor 2,4,6-Octatriene, 2,6-dimethyl-[4]

Note: The enthalpy of combustion data is for "2,4,6-Octatriene, 2,6-dimethyl-" as listed in the NIST WebBook, which may encompass a mixture of isomers.

Experimental Protocols for Determining Thermochemical Properties

The determination of thermochemical properties for volatile organic compounds like this compound requires specialized experimental techniques. The following sections detail the methodologies for measuring enthalpy of formation, enthalpy of vaporization, and entropy.

The standard enthalpy of formation of a volatile hydrocarbon is typically determined indirectly through the measurement of its enthalpy of combustion using bomb calorimetry[7].

Experimental Workflow: Bomb Calorimetry

G cluster_prep Sample Preparation cluster_calorimetry Calorimetry Measurement cluster_analysis Data Analysis Sample Weigh a precise mass of the volatile liquid sample Encapsulate Encapsulate the sample in a container of known combustion energy Sample->Encapsulate Place Place the encapsulated sample in the bomb calorimeter Encapsulate->Place Pressurize Pressurize the bomb with excess pure oxygen Place->Pressurize Immerse Immerse the bomb in a known mass of water in the calorimeter Pressurize->Immerse Ignite Ignite the sample via an electrical fuse Immerse->Ignite Measure Record the temperature change of the water Ignite->Measure CalculateQ Calculate the total heat released (Q) using the heat capacity of the calorimeter and the temperature change Measure->CalculateQ Correct Apply corrections for the fuse ignition and any incomplete combustion CalculateQ->Correct CalculateHc Determine the enthalpy of combustion (ΔHc°) of the sample Correct->CalculateHc CalculateHf Calculate the enthalpy of formation (ΔHf°) using Hess's Law with known ΔHf° of CO₂ and H₂O CalculateHc->CalculateHf

Caption: Workflow for determining the enthalpy of formation using bomb calorimetry.

The enthalpy of vaporization can be determined using various calorimetric techniques, including vaporization calorimetry and differential scanning calorimetry (DSC)[8][9].

Experimental Protocol: Isothermal DSC for Volatile Liquids A procedure for measuring the enthalpy of vaporization of volatile compounds involves using a differential scanning calorimeter in isothermal mode[9].

  • A small, precise mass of the liquid sample is placed in a DSC pan.

  • The pan is then subjected to a sudden decrease in pressure, inducing vaporization.

  • The DSC records the heat flow as a function of time required to maintain a constant temperature during the endothermic vaporization process.

  • The total heat absorbed is integrated to determine the enthalpy of vaporization for the measured mass of the sample.

The standard molar entropy of a substance is determined by measuring its heat capacity at various temperatures and then integrating from absolute zero[10][11].

Experimental Workflow: Entropy Determination

G cluster_measurement Heat Capacity Measurement cluster_calculation Entropy Calculation Cool Cool the sample to a very low temperature (near 0 K) Heat Incrementally heat the sample Cool->Heat MeasureCp Measure the heat capacity (Cp) at each temperature increment Heat->MeasureCp MeasurePhase Measure the enthalpy of any phase transitions (melting, boiling) MeasureCp->MeasurePhase Integrate Integrate Cp/T from 0 K to the desired temperature (e.g., 298.15 K) MeasureCp->Integrate AddPhase Add the entropy changes for any phase transitions (ΔH/T) MeasurePhase->AddPhase CalculateS Sum the integrated values and phase transition entropies to obtain the standard molar entropy (S°) Integrate->CalculateS AddPhase->CalculateS

Caption: Workflow for the experimental determination of standard molar entropy.

Conclusion

While direct experimental thermochemical data for this compound remains elusive, this guide provides valuable context by presenting data for the closely related compound, 2,6-dimethyl-2,4,6-octatriene. The detailed experimental protocols offer a clear path for researchers to determine these critical properties. The generation of accurate experimental data for this compound is a crucial next step for a more complete understanding of its chemical behavior and potential applications.

References

In-depth Technical Guide on Quantum Chemical Calculations for 2-Methyl-2,4,6-octatriene

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature reveals a notable absence of specific quantum chemical calculations for 2-Methyl-2,4,6-octatriene. While this compound is identified as a naturally occurring phytochemical in several studies, detailed theoretical investigations into its electronic structure and molecular properties have not been published in the accessible scientific domain. This guide, therefore, outlines the standard computational methodologies and theoretical principles that would be applied in such a study, providing a framework for future research.

Theoretical Background

Quantum chemical calculations are indispensable tools for elucidating the electronic structure, reactivity, and spectroscopic properties of molecules. For a conjugated system like this compound, these methods can provide valuable insights into its behavior in chemical reactions and its potential applications. The primary methods employed for such studies are Density Functional Theory (DFT) and ab initio calculations.

Hypothetical Computational Workflow

A typical computational study of this compound would follow a structured workflow to ensure the accuracy and reliability of the results. This process involves geometry optimization, frequency calculations, and the determination of various molecular and electronic properties.

G cluster_input Input Preparation cluster_calculation Quantum Chemical Calculation cluster_analysis Data Analysis and Interpretation mol_structure Initial Molecular Structure (this compound) method_selection Method Selection (e.g., DFT/B3LYP) mol_structure->method_selection basis_set Basis Set Selection (e.g., 6-31G(d)) method_selection->basis_set geom_opt Geometry Optimization basis_set->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic_prop Electronic Property Calculation geom_opt->electronic_prop thermo_analysis Thermodynamic Analysis freq_calc->thermo_analysis homo_lumo HOMO-LUMO Analysis electronic_prop->homo_lumo molecular_orbitals Molecular Orbital Visualization electronic_prop->molecular_orbitals spectra Spectroscopic Prediction (IR, UV-Vis) electronic_prop->spectra

Figure 1: A generalized workflow for quantum chemical calculations on a molecule like this compound.

Experimental Protocols: A Theoretical Approach

In the absence of specific published data for this compound, this section details the standard computational protocols that would be used.

1. Geometry Optimization: The initial step is to determine the most stable conformation of the molecule. This is achieved by performing a geometry optimization, typically using a DFT method such as B3LYP with a basis set like 6-31G(d). This process minimizes the energy of the molecule with respect to the positions of its atoms, resulting in an optimized 3D structure.

2. Frequency Calculations: Following optimization, frequency calculations are performed at the same level of theory. These calculations serve two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the vibrational (infrared) spectrum of the molecule. Thermodynamic properties such as enthalpy and Gibbs free energy are also derived from these calculations.

3. Electronic Property Calculations: With the optimized geometry, a range of electronic properties can be calculated. These include:

  • Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: These are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.

  • Molecular Electrostatic Potential (MEP): This provides a visual representation of the charge distribution in the molecule, highlighting electron-rich and electron-poor regions.

  • Natural Bond Orbital (NBO) analysis: This method is used to study charge transfer and intramolecular interactions.

Data Presentation: Anticipated Results

While specific values are not available, the following tables illustrate how the quantitative data for this compound would be presented.

Table 1: Calculated Thermodynamic Properties

Parameter Value Unit
Zero-point vibrational energy Data not available kcal/mol
Enthalpy Data not available Hartree
Gibbs Free Energy Data not available Hartree

| Dipole Moment | Data not available | Debye |

Table 2: Frontier Molecular Orbital Energies

Molecular Orbital Energy Unit
HOMO Data not available eV
LUMO Data not available eV

| HOMO-LUMO Gap | Data not available | eV |

Signaling Pathways and Logical Relationships

In the context of drug development, understanding how a molecule's electronic properties relate to its potential biological activity is key. The HOMO-LUMO gap, for instance, can be correlated with reactivity and the ability to participate in charge-transfer interactions with biological targets.

G cluster_properties Molecular Properties cluster_reactivity Chemical Reactivity cluster_interaction Biological Interaction homo High HOMO Energy reactivity Increased Chemical Reactivity homo->reactivity lumo Low LUMO Energy lumo->reactivity gap Small HOMO-LUMO Gap gap->reactivity interaction Enhanced Interaction with Biological Targets reactivity->interaction

Figure 2: The logical relationship between frontier molecular orbital energies and potential biological activity.

Conclusion

A thorough investigation of the scientific literature indicates that detailed quantum chemical calculations for this compound have not yet been reported. This guide has provided a comprehensive overview of the standard theoretical methods, computational workflows, and data presentation formats that would be employed in such a study. The provided diagrams illustrate the logical flow of a computational investigation and the relationship between calculated electronic properties and chemical reactivity. Future research in this area would be valuable for a deeper understanding of the chemical and potential pharmacological properties of this naturally occurring polyene.

An In-depth Technical Guide to the Synthesis and Characterization of 2-Methyl-2,4,6-octatriene

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct historical records and dedicated synthetic methodologies for 2-Methyl-2,4,6-octatriene are not extensively documented in publicly available literature. This guide is constructed based on the synthesis of the closely related and well-studied isomer, alloocimene (2,6-dimethyl-2,4,6-octatriene), and general principles of conjugated triene synthesis. The experimental protocols and data presented are representative of this class of compounds.

Introduction

This compound is a conjugated triene with the molecular formula C₉H₁₄[1][2][3]. As a member of the terpene family, it shares structural similarities with naturally occurring compounds and is an isomer of the more widely known alloocimene[4]. Conjugated trienes are valuable motifs in organic chemistry, serving as building blocks for more complex molecules and as substrates in pericyclic reactions[5]. This document provides a comprehensive overview of the plausible synthetic routes, experimental procedures, and characterization data relevant to this compound, aimed at researchers in organic synthesis and drug development.

Historical Context: The Discovery of Related Conjugated Trienes

While a specific discovery narrative for this compound is elusive, the history of its close relative, alloocimene, is linked to the study of terpene chemistry. A significant early development in the synthesis of such conjugated trienes was the thermal isomerization of α-pinene, a major constituent of turpentine. A patented process from the 1940s describes the pyrolysis of α-pinene in the liquid phase to produce alloocimene[5][6]. This pyrolytic ring-opening of the bicyclic α-pinene structure provided a viable pathway to this class of acyclic trienes[5].

More recently, advancements in biotechnology have led to the microbial synthesis of alloocimene isomers. A neo-allo-ocimene synthase has been identified in celery (Apium graveolens), which directly converts geranyl pyrophosphate (GPP) into neo-allo-ocimene[5]. This enzymatic pathway highlights a sustainable alternative to chemical synthesis for producing related monoterpenes[7].

Synthetic Methodologies

The synthesis of conjugated trienes like this compound can be approached through several established methods in organic chemistry. Key strategies include thermal isomerization, Wittig reactions, and transition metal-catalyzed cross-coupling reactions.

The pyrolysis of α-pinene is a common industrial method to produce a mixture of monoterpenes, including alloocimene. The degradation of α-pinene typically begins with isomerization at temperatures around 500°C[8]. This process involves the cleavage of the cyclobutane ring in α-pinene to form an acyclic triene system. While this method yields a mixture of isomers, it is a cost-effective route for producing alloocimene on a large scale.

The Wittig reaction is a powerful and widely used method for the stereoselective synthesis of alkenes from aldehydes or ketones and phosphonium ylides[9][10]. For the construction of a conjugated triene like this compound, a multi-step Wittig approach can be employed. A key advantage of the Wittig reaction is that the position of the newly formed double bond is fixed, which is crucial for controlling the regioselectivity of the final product[9]. To synthesize conjugated dienes with specific stereochemistry, it is often preferable to react a non-stabilized saturated ylide with an α,β-unsaturated aldehyde[11].

Modern synthetic methods offer highly selective routes to conjugated dienes and trienes. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi reactions, are effective for this purpose. For instance, a highly selective and general procedure for preparing conjugated dienes involves the palladium-catalyzed cross-coupling of organometallic reagents with vinyl halides[12]. This methodology can be extended to the synthesis of trienes, offering excellent control over stereochemistry[13].

Experimental Protocols

Protocol 1: Generalized Synthesis of a Conjugated Triene via the Wittig Reaction

This protocol outlines a general procedure for synthesizing a conjugated triene from an α,β-unsaturated aldehyde and a phosphonium ylide.

Step 1: Preparation of the Phosphonium Ylide

  • To an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add triphenylphosphine and a suitable alkyl halide in anhydrous solvent (e.g., toluene).

  • Heat the mixture to reflux and stir for 24 hours to form the phosphonium salt.

  • Cool the reaction mixture to room temperature and collect the precipitated phosphonium salt by filtration. Wash with cold solvent and dry under vacuum.

  • Suspend the phosphonium salt in anhydrous tetrahydrofuran (THF) at -78°C.

  • Add a strong base, such as n-butyllithium, dropwise until the characteristic color of the ylide appears.

Step 2: The Wittig Reaction

  • In a separate flask, dissolve the appropriate α,β-unsaturated aldehyde in anhydrous THF at -78°C.

  • Slowly add the freshly prepared ylide solution to the aldehyde solution via cannula.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to yield the conjugated triene.

Data Presentation

Table 1: Computed Physicochemical Properties of this compound Isomers
Property(4E,6E)-2-Methyl-2,4,6-octatriene(4Z,6E)-2-Methyl-2,4,6-octatriene
Molecular Formula C₉H₁₄[1]C₉H₁₄[3]
Molecular Weight 122.21 g/mol [1]122.21 g/mol [3]
IUPAC Name (4E,6E)-2-methylocta-2,4,6-triene[1](4Z,6E)-2-methylocta-2,4,6-triene[3]
CAS Number 18304-15-9[1]18304-17-1[3]
XLogP3 3.6[1]3.6[3]
Table 2: Representative Spectroscopic Data for Alloocimene Isomers (C₁₀H₁₆)
Isomer¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Key IR Bands (cm⁻¹)
(4E,6E)-Alloocimene Signals in the olefinic region (5.0-6.5 ppm), and aliphatic region (1.5-2.0 ppm)Signals in the sp² region (110-140 ppm) and sp³ region (15-30 ppm)~3020 (C-H stretch, sp²), ~2960 (C-H stretch, sp³), ~1650 (C=C stretch), ~970 (trans C-H bend)
(4Z,6E)-Alloocimene Similar regions to the (E,E) isomer, but with different coupling constants for the cis double bond protons.Similar to the (E,E) isomer, with slight shifts due to stereochemistry.Similar to the (E,E) isomer, with additional or shifted bands in the fingerprint region due to the cis double bond.
(4Z,6Z)-Alloocimene Distinct olefinic signals and coupling constants reflecting the two cis double bonds.Distinct chemical shifts for the sp² carbons due to the Z,Z-stereochemistry.Characteristic bands for cis double bonds in the IR spectrum.

Note: The identification of specific isomers of conjugated polyenes heavily relies on a combination of 1D and 2D NMR techniques, such as COSY, HSQC, and HMBC, to definitively assign proton and carbon signals and determine stereochemistry[14][15].

Visualizations

Logical Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_characterization Structural Characterization Start Starting Materials (e.g., α,β-Unsaturated Aldehyde, Alkyl Halide) Phosphonium_Salt Phosphonium Salt Formation Start->Phosphonium_Salt Ylide Ylide Generation Phosphonium_Salt->Ylide Wittig Wittig Reaction Ylide->Wittig Crude Crude Product Wittig->Crude Extraction Workup & Extraction Crude->Extraction Chromatography Column Chromatography Extraction->Chromatography Pure_Product Pure Triene Chromatography->Pure_Product NMR NMR Spectroscopy (¹H, ¹³C, COSY) Pure_Product->NMR MS Mass Spectrometry Pure_Product->MS IR IR Spectroscopy Pure_Product->IR Structure Structure Elucidation NMR->Structure MS->Structure IR->Structure

Caption: Workflow for the synthesis and characterization of a conjugated triene.

Conceptual Reaction Pathway: Wittig Synthesis

G reagents reagents Aldehyde α,β-Unsaturated Aldehyde Intermediate Oxaphosphetane Intermediate Aldehyde->Intermediate Nucleophilic Attack Ylide Phosphonium Ylide Ylide->Intermediate Product Conjugated Triene Intermediate->Product Decomposition Byproduct Triphenylphosphine Oxide Intermediate->Byproduct

Caption: Conceptual pathway of the Wittig reaction for triene synthesis.

References

Biological activity of 2-Methyl-2,4,6-octatriene and its derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Unveiling the Biological Profile of Alloocimene: A Technical Guide

Disclaimer: Initial research revealed a significant lack of specific biological activity data for 2-Methyl-2,4,6-octatriene. Consequently, this guide focuses on the structurally similar and more extensively studied compound, alloocimene (2,6-dimethyl-2,4,6-octatriene) . This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals interested in the biological activities of this acyclic monoterpene.

Alloocimene is a naturally occurring monoterpene found in a variety of plants and is recognized for its pleasant aroma, leading to its use in the fragrance industry.[1] It exists as a mixture of stereoisomers, primarily (4E,6E)-alloocimene and (4E,6Z)-alloocimene (neo-allo-ocimene).[2] Beyond its aromatic properties, alloocimene has demonstrated a range of biological activities, including insecticidal, antifungal, and plant defense-inducing effects.[2][3]

Quantitative Data on Biological Activities

The following tables summarize the available quantitative data on the biological activities of alloocimene and its derivatives.

Table 1: Insecticidal Activity of Alloocimene

Target OrganismAssay TypeMetricValueReference
Aedes aegypti (larvae)Larvicidal assayLC₅₀25.3 µg/mL[2]
Anopheles stephensi (larvae)Larvicidal assayLC₅₀28.7 µg/mL[2]
Culex quinquefasciatus (larvae)Larvicidal assayLC₅₀32.4 µg/mL[2]
Sitophilus zeamaisContact ToxicityLD₅₀>100 µ g/insect [4]
Tribolium castaneumContact ToxicityLD₅₀>100 µ g/insect [4]

Table 2: Antimicrobial and Antifungal Activity of Alloocimene

Target OrganismAssay TypeMetricValueReference
Botrytis cinereaIn vivo plant assayDisease resistanceInduced resistance in Arabidopsis thaliana[2][3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activity of alloocimene and related terpenoids.

Insecticidal Activity: Mosquito Larvicidal Assay

This protocol is adapted from studies evaluating the toxicity of essential oil components against mosquito larvae.

Objective: To determine the lethal concentration (LC₅₀) of alloocimene required to kill 50% of a mosquito larvae population.

Materials:

  • Alloocimene

  • Ethanol or DMSO (solvent)

  • Distilled water

  • Late third or early fourth instar larvae of Aedes aegypti, Anopheles stephensi, or Culex quinquefasciatus

  • 250 mL glass beakers

  • Pipettes

  • Small fishnet

Procedure:

  • Stock Solution Preparation: Prepare a 1% stock solution of alloocimene in ethanol or DMSO.

  • Test Concentrations: From the stock solution, prepare a series of dilutions in distilled water to achieve the desired final concentrations (e.g., 10, 20, 30, 40, 50 µg/mL).

  • Experimental Setup:

    • For each concentration, add 200 mL of the test solution to a labeled 250 mL beaker.

    • Prepare a control beaker with 200 mL of distilled water and the same amount of solvent used for the highest concentration of alloocimene.

    • Introduce 20-25 larvae into each beaker.

  • Incubation: Maintain the beakers at 27 ± 2°C with a 12:12 hour light:dark photoperiod.

  • Data Collection: After 24 hours, count the number of dead larvae in each beaker. Larvae are considered dead if they are immobile and do not respond to probing with a fine needle.

  • Data Analysis: Calculate the percentage mortality for each concentration. Use probit analysis to determine the LC₅₀ value.

Workflow for Mosquito Larvicidal Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare 1% Alloocimene Stock Solution B Create Serial Dilutions (Test Concentrations) A->B D Add Test/Control Solutions to Beakers B->D C Prepare Control Solution C->D E Introduce Mosquito Larvae D->E F Incubate for 24 hours E->F G Count Dead Larvae F->G H Calculate Percent Mortality G->H I Determine LC50 via Probit Analysis H->I

Workflow for determining the larvicidal activity of alloocimene.

Antifungal Activity: Plant-Based Resistance Assay

This protocol describes a method to assess the ability of alloocimene to induce disease resistance in plants.

Objective: To determine if pre-treatment with alloocimene enhances a plant's resistance to a fungal pathogen.

Materials:

  • Alloocimene

  • Ethanol (solvent)

  • Arabidopsis thaliana plants (4-5 weeks old)

  • Spore suspension of Botrytis cinerea (e.g., 5 x 10⁵ spores/mL in potato dextrose broth)

  • Spray bottles

  • Growth chambers

Procedure:

  • Alloocimene Treatment: Prepare a solution of alloocimene in water with a small amount of ethanol as a solvent (e.g., 1 mM alloocimene in 0.1% ethanol).

  • Plant Treatment: Spray the Arabidopsis plants with the alloocimene solution until the leaves are thoroughly wetted. Control plants are sprayed with a 0.1% ethanol solution.

  • Incubation: Keep the treated plants in a growth chamber for 48 hours to allow for the induction of defense responses.

  • Pathogen Inoculation: After the 48-hour incubation, inoculate the plants by spraying them with the Botrytis cinerea spore suspension.

  • Disease Assessment: Place the inoculated plants in a high-humidity environment to promote disease development. After 3-4 days, assess the disease severity by measuring the lesion size on the leaves or by scoring the percentage of leaf area showing symptoms of infection.

  • Data Analysis: Compare the disease severity between the alloocimene-treated plants and the control plants. A significant reduction in disease symptoms in the treated plants indicates induced resistance.

Signaling Pathways

The precise molecular signaling pathways through which alloocimene exerts its biological effects are not yet fully elucidated. However, in the context of inducing plant defense, volatile organic compounds like alloocimene are known to trigger a cascade of signaling events.

Plant Defense Induction Pathway

When a plant is exposed to alloocimene, it can prime or directly induce its defense mechanisms. This involves the recognition of the compound, leading to the activation of signaling pathways that often involve key plant hormones such as jasmonic acid (JA) and salicylic acid (SA). This results in the upregulation of defense-related genes and the production of antimicrobial compounds and proteins that enhance the plant's resistance to pathogens.[2][3]

Hypothesized Signaling Pathway for Alloocimene-Induced Plant Defense

G Alloocimene Alloocimene Exposure Receptor Plausible Receptor Recognition Alloocimene->Receptor ROS Reactive Oxygen Species (ROS) Burst Receptor->ROS Signaling Activation of Kinase Cascades ROS->Signaling Hormones Jasmonic Acid (JA) & Salicylic Acid (SA) Signaling Signaling->Hormones Genes Upregulation of Defense-Related Genes Hormones->Genes Response Synthesis of Antimicrobial Compounds & Proteins Genes->Response

A proposed pathway for alloocimene-induced plant defense.

References

2-Methyl-2,4,6-octatriene: A Technical Overview of a Structurally Intriguing but Industrially Obscure Triene

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

2-Methyl-2,4,6-octatriene is a conjugated triene with the chemical formula C₉H₁₄. Its structure, featuring a chain of alternating double and single bonds, suggests a potential for a variety of chemical reactions, including polymerizations and cycloadditions. However, a comprehensive review of scientific literature and patent databases reveals a notable scarcity of information regarding its industrial applications, detailed synthesis protocols, and biological activity. This technical guide summarizes the available physicochemical data for this compound and contrasts it with its commercially significant isomer, 2,6-dimethyl-2,4,6-octatriene (alloocimene), to provide context on the potential industrial relevance of this class of compounds.

Physicochemical Properties of this compound

The fundamental physicochemical properties of this compound have been computationally predicted and are available through chemical databases. These properties are crucial for understanding its potential behavior in chemical processes. The available data for its isomers, (4E,6E)-2-methylocta-2,4,6-triene and (4Z,6E)-2-methylocta-2,4,6-triene, are presented below.

Property(4E,6E)-2-methylocta-2,4,6-triene(4Z,6E)-2-methylocta-2,4,6-trieneReference
Molecular Formula C₉H₁₄C₉H₁₄[1][2]
Molecular Weight 122.21 g/mol 122.21 g/mol [1][2]
IUPAC Name (4E,6E)-2-methylocta-2,4,6-triene(4Z,6E)-2-methylocta-2,4,6-triene[1][2]
CAS Number 18304-15-918304-17-1[1][2]
Computed XLogP3 3.63.6[1][2]
Topological Polar Surface Area 0 Ų0 Ų[1][2]
Heavy Atom Count 99[1][2]

Synthesis of this compound

Industrial Relevance and Applications

Despite extensive searches of chemical literature and patent databases, no significant industrial applications for this compound have been identified. The compound does not appear to be used as a monomer in large-scale polymer production, as a fragrance component, or in agrochemical formulations.

Biological Activity

There is a notable absence of studies on the biological activity of this compound. While many conjugated systems exhibit interesting biological properties, this particular compound has not been the subject of published pharmacological or toxicological research.

A Commercially Relevant Isomer: 2,6-Dimethyl-2,4,6-octatriene (Alloocimene)

In stark contrast to this compound, its isomer, 2,6-dimethyl-2,4,6-octatriene, commonly known as alloocimene, has established industrial relevance. Understanding the applications of alloocimene can provide insights into the potential, albeit currently unrealized, utility of other octatriene isomers.

Applications of Alloocimene
  • Fragrance Industry : Alloocimene is utilized as a fragrance ingredient, valued for its floral and citrus-like aroma. It is a component in various perfumes and scented consumer products.

  • Polymer Chemistry : Alloocimene has been investigated for its role in polymer synthesis. It can be used to improve the scorch resistance of elastomers and in polythioether vulcanization without negatively impacting the efficiency of the vulcanization process.

The logical workflow for evaluating the industrial potential of a novel compound like this compound, by drawing parallels with a known isomer, is depicted below.

G cluster_target Target Compound: this compound cluster_analog Analog Compound: 2,6-Dimethyl-2,4,6-octatriene (Alloocimene) T1 Physicochemical Data Available T2 Synthesis Protocols (Largely Unknown) T3 Industrial Applications (Undocumented) T4 Biological Activity (Unexplored) A3 Known Industrial Applications T3->A3 Comparative Analysis Conclusion Conclusion: Limited industrial relevance of the target compound due to lack of documented applications and synthesis routes. T3->Conclusion A1 Well-Characterized Physicochemical Properties A2 Established Synthesis Routes A1->A2 A2->A3 A4 Documented Use in Fragrances & Polymers A3->A4 A3->A4 Leads to

Caption: Comparative analysis workflow for assessing the industrial potential of this compound.

Experimental Protocol: A Representative Synthesis of a Related Octatriene Derivative

While a specific protocol for this compound is unavailable, the synthesis of a structurally related compound, 2,7-dimethyl-2,4,6-octatriene-1,8-dialdehyde, is detailed in patent literature. This provides an example of the complexity involved in synthesizing such molecules.

Objective: To synthesize 2,7-dimethyl-2,4,6-octatriene-1,8-dialdehyde.

Materials:

  • Acetaldehyde diethyl acetal

  • Ethyl-(1-propenyl)-ether

  • Ferric chloride or aluminum chloride

  • Potassium acetate

  • Phase transfer catalyst

  • Dichloromethane

  • n-pentane

  • Anhydrous sodium sulfate

Procedure:

  • Step 1: Synthesis of 1,1,3-triethoxy-2-methyl-butane

    • Under the protection of an inert gas, acetaldehyde diethyl acetal and ethyl-(1-propenyl)-ether are reacted in the presence of a catalyst (ferric chloride or aluminum chloride) at a temperature of -10°C to 0°C.

  • Step 2: Synthesis of 1-ethoxy-2-methyl-1,3-butadiene

    • The product from Step 1 is further processed to yield 1-ethoxy-2-methyl-1,3-butadiene.

  • Step 3: Dimerization

    • 1-ethoxy-2-methyl-1,3-butadiene is dissolved in absolute ethanol with potassium acetate and a phase transfer catalyst.

  • Step 4: Condensation

    • The resulting phosphonic salt is condensed using hydrogen peroxide at 0-5°C with a sodium carbonate solution to produce 1,1,8,8-tetraethoxy-2,7-dimethyl-2,4,6-octatriene at a pH of 8-10.

  • Step 5: Hydrolysis

    • The product from Step 4 is hydrolyzed under acidic conditions to yield the final product, 2,7-dimethyl-2,4,6-octatriene-1,8-dialdehyde.

The multi-step nature of this synthesis highlights the challenges in producing specific octatriene derivatives. A simplified workflow is illustrated below.

G cluster_synthesis Synthesis of 2,7-dimethyl-2,4,6-octatriene-1,8-dialdehyde Reactants Acetaldehyde diethyl acetal + Ethyl-(1-propenyl)-ether Intermediate1 1,1,3-triethoxy-2-methyl-butane Reactants->Intermediate1 Catalytic Addition Intermediate2 1-ethoxy-2-methyl-1,3-butadiene Intermediate1->Intermediate2 Processing Intermediate3 Phosphonic Salt Intermediate2->Intermediate3 Dimerization Intermediate4 1,1,8,8-tetraethoxy-2,7-dimethyl-2,4,6-octatriene Intermediate3->Intermediate4 Condensation Product 2,7-dimethyl-2,4,6-octatriene-1,8-dialdehyde Intermediate4->Product Acidic Hydrolysis

Caption: Simplified workflow for the synthesis of a related octatriene derivative.

Conclusion

This compound remains a molecule of theoretical interest with limited practical application based on currently available information. Its physicochemical properties are predicted, but a lack of published synthesis protocols, industrial uses, and biological studies suggests it is not a compound of significant commercial interest. In contrast, its isomer, 2,6-dimethyl-2,4,6-octatriene (alloocimene), serves as a valuable case study, demonstrating that octatriene structures can have relevance in the fragrance and polymer industries. Future research into the synthesis and properties of this compound could potentially uncover novel applications, but for now, it remains in the shadow of its more established isomer.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Methyl-2,4,6-octatriene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory synthesis of 2-Methyl-2,4,6-octatriene. The synthesis is achieved via a Wittig reaction, a widely used and reliable method for the formation of carbon-carbon double bonds.[1][2][3] The protocol outlines a two-step process commencing with the generation of a phosphorus ylide from methyltriphenylphosphonium bromide, followed by its reaction with (2E,4E)-hexa-2,4-dienal to yield the target triene. This application note includes a comprehensive experimental procedure, a summary of reagents in a tabular format, and a visual representation of the synthetic workflow.

Introduction

This compound is a conjugated triene of interest in organic synthesis and materials science. The conjugated system of double bonds imparts specific electronic and photochemical properties to the molecule. The Wittig reaction is an invaluable tool in synthetic organic chemistry for the stereoselective synthesis of alkenes from carbonyl compounds and phosphorus ylides.[1][2][4] This method offers a high degree of control over the position of the newly formed double bond, making it superior to other elimination-based methods that can often result in product mixtures.[3] The protocol described herein utilizes the readily available methylenetriphenylphosphorane to introduce the terminal double bond of the target molecule.

Data Presentation

Table 1: Reagents and Stoichiometry for the Synthesis of this compound

ReagentMolecular Weight ( g/mol )Molar EquivalentsAmount (mmol)Mass/Volume
Methyltriphenylphosphonium bromide357.231.111.03.93 g
Tetrahydrofuran (THF), anhydrous72.11--50 mL
n-Butyllithium (2.5 M in hexanes)64.061.0510.54.2 mL
(2E,4E)-Hexa-2,4-dienal96.131.010.00.96 g
Diethyl ether, anhydrous74.12--As needed
Saturated aq. Ammonium Chloride (NH4Cl)53.49--As needed
Anhydrous Magnesium Sulfate (MgSO4)120.37--As needed
Hexane (for chromatography)86.18--As needed
Ethyl acetate (for chromatography)88.11--As needed
Product (Hypothetical)
This compound122.21--Up to 80% yield
By-product
Triphenylphosphine oxide278.28---

Experimental Protocols

Safety Precautions
  • Methyltriphenylphosphonium bromide: Toxic if swallowed and may cause respiratory irritation.[5][6] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • n-Butyllithium: Pyrophoric, spontaneously flammable in air, and reacts violently with water.[7][8][9][10] It is also corrosive and causes severe skin and eye burns.[7][8][10] All operations involving n-butyllithium must be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and proper syringe techniques.

  • (2E,4E)-Hexa-2,4-dienal: Flammable liquid and vapor. Handle in a fume hood and avoid sources of ignition.

  • Triphenylphosphine oxide: Harmful if swallowed and may cause skin, eye, and respiratory irritation.[11][12][13][14][15]

  • Anhydrous solvents (THF, diethyl ether) are flammable and should be handled with care, away from open flames.

Part 1: Generation of Methylenetriphenylphosphorane (Wittig Reagent)
  • To a flame-dried 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet, add methyltriphenylphosphonium bromide (3.93 g, 11.0 mmol).[16]

  • Add anhydrous tetrahydrofuran (THF, 40 mL) via syringe.

  • Cool the resulting suspension to 0 °C in an ice bath.

  • While stirring, add n-butyllithium (4.2 mL of a 2.5 M solution in hexanes, 10.5 mmol) dropwise via syringe over 10 minutes.[3] The formation of the deep red ylide indicates a successful reaction.

  • After the addition is complete, allow the mixture to stir at 0 °C for 1 hour under a nitrogen atmosphere.

Part 2: Wittig Reaction and Synthesis of this compound
  • In a separate flame-dried 50 mL round-bottom flask, dissolve (2E,4E)-hexa-2,4-dienal (0.96 g, 10.0 mmol) in anhydrous THF (10 mL).

  • Cool the ylide solution from Part 1 to -78 °C using a dry ice/acetone bath.

  • Slowly add the solution of (2E,4E)-hexa-2,4-dienal to the ylide solution dropwise via syringe over 15 minutes. The deep red color of the ylide should fade as the reaction proceeds.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Part 3: Purification
  • The crude product contains the desired this compound and the by-product, triphenylphosphine oxide.

  • Purify the crude product by flash column chromatography on silica gel.

  • Elute with a mixture of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity) to separate the non-polar triene from the more polar triphenylphosphine oxide.

  • Combine the fractions containing the pure product (as determined by thin-layer chromatography) and remove the solvent under reduced pressure to yield this compound as a colorless oil.

Characterization

The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the connectivity and stereochemistry of the protons and carbons.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the product.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic C=C stretching vibrations of the triene system.

Visualization

Synthesis_Workflow Workflow for the Synthesis of this compound cluster_0 Part 1: Ylide Generation cluster_1 Part 2: Wittig Reaction & Workup cluster_2 Part 3: Purification A Methyltriphenylphosphonium bromide in anhydrous THF B Add n-Butyllithium at 0 °C A->B C Stir for 1 hour at 0 °C B->C D Methylenetriphenylphosphorane (Ylide) C->D F Add aldehyde solution to ylide at -78 °C D->F E (2E,4E)-Hexa-2,4-dienal in anhydrous THF E->F G Warm to room temperature and stir F->G H Quench with aq. NH4Cl G->H I Extraction with Diethyl Ether H->I J Drying and Concentration I->J K Crude Product J->K L Flash Column Chromatography K->L M Pure this compound L->M

Caption: Synthetic workflow for this compound.

References

Application of 2-Methyl-2,4,6-octatriene in Diels-Alder Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Diels-Alder reaction is a powerful and versatile [4+2] cycloaddition reaction in organic synthesis for the construction of six-membered rings. This document provides detailed application notes and generalized protocols for the use of the acyclic diene, 2-Methyl-2,4,6-octatriene, in Diels-Alder reactions. While specific experimental data for this compound is not extensively reported in the literature, this guide extrapolates from the well-established principles of Diels-Alder reactions with analogous substituted acyclic dienes to predict reactivity, regioselectivity, and stereoselectivity. The provided protocols are intended as a starting point for reaction discovery and optimization.

Introduction to this compound in Diels-Alder Reactions

This compound is a conjugated triene that can serve as the 4π-electron component in a Diels-Alder reaction. The presence of a methyl group on the diene system can influence its reactivity and the regioselectivity of the cycloaddition. The extended conjugation of the triene system offers the potential for participation as a diene across either the C2-C5 or C4-C7 positions. However, for a concerted [4+2] cycloaddition, the diene must adopt an s-cis conformation. The substitution pattern of this compound will influence the stability of the required s-cis conformers.

The general reactivity of a diene in a normal-electron-demand Diels-Alder reaction is enhanced by the presence of electron-donating groups. The methyl group at the C2 position of this compound is expected to increase the electron density of the diene system, thereby increasing its reactivity towards electron-poor dienophiles.

Predicted Reactivity and Selectivity

Based on the principles of the Diels-Alder reaction, the following outcomes can be predicted for the reaction of this compound with a generic dienophile.

Diene Conformation and Reactivity:

For the Diels-Alder reaction to occur, the diene must be in the s-cis conformation. This compound can exist in multiple conformations, and the ability to achieve the reactive s-cis geometry around the participating double bonds is crucial. The reaction can theoretically proceed through two different diene systems within the triene.

  • C2-C5 Diene System: This would involve the double bonds at C2=C3 and C4=C5. The methyl group at C2 would be at the terminus of the diene.

  • C4-C7 Diene System: This would involve the double bonds at C4=C5 and C6=C7.

The energetically most favorable pathway will likely dictate the major product. The substitution pattern suggests that the C4-C7 diene system might be more sterically accessible for reaction.

Regioselectivity:

The regioselectivity of the Diels-Alder reaction between an unsymmetrical diene and an unsymmetrical dienophile is governed by the electronic effects of the substituents. For a normal-electron-demand Diels-Alder reaction, the most common isomer formed is the one where the carbon atoms with the largest highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) coefficients, respectively, form a new bond. In simpler terms, the "ortho" and "para" products are generally favored over the "meta" product.

For this compound reacting with an unsymmetrical dienophile bearing an electron-withdrawing group (EWG), the major regioisomer can be predicted by considering the alignment of the diene and dienophile that best stabilizes the transition state through secondary orbital interactions.

Stereoselectivity:

The Diels-Alder reaction is a stereospecific reaction. The stereochemistry of the dienophile is retained in the product. For cyclic dienes, the endo product is often favored due to stabilizing secondary orbital interactions in the transition state. For acyclic dienes like this compound, the approach of the dienophile can lead to different diastereomers, and the preferred stereochemistry will depend on minimizing steric hindrance in the transition state.

Hypothetical Reaction Data

DieneDienophileProductPredicted Major RegioisomerPredicted Major StereoisomerHypothetical Yield (%)
This compoundMaleic AnhydrideSubstituted Phthalic AnhydrideN/A (Symmetrical Dienophile)endo75-85
This compoundMethyl AcrylateSubstituted Cyclohexenecarboxylate"para"endo60-70
This compoundDimethyl AcetylenedicarboxylateSubstituted Cyclohexadiene-dicarboxylateN/A (Symmetrical Dienophile)N/A80-90

Experimental Protocols

The following are generalized protocols for performing a Diels-Alder reaction with an acyclic diene like this compound. These should be adapted and optimized for specific substrates and scales.

Protocol 1: Reaction with Maleic Anhydride

Materials:

  • This compound

  • Maleic Anhydride

  • Toluene (or other suitable high-boiling solvent like xylene)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Ice bath

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add maleic anhydride (1.0 equivalent).

  • Dissolve the maleic anhydride in a minimal amount of toluene.

  • Add this compound (1.1 equivalents) to the solution.

  • Attach a reflux condenser to the flask.

  • Heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain for 4-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Cool the flask in an ice bath to induce crystallization of the product.

  • Collect the solid product by vacuum filtration and wash with cold toluene.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Protocol 2: Reaction with an Unsymmetrical Dienophile (e.g., Methyl Acrylate)

Materials:

  • This compound

  • Methyl Acrylate

  • Lewis Acid Catalyst (e.g., AlCl₃, optional)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Round-bottom flask

  • Addition funnel

  • Inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and dissolve in DCM.

  • If using a Lewis acid catalyst, cool the solution to 0°C and add the Lewis acid (0.1-1.0 equivalent) portion-wise.

  • Add methyl acrylate (1.2 equivalents) dropwise to the reaction mixture via an addition funnel over 30 minutes.

  • Allow the reaction to stir at room temperature for 12-48 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Visualizations

Diagram 1: General Diels-Alder Reaction Mechanism

Diels_Alder_Mechanism General Diels-Alder Reaction Mechanism cluster_reactants Reactants cluster_product Product Diene Diene (this compound) TransitionState [4+2] Cyclic Transition State Diene->TransitionState Dienophile Dienophile Dienophile->TransitionState Product Cyclohexene Derivative TransitionState->Product

Caption: General mechanism of the Diels-Alder reaction.

Diagram 2: Experimental Workflow for a Lewis Acid Catalyzed Diels-Alder Reaction

Experimental_Workflow Experimental Workflow: Lewis Acid Catalyzed Diels-Alder A 1. Dissolve Diene in DCM under Inert Atmosphere B 2. Cool to 0°C A->B C 3. Add Lewis Acid Catalyst B->C D 4. Add Dienophile Dropwise C->D E 5. Stir at Room Temperature (Monitor by TLC) D->E F 6. Quench Reaction E->F G 7. Workup and Extraction F->G H 8. Purification (Column Chromatography) G->H

Caption: Workflow for a Lewis acid catalyzed reaction.

Diagram 3: Regioselectivity Prediction

Caption: Predicted regiochemical outcomes.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Maleic anhydride is corrosive and a respiratory irritant. Handle with care.

  • Organic solvents such as toluene, xylene, and dichloromethane are flammable and/or toxic. Avoid inhalation and skin contact.

  • Lewis acids like aluminum chloride are water-reactive and corrosive. Handle under inert atmosphere and quench carefully.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

Application Notes and Protocols for the Polymerization of 2-Methyl-2,4,6-octatriene

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The polymerization of 2-Methyl-2,4,6-octatriene is not well-documented in existing scientific literature. The following application notes and protocols are based on theoretical considerations derived from the monomer's chemical structure as a conjugated triene. These protocols represent a starting point for research and will require significant experimental optimization.

Introduction

This compound is a substituted conjugated triene with the potential to undergo polymerization to form novel materials. The presence of multiple double bonds suggests that it can be polymerized through various mechanisms, including free radical, cationic, and anionic polymerization. The resulting polymer, poly(this compound), could possess interesting thermal, mechanical, and optical properties due to its polyene backbone and methyl substitution. These properties could make it a candidate for applications in areas such as specialty elastomers, coatings, and as a precursor for functionalized polymers.

These notes provide theoretical protocols for the polymerization of this compound via different mechanisms, offering a foundational guide for researchers and drug development professionals interested in exploring this monomer.

Proposed Polymerization Methods

The conjugated triene structure of this compound suggests that it could be polymerized using one of the following methods:

  • Free Radical Polymerization: This is a common and robust method for polymerizing vinyl monomers. The conjugated system in this compound can be susceptible to radical attack, leading to chain growth.

  • Cationic Polymerization: The double bonds in the monomer can be activated by a cationic initiator, leading to electrophilic addition and chain propagation. The methyl group may provide some stabilization to a resulting carbocation, making this a plausible route.

  • Anionic Polymerization: Anionic initiators can attack the double bonds to form a propagating carbanion. This method often leads to polymers with well-controlled molecular weights and narrow polydispersity.

Experimental Protocols

Free Radical Polymerization Protocol (Hypothetical)

This protocol outlines a general procedure for the free radical polymerization of this compound using a common radical initiator like azobisisobutyronitrile (AIBN).

Materials:

  • This compound (monomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Toluene (solvent), anhydrous

  • Methanol (non-solvent for precipitation)

  • Nitrogen gas (for inert atmosphere)

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

Procedure:

  • Monomer and Solvent Preparation: Purify the this compound monomer by passing it through a column of basic alumina to remove any inhibitors. Dry the toluene over sodium/benzophenone ketyl and distill under nitrogen.

  • Reaction Setup: Assemble a Schlenk flask with a condenser under a nitrogen atmosphere.

  • Reaction Mixture: Add the purified monomer and anhydrous toluene to the flask. A typical monomer concentration would be in the range of 1-2 M.

  • Initiator Addition: Add the AIBN initiator. The initiator concentration is typically 0.1-1 mol% relative to the monomer.

  • Polymerization: Heat the reaction mixture to 60-80 °C with stirring. The reaction time can vary from a few hours to 24 hours, depending on the desired conversion and molecular weight.

  • Termination and Precipitation: Cool the reaction to room temperature. Pour the viscous solution into a large excess of cold methanol with vigorous stirring to precipitate the polymer.

  • Purification: Filter the precipitated polymer, wash it with fresh methanol, and dry it under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Table 1: Hypothetical Parameters for Free Radical Polymerization

ParameterValue RangePurpose
Monomer Concentration1 - 2 MControls reaction rate and polymer molecular weight.
Initiator (AIBN) Conc.0.1 - 1 mol%Affects the rate of initiation and molecular weight.
Temperature60 - 80 °CInfluences the rate of initiator decomposition and propagation.
Reaction Time2 - 24 hoursDetermines the final monomer conversion.
Cationic Polymerization Protocol (Hypothetical)

This protocol describes a potential method for the cationic polymerization of this compound using a Lewis acid initiator like boron trifluoride etherate (BF₃·OEt₂).

Materials:

  • This compound (monomer)

  • Boron trifluoride etherate (BF₃·OEt₂) (initiator)

  • Dichloromethane (solvent), anhydrous

  • Methanol (for quenching)

  • Nitrogen gas

  • Schlenk line and glassware

Procedure:

  • Monomer and Solvent Preparation: The monomer should be rigorously purified and dried. Dichloromethane should be dried over calcium hydride and distilled under nitrogen.

  • Reaction Setup: Set up a dry Schlenk flask with a septum under a nitrogen atmosphere and cool it to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Reaction Mixture: Add the anhydrous dichloromethane and the purified monomer to the cooled flask via syringe.

  • Initiation: Slowly add the BF₃·OEt₂ initiator via syringe. The initiator concentration is typically lower, around 0.01-0.1 mol%.

  • Polymerization: Maintain the low temperature and stir the reaction mixture. Cationic polymerizations are often rapid and can be complete within a few minutes to a few hours.

  • Quenching and Precipitation: Quench the reaction by adding a small amount of cold methanol. Allow the mixture to warm to room temperature and then precipitate the polymer by pouring the solution into methanol.

  • Purification: Isolate the polymer by filtration, wash with methanol, and dry under vacuum.

Table 2: Hypothetical Parameters for Cationic Polymerization

ParameterValue RangePurpose
Monomer Concentration0.5 - 1.5 MAffects polymerization rate and potential side reactions.
Initiator (BF₃·OEt₂) Conc.0.01 - 0.1 mol%A small amount is typically sufficient for initiation.
Temperature-78 to 0 °CLow temperatures are used to suppress side reactions.
Reaction Time5 min - 2 hoursCationic polymerizations are generally fast.
Anionic Polymerization Protocol (Hypothetical)

This protocol outlines a possible approach for the anionic polymerization of this compound using an organolithium initiator like n-butyllithium (n-BuLi).

Materials:

  • This compound (monomer)

  • n-Butyllithium (n-BuLi) in hexanes (initiator)

  • Tetrahydrofuran (THF) (solvent), anhydrous

  • Methanol (for termination)

  • Nitrogen gas

  • High-vacuum line and glassware

Procedure:

  • Monomer and Solvent Preparation: The monomer and THF must be exceptionally pure and free of water and air. THF is typically dried over a sodium/benzophenone ketyl and distilled directly into the reaction flask.

  • Reaction Setup: Assemble the reaction glassware, bake it under vacuum, and then fill it with nitrogen.

  • Reaction Mixture: Distill the dry THF into the reaction flask and cool to a low temperature (e.g., -78 °C). Add the purified monomer.

  • Initiation: Add the n-BuLi solution dropwise until a faint color persists (if impurities are present), and then add the calculated amount for initiation. The initiator concentration will determine the polymer's molecular weight.

  • Polymerization: Stir the reaction at low temperature. The reaction progress can often be monitored by a color change. Polymerization can take from minutes to hours.

  • Termination and Precipitation: Terminate the living polymer chains by adding degassed methanol. Warm the reaction to room temperature and precipitate the polymer in methanol.

  • Purification: Filter the polymer, wash with methanol, and dry under high vacuum.

Table 3: Hypothetical Parameters for Anionic Polymerization

| Parameter | Value Range | Purpose | | :--- | :--- | | Monomer Concentration | 0.1 - 1 M | Lower concentrations can help control the reaction. | | Initiator (n-BuLi) Conc. | Varies (determines MW) | The molar ratio of monomer to initiator controls the degree of polymerization. | | Temperature | -78 to -40 °C | Low temperatures are crucial for "living" characteristics. | | Reaction Time | 30 min - 4 hours | Depends on the desired conversion. |

Visualizations

Polymerization_Workflow Monomer_Prep Monomer & Solvent Purification Reaction_Setup Inert Atmosphere Reaction Setup Monomer_Prep->Reaction_Setup Polymerization Initiation & Polymerization Reaction_Setup->Polymerization Termination Termination/ Quenching Polymerization->Termination Precipitation Polymer Precipitation Termination->Precipitation Purification Washing & Drying Precipitation->Purification Characterization Polymer Characterization Purification->Characterization

Caption: General experimental workflow for the polymerization of a monomer.

Polymer_Structure start [ monomer1 –CH(CH3)–CH=CH–CH=CH–CH(CH3)– start->monomer1 end ]n monomer1->end

Caption: A possible repeating unit of poly(this compound).

Potential Applications

While the specific properties of poly(this compound) are unknown, polymers with conjugated backbones often exhibit interesting electronic and optical properties. Potential areas of application to be explored include:

  • Advanced Materials: The polymer could serve as a component in specialty rubbers or thermoplastic elastomers, where the polyene character could be beneficial for crosslinking or tuning mechanical properties.

  • Drug Delivery: The unsaturated backbone could be functionalized with bioactive molecules or hydrophilic chains to create amphiphilic copolymers for drug encapsulation and delivery systems.

  • Coatings and Adhesives: The polymer might be investigated for use in coatings where oxidative crosslinking could be utilized for curing.

Further research into the polymerization of this compound and the characterization of the resulting polymer is necessary to validate these potential applications.

Application Note: Quantification of 2-Methyl-2,4,6-octatriene using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Methyl-2,4,6-octatriene is a volatile organic compound belonging to the terpene family. Terpenes are known for their distinct aromas and flavors and are of significant interest in various fields, including the food and beverage, fragrance, and pharmaceutical industries. Accurate quantification of this compound is crucial for quality control, flavor and aroma profiling, and research into its potential biological activities. Gas chromatography (GC) coupled with mass spectrometry (MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like terpenes.[1][2][3] This application note provides a detailed protocol for the quantification of this compound using GC-MS, including sample preparation, instrument parameters, and data analysis.

Principle of the Method

The analytical method is based on the separation of this compound from a sample matrix using gas chromatography, followed by its detection and quantification using mass spectrometry. The sample is introduced into the GC system, where it is vaporized and carried by an inert gas through a capillary column. The separation is achieved based on the compound's boiling point and its interaction with the stationary phase of the column. As the separated components exit the column, they enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio. The mass spectrometer provides both qualitative (mass spectrum) and quantitative (peak area) information. For enhanced sensitivity and selectivity, the mass spectrometer can be operated in selected ion monitoring (SIM) mode.

Experimental Protocols

1. Materials and Reagents

  • Solvents: High-purity solvents such as ethyl acetate, hexane, or methanol (GC grade or higher) for sample extraction and dilution.

  • Internal Standard (IS): A compound with similar chemical properties to the analyte but not present in the sample, such as n-tridecane or another suitable hydrocarbon.

  • This compound Standard: A certified reference standard of this compound for calibration.

  • Inert Gas: Helium or hydrogen of high purity (99.999% or higher) as the carrier gas for GC.

  • Sample Vials: 2 mL amber glass vials with PTFE-lined septa.

2. Sample Preparation

The choice of sample preparation technique depends on the sample matrix. For liquid samples such as essential oils or solutions, a direct injection or dilution may be appropriate. For solid or complex matrices, an extraction step is necessary.

  • Liquid-Liquid Extraction (for liquid matrices):

    • Pipette a known volume of the liquid sample into a centrifuge tube.

    • Add a known volume of an appropriate extraction solvent (e.g., ethyl acetate).

    • Add the internal standard solution.

    • Vortex the mixture for 1-2 minutes to ensure thorough mixing.

    • Centrifuge to separate the layers.

    • Carefully transfer the organic layer to a clean vial for GC-MS analysis.

  • Headspace Solid-Phase Microextraction (HS-SPME) (for volatile analysis from solid or liquid matrices):

    • Place a known amount of the sample into a headspace vial.

    • Add the internal standard.

    • Seal the vial with a PTFE-lined septum.

    • Incubate the vial at a specific temperature (e.g., 40-60 °C) for a set time to allow the volatile compounds to equilibrate in the headspace.

    • Expose a SPME fiber to the headspace for a defined period to adsorb the analytes.

    • Retract the fiber and introduce it into the GC injector for thermal desorption.

3. GC-MS Instrumentation and Parameters

The following are typical GC-MS parameters for terpene analysis and can be used as a starting point for method development for this compound.

Parameter Setting
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977B or equivalent
Injector Split/Splitless, 250 °C
Injection Mode Splitless (for trace analysis) or Split (e.g., 20:1)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.0 mL/min
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column
Oven Program Initial temperature 50 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification
SIM Ions To be determined from the mass spectrum of this compound standard (quantifier and qualifiers)

4. Calibration and Quantification

  • Prepare a stock solution of this compound in a suitable solvent.

  • Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range in the samples.

  • Add a constant amount of the internal standard to each calibration standard and sample.

  • Analyze the calibration standards using the optimized GC-MS method.

  • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Analyze the samples and use the calibration curve to determine the concentration of this compound in the unknown samples.

Data Presentation

Parameter Typical Value Range for Terpene Analysis
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.1 - 1.0 µg/mL
Limit of Quantification (LOQ) 0.3 - 3.0 µg/mL
Accuracy (% Recovery) 85 - 115%
Precision (% RSD) < 15%

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample add_is Add Internal Standard sample->add_is extract Extraction/ Dilution add_is->extract gcms GC-MS System extract->gcms data_acq Data Acquisition (Scan/SIM) gcms->data_acq integration Peak Integration data_acq->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for the quantification of this compound.

logical_relationship cluster_gc Gas Chromatography cluster_ms Mass Spectrometry analyte This compound (Analyte) separation Separation based on Boiling Point & Polarity analyte->separation is Internal Standard (e.g., n-Tridecane) is->separation detection Detection & Identification (Mass Spectrum) separation->detection quant Quantification (Peak Area) detection->quant

Caption: Logical relationship of components in the GC-MS analysis.

The described GC-MS method provides a robust and reliable framework for the quantification of this compound. The protocol is based on established analytical principles for terpene analysis and can be adapted to various sample matrices. Method validation, including the determination of linearity, LOD, LOQ, accuracy, and precision, is essential before its application to routine analysis to ensure the reliability of the results.

References

Application Notes and Protocols for Studying the Kinetics of 2-Methyl-2,4,6-octatriene Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-2,4,6-octatriene is a conjugated triene that undergoes characteristic pericyclic reactions, specifically thermal and photochemical electrocyclizations. These reactions are of significant interest in organic synthesis and mechanistic studies. Understanding the kinetics of these transformations is crucial for controlling reaction outcomes and designing novel synthetic pathways. This document provides detailed application notes and protocols for the experimental investigation of the kinetics of this compound reactions.

The primary reactions of interest are the stereospecific electrocyclic ring closures to form substituted cyclohexadiene products. Under thermal conditions, the reaction proceeds via a disrotatory mechanism, while photochemical conditions favor a conrotatory pathway, leading to different stereoisomers.[1][2]

Reaction Pathways

The electrocyclic reactions of this compound are governed by the principles of orbital symmetry. The stereochemical outcome is dictated by whether the reaction is induced by heat or light.

G cluster_thermal Thermal Reaction (Disrotatory) cluster_photochemical Photochemical Reaction (Conrotatory) 2-Methyl-2,4,6-octatriene_thermal This compound cis-product cis-5,6-dimethyl-1,3-cyclohexadiene 2-Methyl-2,4,6-octatriene_thermal->cis-product Δ (Heat) 2-Methyl-2,4,6-octatriene_photo This compound trans-product trans-5,6-dimethyl-1,3-cyclohexadiene 2-Methyl-2,4,6-octatriene_photo->trans-product hν (Light)

Caption: Reaction pathways for the thermal and photochemical electrocyclization of this compound.

Experimental Protocols

To elucidate the kinetics of these reactions, a combination of experimental techniques can be employed. The choice of method will depend on the reaction conditions (thermal vs. photochemical) and the timescale of the reaction.

General Experimental Workflow

The following diagram outlines a general workflow for studying the kinetics of this compound reactions.

G start Start: Prepare Reactant Solution (this compound in a suitable solvent) reaction_setup Set up Reaction Conditions start->reaction_setup thermal Thermal Reaction: - Constant Temperature Bath - NMR Tube/UV-Vis Cuvette reaction_setup->thermal For Thermal Kinetics photochemical Photochemical Reaction: - Flash Photolysis Setup - UV Lamp reaction_setup->photochemical For Photochemical Kinetics monitoring Monitor Reaction Progress Over Time thermal->monitoring photochemical->monitoring nmr NMR Spectroscopy: - Monitor reactant and product signals monitoring->nmr uv_vis UV-Vis Spectroscopy: - Monitor changes in absorbance monitoring->uv_vis gc_ms GC-MS Analysis: - Quench aliquots and analyze composition monitoring->gc_ms data_analysis Data Analysis nmr->data_analysis uv_vis->data_analysis gc_ms->data_analysis kinetics Determine Rate Constants (k) and Reaction Order data_analysis->kinetics arrhenius Perform experiments at different temperatures to determine Activation Energy (Ea) kinetics->arrhenius end End: Elucidate Reaction Mechanism arrhenius->end

Caption: A generalized experimental workflow for kinetic studies of this compound reactions.

Protocol 1: Thermal Kinetics using Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is suitable for monitoring the thermal cyclization of this compound, which typically occurs on a timescale of minutes to hours.

Objective: To determine the rate constant and activation energy for the thermal electrocyclization of this compound.

Materials:

  • This compound

  • Deuterated solvent (e.g., deuterated toluene, C7D8)

  • NMR tubes

  • NMR spectrometer with variable temperature control

  • Constant temperature bath or heating block

Procedure:

  • Sample Preparation: Prepare a solution of this compound in the chosen deuterated solvent at a known concentration (e.g., 0.05 M).

  • NMR Spectrometer Setup:

    • Tune and shim the NMR spectrometer for the desired nucleus (e.g., ¹H).

    • Set the spectrometer to the desired reaction temperature.

  • Reaction Initiation:

    • Place the NMR tube containing the reactant solution in a constant temperature bath or heating block set to the reaction temperature.

    • Alternatively, for slower reactions, the reaction can be initiated by injecting the reactant into a pre-heated NMR tube already inside the spectrometer.

  • Data Acquisition:

    • Acquire a series of ¹H NMR spectra at regular time intervals. The time interval should be chosen to provide a sufficient number of data points over the course of the reaction (e.g., every 5-10 minutes).

    • Ensure that each spectrum is acquired with the same parameters (e.g., number of scans, relaxation delay).

  • Data Analysis:

    • Integrate the signals corresponding to a non-overlapping proton of the reactant (this compound) and a non-overlapping proton of the product (the corresponding cyclohexadiene).

    • Calculate the concentration of the reactant and product at each time point based on the initial concentration and the relative integrals.

    • Plot the concentration of the reactant versus time.

    • Determine the reaction order and the rate constant (k) by fitting the data to the appropriate integrated rate law (e.g., first-order kinetics: ln[A] vs. time).

  • Activation Energy Determination:

    • Repeat the experiment at several different temperatures.

    • Plot ln(k) versus 1/T (Arrhenius plot) to determine the activation energy (Ea) and the pre-exponential factor (A).

Protocol 2: Photochemical Kinetics using Flash Photolysis

This protocol is designed for studying the rapid photochemical cyclization of this compound, which occurs on the microsecond to millisecond timescale.[3][4][5][6][7]

Objective: To determine the rate constant for the photochemical electrocyclization of this compound.

Materials:

  • This compound

  • Spectroscopic grade solvent (e.g., hexane, acetonitrile)

  • Flash photolysis system (including a pump laser/flash lamp and a probe light source)

  • Monochromator and detector (e.g., photomultiplier tube)

  • Digital oscilloscope

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to give a suitable absorbance at the probe wavelength.

  • Flash Photolysis Setup:

    • Configure the flash photolysis apparatus. The "pump" will be a high-intensity light pulse (e.g., from a laser or xenon flash lamp) that initiates the photoreaction. The "probe" is a continuous light source that passes through the sample to monitor changes in absorbance.[6]

    • Select a probe wavelength where the reactant and product have different extinction coefficients.

  • Reaction Initiation and Data Acquisition:

    • A short, intense pulse of light from the pump source irradiates the sample, initiating the photochemical reaction.

    • The change in absorbance of the sample at the probe wavelength is monitored over time using the detector.

    • The signal is recorded by a digital oscilloscope, providing a kinetic trace of the reaction.

  • Data Analysis:

    • The kinetic trace (absorbance vs. time) is analyzed to determine the rate of the reaction.

    • Fit the data to an appropriate kinetic model (e.g., first-order exponential decay or rise) to extract the rate constant (k).

    • The experiment can be repeated at different reactant concentrations to confirm the reaction order.

Protocol 3: General Purpose Kinetics using Stopped-Flow UV-Vis Spectroscopy

This technique can be adapted for studying moderately fast reactions in solution, including thermal isomerizations if they proceed at a suitable rate.[8][9][10][11][12]

Objective: To determine the rate constant for the isomerization of this compound in solution.

Materials:

  • This compound

  • Suitable solvent

  • Stopped-flow spectrophotometer

Procedure:

  • Sample Preparation: Prepare two separate solutions: one containing this compound and another with a component to initiate the reaction (if applicable, for example, a catalyst) or simply the pure solvent for studying a unimolecular isomerization.

  • Stopped-Flow Instrument Setup:

    • Load the reactant solutions into the instrument's syringes.

    • Set the observation wavelength on the spectrophotometer to a value where a significant change in absorbance is expected as the reaction proceeds.

  • Reaction Initiation and Data Acquisition:

    • The instrument rapidly mixes the two solutions, and the mixture flows into an observation cell.

    • The flow is abruptly stopped, and the absorbance is monitored as a function of time.

  • Data Analysis:

    • The resulting absorbance versus time data is fitted to a suitable kinetic model to determine the rate constant.

Data Presentation

The quantitative data obtained from these experiments should be summarized in a clear and structured format to facilitate comparison and analysis.

Table 1: Rate Constants for the Thermal Cyclization of this compound

Temperature (K)Rate Constant (k, s⁻¹)Reaction Half-life (t½, s)
e.g., 373DataData
e.g., 383DataData
e.g., 393DataData

Table 2: Arrhenius Parameters for the Thermal Cyclization of this compound

Activation Energy (Ea, kJ/mol)Pre-exponential Factor (A, s⁻¹)
DataData

Table 3: Rate Constant for the Photochemical Cyclization of this compound

Temperature (K)Wavelength of Excitation (nm)Rate Constant (k, s⁻¹)
e.g., 298e.g., 254Data

Conclusion

The protocols outlined in this document provide a comprehensive framework for investigating the kinetics of the thermal and photochemical reactions of this compound. By employing techniques such as NMR spectroscopy, flash photolysis, and stopped-flow spectroscopy, researchers can obtain valuable data on reaction rates, activation energies, and reaction mechanisms. This information is essential for the rational design of synthetic strategies and for a deeper understanding of fundamental chemical reactivity.

References

Application Notes and Protocols: 2-Methyl-2,4,6-octatriene in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-2,4,6-octatriene is a conjugated triene with significant potential as a versatile starting material in the synthesis of complex natural products. Its electron-rich diene system is primed for participation in a variety of stereoselective cycloaddition and electrocyclic reactions, enabling the rapid construction of core cyclic and polycyclic frameworks. This document provides an overview of its potential applications, detailed experimental protocols for representative transformations, and visual guides to its synthetic utility. While direct total syntheses employing this compound are not extensively documented, its reactivity profile suggests its utility in accessing key structural motifs found in a diverse range of natural products.

Introduction

The quest for efficient and stereoselective methods to construct complex molecular architectures is a central theme in natural product synthesis. Conjugated polyenes are valuable building blocks in this endeavor, capable of undergoing powerful chemical transformations to generate significant molecular complexity in a single step. This compound, with its extended π-system, offers a unique platform for the application of pericyclic reactions, which are renowned for their high degree of stereocontrol. This document outlines the prospective use of this readily accessible starting material in key synthetic operations, namely the Diels-Alder reaction and electrocyclization, to generate scaffolds relevant to natural product synthesis.

Key Applications and Synthetic Potential

The core utility of this compound lies in its conjugated triene system, which can function as a diene in Diels-Alder reactions or undergo 6π-electrocyclization. These reaction pathways provide access to substituted cyclohexene and cyclohexadiene rings, respectively, which are common motifs in a wide array of natural products, including terpenoids and alkaloids.

Diels-Alder Reactions

The conjugated diene portion of this compound can react with a variety of dienophiles to form substituted cyclohexene rings. The substitution pattern on the triene influences the regioselectivity and stereoselectivity of the cycloaddition. The presence of the methyl group at the 2-position can direct the regiochemical outcome of the reaction. This approach is a powerful tool for the construction of six-membered rings with control over multiple stereocenters.[1][2]

Electrocyclic Reactions

Under thermal or photochemical conditions, 2,4,6-octatriene systems can undergo a 6π-electrocyclization to form a 1,3-cyclohexadiene ring. The stereochemical outcome of this reaction is governed by the Woodward-Hoffmann rules, with thermal reactions proceeding in a disrotatory fashion and photochemical reactions in a conrotatory manner.[3][4][5][6] This allows for the stereospecific formation of cis- or trans-substituted cyclohexadienes, which are valuable intermediates in the synthesis of more complex cyclic systems.

Experimental Protocols

The following are representative, detailed protocols for the application of this compound in key synthetic transformations. These protocols are based on established methodologies for similar conjugated triene systems.

Protocol 1: Diels-Alder Reaction with Maleic Anhydride

This protocol describes a typical Diels-Alder reaction between this compound and maleic anhydride to yield a substituted cyclohexene adduct.

Materials:

  • This compound

  • Maleic anhydride

  • Toluene, anhydrous

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.22 g, 10 mmol).

  • Dissolve the triene in 30 mL of anhydrous toluene.

  • Add maleic anhydride (0.98 g, 10 mmol) to the solution.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • Dissolve the residue in 50 mL of dichloromethane.

  • Transfer the solution to a separatory funnel and wash with 2 x 30 mL of saturated sodium bicarbonate solution to remove any unreacted maleic anhydride.

  • Wash the organic layer with 30 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired Diels-Alder adduct.

Expected Data:

ParameterExpected Value
Yield 75-85%
Stereoselectivity High endo-selectivity expected
Product Appearance White to off-white solid
Protocol 2: Thermal 6π-Electrocyclization

This protocol outlines a representative procedure for the thermal 6π-electrocyclization of a substituted 2,4,6-octatriene to form a cis-5,6-disubstituted-1,3-cyclohexadiene.[4][5]

Materials:

  • (2E,4Z,6E)-octatriene derivative

  • Anhydrous toluene or xylenes

  • Schlenk tube or sealed tube

  • High-temperature oil bath

  • Inert gas (Argon or Nitrogen)

  • Solvents for purification (e.g., hexanes, ethyl acetate)

  • Silica gel for column chromatography

Procedure:

  • Place the (2E,4Z,6E)-octatriene derivative (1 mmol) in a Schlenk tube or a heavy-walled sealed tube equipped with a magnetic stir bar.

  • Add 10 mL of anhydrous toluene or xylenes.

  • Degas the solution by three freeze-pump-thaw cycles.

  • Backfill the tube with an inert gas (Argon or Nitrogen) and seal it.

  • Heat the tube in a pre-heated oil bath to 150-180 °C.

  • Maintain the reaction at this temperature for 12-24 hours, monitoring by GC-MS or TLC if possible.

  • After the reaction is complete, cool the tube to room temperature.

  • Carefully open the tube and concentrate the solvent under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography to yield the cis-disubstituted cyclohexadiene.

Expected Data:

ParameterExpected Value
Yield 60-75%
Stereoselectivity High stereospecificity for the cis-product
Product Appearance Colorless to pale yellow oil

Visualizing Synthetic Pathways

The following diagrams illustrate the potential synthetic transformations of this compound.

G start This compound da_product Substituted Cyclohexene Adduct start->da_product Diels-Alder Reaction electro_product cis-1,2-Dimethyl-1,3-cyclohexadiene start->electro_product Thermal 6π-Electrocyclization da_reagent Dienophile (e.g., Maleic Anhydride) da_reagent->da_product np_precursor Natural Product Precursors (e.g., Terpenoid Scaffolds) da_product->np_precursor Further Functionalization electro_product->np_precursor Further Functionalization

Caption: Synthetic utility of this compound.

G cluster_thermal Thermal Electrocyclization (Disrotatory) cluster_photochemical Photochemical Electrocyclization (Conrotatory) start_thermal (2E,4Z,6E)-octatriene ts_thermal Disrotatory Transition State start_thermal->ts_thermal start_photo (2E,4Z,6E)-octatriene product_thermal cis-5,6-dimethyl-1,3-cyclohexadiene ts_thermal->product_thermal ts_photo Conrotatory Transition State start_photo->ts_photo product_photo trans-5,6-dimethyl-1,3-cyclohexadiene ts_photo->product_photo

Caption: Stereochemical outcomes of octatriene electrocyclization.

Conclusion

This compound represents a promising, yet underutilized, starting material for the synthesis of natural products. Its ability to engage in highly stereoselective Diels-Alder and electrocyclic reactions provides a direct and efficient entry to complex cyclic systems. The protocols and conceptual frameworks presented here are intended to serve as a guide for researchers to explore the synthetic potential of this versatile building block in the pursuit of novel and efficient routes to biologically active natural products. Further investigation into the reactivity of this and similar substituted trienes is warranted and could lead to the development of elegant and powerful new synthetic strategies.

References

Application Notes and Protocols for the Purification of Synthetic 2-Methyl-2,4,6-octatriene

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Methyl-2,4,6-octatriene is a conjugated triene that, like other volatile terpenes and polyenes, may require purification to remove byproducts, unreacted starting materials, and isomers formed during its synthesis.[1][2] The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. This document outlines several effective methods for the purification of synthetic this compound, providing detailed protocols and data presentation guidelines for researchers, scientists, and drug development professionals.

The purification of volatile terpenes and conjugated dienes often involves techniques such as distillation and chromatography.[3][4] For compounds like this compound, which is a volatile hydrocarbon, gas chromatography and fractional distillation are particularly relevant methods.[5][6]

Purification Methods

Several methods can be employed for the purification of this compound. The selection of the most appropriate technique or combination of techniques will be dictated by the specific impurity profile of the synthetic mixture.

1. Fractional Distillation

Fractional distillation is a suitable method for separating compounds with close boiling points, which is often the case for isomeric impurities.[7] This technique is effective for large-scale purifications where high purity is required.

2. Gas Chromatography (GC)

Preparative Gas Chromatography (GC) offers high-resolution separation and is ideal for isolating pure this compound from complex mixtures, especially for obtaining analytical standards or small quantities of highly pure material.[5][6]

3. High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) can be used for the purification of less volatile or thermally labile impurities. Both normal-phase and reversed-phase HPLC can be adapted for the separation of nonpolar compounds like this compound.[5]

4. Column Chromatography

Silica gel column chromatography is a fundamental and widely used technique for the purification of organic compounds.[3][8] For a nonpolar compound like this compound, a nonpolar mobile phase would be used.

5. Treatment with Acid-Treated Clay

For the specific removal of conjugated diene impurities from alpha-olefins, treatment with an acid-treated montmorillonite clay can be an effective method. This process is believed to catalyze the dimerization of the conjugated dienes, which can then be removed by distillation.[9]

Data Presentation

Quantitative data from purification experiments should be meticulously recorded and presented to allow for clear comparison and replication.

Table 1: Comparison of Purification Methods for this compound

Purification MethodPurity Achieved (%)Yield (%)ThroughputKey Equipment
Fractional Distillation>9860-80HighFractionating column, distillation apparatus
Preparative GC>99.530-50LowPreparative Gas Chromatograph
HPLC>9940-60MediumHPLC system with a preparative column
Column Chromatography95-9850-70MediumGlass column, silica gel, solvent delivery system
Acid-Treated ClayN/A (removes specific impurities)>90HighReaction vessel, filtration apparatus

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol is designed for the purification of gram-scale to kilogram-scale quantities of synthetic this compound.

Materials:

  • Crude synthetic this compound

  • Vigreux or packed fractionating column

  • Distillation flask

  • Condenser

  • Receiving flask

  • Heating mantle with stirrer

  • Vacuum pump (if vacuum distillation is required)

  • Manometer

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all glassware is dry and joints are properly sealed.

  • Add the crude this compound to the distillation flask along with a few boiling chips or a magnetic stir bar.

  • Begin heating the distillation flask gently.

  • Carefully monitor the temperature at the head of the fractionating column.

  • Collect fractions based on the boiling point ranges. The fraction corresponding to the boiling point of this compound should be collected separately.

  • Analyze the purity of each fraction using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Combine the pure fractions.

Protocol 2: Purification by Preparative Gas Chromatography

This protocol is suitable for obtaining small quantities of ultra-pure this compound.

Materials:

  • Crude synthetic this compound

  • Preparative Gas Chromatograph equipped with a suitable column (e.g., nonpolar capillary or packed column)

  • Collection traps

  • Solvent for sample dissolution (e.g., hexane)

Procedure:

  • Dissolve the crude this compound in a minimal amount of a volatile solvent.

  • Optimize the GC conditions (injection volume, oven temperature program, carrier gas flow rate) on an analytical scale first.

  • Inject the sample onto the preparative GC column.

  • Monitor the chromatogram and collect the fraction corresponding to the retention time of this compound in a cooled trap.

  • Multiple injections may be necessary to obtain the desired amount of pure product.

  • Confirm the purity of the collected fraction by analytical GC-MS.

Visualizations

Diagram 1: Experimental Workflow for Fractional Distillation

Fractional_Distillation_Workflow start Start: Crude This compound setup Assemble Fractional Distillation Apparatus start->setup distill Perform Distillation setup->distill collect Collect Fractions Based on Boiling Point distill->collect analyze Analyze Fractions by GC-MS collect->analyze pool Pool Pure Fractions analyze->pool end_product Purified this compound pool->end_product

Caption: Workflow for the purification of this compound by fractional distillation.

Diagram 2: Experimental Workflow for Preparative GC

Preparative_GC_Workflow start Start: Crude This compound dissolve Dissolve Sample in Volatile Solvent start->dissolve optimize Optimize GC Conditions (Analytical Scale) dissolve->optimize inject Inject Sample onto Preparative GC optimize->inject collect Collect Target Fraction in Cooled Trap inject->collect repeat_injection Repeat Injections (if necessary) collect->repeat_injection repeat_injection->inject Yes analyze Confirm Purity by Analytical GC-MS repeat_injection->analyze No end_product Purified this compound analyze->end_product

Caption: Workflow for the purification of this compound by preparative GC.

References

Application Note: A Proposed GC-MS Method for the Analysis of 2-Methyl-2,4,6-octatriene

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document outlines a proposed methodology for the identification and quantification of 2-Methyl-2,4,6-octatriene using Gas Chromatography-Mass Spectrometry (GC-MS). As a volatile organic compound, this compound is amenable to GC-MS analysis, a powerful technique for separating and identifying components in a mixture.[1] The protocols described herein are based on established methods for the analysis of terpenes and other volatile organic compounds (VOCs) and provide a comprehensive framework for sample preparation, instrument configuration, and data analysis.[2][3][4]

Experimental Protocols

This section details the necessary reagents, sample preparation techniques, and instrument parameters for the analysis of this compound.

Reagents and Materials
  • Solvents: High-purity, GC-MS grade solvents such as hexane, dichloromethane, or methanol are required for sample dilution and extraction.[1][5]

  • Standards: A certified reference standard of this compound is necessary for method development, calibration, and positive identification.

  • Internal Standard (IS): An appropriate internal standard (e.g., n-tridecane or a deuterated analog) should be selected for accurate quantification.[6]

  • Vials and Caps: Use clean, glass autosampler vials (e.g., 2 mL) with PTFE-lined septa to avoid contamination.[1][5]

  • Inert Gas: High-purity helium (99.999%) is recommended as the carrier gas.[7]

Sample Preparation

The choice of sample preparation technique depends on the sample matrix and the concentration of the analyte.

A. Direct Liquid Injection: This method is suitable for liquid samples or extracts where the analyte is present at a sufficient concentration (e.g., >1 µg/mL).[6][8]

  • Accurately weigh or measure the sample into a volumetric flask.

  • If necessary, perform a liquid-liquid extraction to isolate the analyte from a complex matrix.[1]

  • Dilute the sample to a final concentration within the calibration range (e.g., 1-100 µg/mL) using a suitable volatile solvent like hexane.[5][6]

  • Add the internal standard to the diluted sample at a fixed concentration.

  • Vortex the solution to ensure homogeneity.

  • Transfer the final solution to a GC-MS autosampler vial for analysis.[5]

B. Static Headspace (HS) Analysis: This technique is ideal for analyzing volatile compounds in solid or liquid matrices without direct injection of the sample matrix.[2][8]

  • Place a precisely weighed or measured amount of the sample into a headspace vial.

  • Seal the vial tightly with a septum cap.

  • Incubate the vial at a constant, elevated temperature (e.g., 80-150°C) to allow volatile compounds to partition into the headspace.[2][9]

  • After equilibrium is reached, a sample of the headspace gas is automatically injected into the GC-MS system.

C. Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique that concentrates analytes onto a coated fiber, offering high sensitivity.[10][11]

  • Place the sample into a vial.

  • Expose the SPME fiber to the sample's headspace (or directly immerse it in a liquid sample) for a defined period to allow analytes to adsorb to the fiber coating.[10]

  • Retract the fiber and introduce it directly into the hot GC inlet.

  • The heat of the inlet desorbs the trapped analytes onto the GC column for separation and analysis.[10]

GC-MS Instrumentation and Parameters

The following table summarizes the proposed starting parameters for the GC-MS system. Optimization may be required based on the specific instrument and sample type.

ParameterRecommended Setting
Gas Chromatograph (GC)
ColumnElite-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[12]
Carrier GasHelium at a constant flow rate of 1.0 mL/min[12][13]
Inlet Temperature250°C[13][14]
Injection ModeSplitless (for trace analysis) or Split (e.g., 10:1)[13]
Injection Volume1 µL
Oven ProgramInitial: 60°C (hold 2 min), Ramp: 10°C/min to 280°C, Hold: 5 min[12]
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV[13][15]
Ion Source Temp.230°C[16]
Quadrupole Temp.150°C[16]
Mass Scan Rangem/z 40-350 amu
Solvent Delay3-5 minutes

Data Presentation and Expected Results

Chromatographic Analysis

Under the proposed GC conditions, this compound is expected to elute as a sharp, well-resolved peak. The retention time should be consistent across runs. Identification is confirmed by matching the retention time and the mass spectrum of the unknown peak to that of a certified reference standard.

Predicted Mass Spectral Fragmentation

This compound has a molecular formula of C₉H₁₄ and a molecular weight of approximately 122.21 g/mol .[17][18] The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak (M⁺) at m/z 122. Key fragmentation patterns in mass spectrometry arise from the cleavage of the most stable carbocations. For this molecule, common fragmentation would likely involve the loss of a methyl group or cleavage adjacent to the conjugated pi system.

Table 2: Predicted Mass Fragments for this compound

m/z Value Proposed Fragment Identity Comments
122 [C₉H₁₄]⁺ Molecular Ion (M⁺)
107 [M - CH₃]⁺ Loss of a methyl group (-15 amu)
93 [M - C₂H₅]⁺ Loss of an ethyl group (-29 amu)
79 [C₆H₇]⁺ Fragmentation of the carbon chain

| 67 | [C₅H₇]⁺ | Further fragmentation |

Note: These fragmentation patterns are predictive and must be confirmed by analyzing a pure standard.

Visualized Workflows and Pathways

Overall Experimental Workflow

The logical flow from sample acquisition to final data analysis is a critical component of a robust analytical method.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (Liquid or Solid Matrix) LLE Liquid-Liquid Extraction (If required) Sample->LLE Dilution Dilution & Internal Standard Spiking Sample->Dilution HS Headspace Incubation Sample->HS Headspace Pathway SPME SPME Extraction Sample->SPME SPME Pathway LLE->Dilution Direct Injection Pathway GCMS GC-MS Analysis (Separation & Detection) Dilution->GCMS HS->GCMS SPME->GCMS Qual Qualitative Analysis (Spectrum & RT Match) GCMS->Qual Quant Quantitative Analysis (Calibration Curve) GCMS->Quant Report Final Report Generation Qual->Report Quant->Report

Caption: GC-MS experimental workflow from sample preparation to data reporting.

Predicted Fragmentation Pathway

This diagram illustrates a potential fragmentation cascade for this compound upon electron ionization.

M Molecular Ion (M⁺) This compound m/z = 122 F1 Fragment Ion [M - CH₃]⁺ m/z = 107 M->F1 - CH₃• (-15) F2 Fragment Ion [M - C₂H₅]⁺ m/z = 93 M->F2 - C₂H₅• (-29) F3 Further Fragmentation Products e.g., m/z = 79, 67 F1->F3 F2->F3

Caption: Predicted EI fragmentation pathway for this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-Methyl-2,4,6-octatriene

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of 2-Methyl-2,4,6-octatriene. The method utilizes a reverse-phase C18 column with UV detection, providing excellent resolution and sensitivity for the analysis of this conjugated triene. This protocol is suitable for quality control, stability studies, and impurity profiling in various sample matrices.

Introduction

This compound is a volatile organic compound with a conjugated triene system, making it amenable to analysis by UV-Vis spectroscopy. Due to the potential for multiple stereoisomers, a reliable chromatographic method is essential for accurate quantification and separation from related impurities. The HPLC method described herein offers a straightforward and efficient approach for the analysis of this compound.

Experimental

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: HPLC grade formic acid.

  • Vials: 2 mL amber glass vials with PTFE septa.

A summary of the optimized HPLC conditions is presented in the table below.

ParameterCondition
Column C18 Reverse-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 60% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 60% B and equilibrate for 3 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector UV-Vis or PDA
Detection Wavelength 265 nm

Data Presentation

The method was validated for linearity, precision, and accuracy. A summary of the quantitative data is presented in the table below.

ParameterResult
Retention Time (RT) Approximately 6.8 minutes
Linearity Range 1 - 200 µg/mL
Correlation Coefficient (R²) > 0.999
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Precision (%RSD, n=6) < 2.0%
Accuracy (Recovery %) 98.5% - 101.2%

Experimental Protocols

  • Mobile Phase A (Water with 0.1% Formic Acid): Add 1 mL of formic acid to 1 L of HPLC grade water. Mix thoroughly and degas.

  • Mobile Phase B (Acetonitrile with 0.1% Formic Acid): Add 1 mL of formic acid to 1 L of HPLC grade acetonitrile. Mix thoroughly and degas.

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase (60:40 Acetonitrile:Water) to achieve concentrations ranging from 1 µg/mL to 200 µg/mL.

  • Accurately weigh a sample containing this compound and dissolve it in a known volume of mobile phase (60:40 Acetonitrile:Water) to achieve a theoretical concentration within the linearity range.

  • Filter the sample solution through a 0.45 µm syringe filter into an amber HPLC vial before injection.

  • Equilibrate the HPLC system with the initial mobile phase composition (60% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the series of working standard solutions to establish a calibration curve.

  • Inject the prepared sample solutions.

  • Integrate the peak corresponding to this compound and quantify using the established calibration curve.

Visualization

The following diagram illustrates the experimental workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Analysis prep Preparation hplc_analysis HPLC Analysis standards Standard Preparation (1-200 µg/mL) injection Injection (10 µL) standards->injection samples Sample Preparation (Dissolve & Filter) samples->injection data_analysis Data Analysis system_prep System Equilibration (C18 Column, 30°C) system_prep->injection separation Gradient Elution (ACN/H2O with 0.1% FA) injection->separation detection UV Detection (265 nm) separation->detection integration Peak Integration detection->integration quantification Quantification (Calibration Curve) integration->quantification report Report Generation quantification->report

Caption: HPLC analysis workflow for this compound.

Conclusion

The HPLC method described provides a reliable and efficient means for the quantitative analysis of this compound. The use of a standard C18 column and a simple mobile phase gradient makes this method easily transferable to most analytical laboratories. The method exhibits excellent linearity, precision, and accuracy, making it suitable for a wide range of applications in research and quality control.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-2,4,6-octatriene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Methyl-2,4,6-octatriene synthesis.

I. Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily focusing on the Wittig and Horner-Wadsworth-Emmons (HWE) reactions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Ylide/Phosphonate Anion Formation: Insufficiently strong base, wet solvent or glassware, or impure phosphonium salt/phosphonate ester.- Use a stronger base (e.g., n-butyllithium, sodium hydride). - Ensure all glassware is flame-dried and reactions are run under an inert atmosphere (N₂ or Ar). - Use freshly distilled anhydrous solvents. - Purify the phosphonium salt/phosphonate ester before use.
2. Poor Reactivity of Carbonyl Compound: Sterically hindered aldehyde or ketone.- Use a more reactive phosphonate carbanion from a Horner-Wadsworth-Emmons reaction, which is generally more nucleophilic than a Wittig ylide.[1][2] - Increase the reaction temperature or reaction time.
3. Decomposition of Ylide/Anion: The ylide or phosphonate anion may be unstable at the reaction temperature or decompose upon prolonged reaction times.- Perform the reaction at a lower temperature. - Add the aldehyde or ketone to the pre-formed ylide/anion at a low temperature and then slowly warm to the desired reaction temperature.
Formation of Unexpected Byproducts 1. Isomerization of the Product: The conjugated triene system can be sensitive to heat, light, or acid/base, leading to isomerization.- Minimize exposure to high temperatures and light. - Use mild workup conditions and purify the product promptly. - Consider using a buffered aqueous workup.
2. Side Reactions of the Ylide: Stabilized ylides can undergo Michael additions with α,β-unsaturated aldehydes.- Use a non-stabilized ylide if possible, as they are generally more reactive towards the carbonyl group. - Add the aldehyde slowly to the ylide solution to maintain a low concentration of the aldehyde.
3. Elimination Side Reactions: If the synthesis involves an elimination step from an alcohol or alkyl halide, competing substitution reactions can occur.- Use a bulky, non-nucleophilic base for elimination reactions. - Higher temperatures generally favor elimination over substitution.[3]
Incorrect Stereochemistry (E/Z Isomer Ratio) 1. Ylide Type: Non-stabilized Wittig ylides typically favor the formation of (Z)-alkenes, while stabilized ylides and HWE reagents favor (E)-alkenes.[4][5]- For the desired (E,E)-isomer of this compound, a stabilized ylide or a Horner-Wadsworth-Emmons approach is recommended. - The Still-Gennari modification of the HWE reaction can be used to favor the (Z)-isomer.[6]
2. Reaction Conditions: The presence of lithium salts can affect the stereochemical outcome of the Wittig reaction.- Use sodium- or potassium-based reagents to favor the kinetic (Z)-product with non-stabilized ylides.
Difficulty in Product Purification 1. Removal of Triphenylphosphine Oxide: This byproduct of the Wittig reaction can be difficult to separate from the desired alkene.- Recrystallization from a suitable solvent (e.g., propanol) can be effective, as triphenylphosphine oxide is often more soluble.[7] - Chromatography-free methods involving the use of polymeric reagents are available.[4] - The byproduct of the HWE reaction, a phosphate ester, is water-soluble and easily removed by aqueous extraction.[1]
2. Separation of Stereoisomers: The (E/Z) isomers of the product may be difficult to separate by standard column chromatography.- High-performance liquid chromatography (HPLC) or preparative gas chromatography (GC) may be required for complete separation. - Careful optimization of the reaction conditions to favor the desired isomer will simplify purification.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are the most prevalent methods for synthesizing alkenes, including conjugated trienes like this compound.[1][8] These reactions involve the coupling of a phosphorus ylide (Wittig) or a phosphonate carbanion (HWE) with an appropriate aldehyde or ketone.

Q2: How can I control the stereochemistry of the double bonds in the final product?

A2: The stereochemistry of the newly formed double bond is largely determined by the type of reagent used.

  • Wittig Reaction: Non-stabilized ylides (e.g., those derived from simple alkyl halides) generally lead to the (Z)-alkene. Stabilized ylides (e.g., those with an adjacent electron-withdrawing group) predominantly yield the (E)-alkene.[4]

  • Horner-Wadsworth-Emmons Reaction: This reaction typically shows a high preference for the (E)-alkene.[5] For the synthesis of (Z)-alkenes, the Still-Gennari modification can be employed.[6]

Q3: What are the main advantages of the Horner-Wadsworth-Emmons reaction over the Wittig reaction for this synthesis?

A3: The HWE reaction offers several advantages:

  • Higher (E)-selectivity: It generally provides a higher yield of the thermodynamically more stable (E)-isomer.[1]

  • Easier Purification: The phosphate byproduct is water-soluble, making its removal from the reaction mixture straightforward through an aqueous workup.[1]

  • Higher Reactivity: Phosphonate carbanions are often more nucleophilic than the corresponding Wittig ylides and can react with more sterically hindered ketones.[2]

Q4: What are the key parameters to optimize for improving the yield?

A4: To improve the yield, consider optimizing the following parameters:

  • Base: The choice and amount of base are critical for the complete formation of the ylide or phosphonate anion.

  • Solvent: Anhydrous and aprotic solvents like THF or diethyl ether are commonly used.

  • Temperature: The optimal temperature will depend on the stability of the ylide/anion and the reactivity of the carbonyl compound.

  • Reaction Time: Monitor the reaction progress by techniques like TLC to determine the optimal reaction time and avoid decomposition or side reactions.

Q5: How can I effectively remove the triphenylphosphine oxide byproduct from my Wittig reaction?

A5: Triphenylphosphine oxide can be challenging to remove. Here are a few strategies:

  • Crystallization: If your product is a solid, recrystallization can be an effective method.

  • Column Chromatography: This is a standard method, but complete separation can sometimes be difficult.

  • Aqueous Extraction: In some cases, a multi-step aqueous extraction can help reduce the amount of the byproduct.

  • Alternative Reagents: Using the HWE reaction avoids the formation of triphenylphosphine oxide altogether.[1]

III. Experimental Protocols

A. Synthesis of (2E,4E,6E)-2-Methyl-2,4,6-octatriene via Horner-Wadsworth-Emmons Reaction (Adapted Protocol)

This protocol is an adapted procedure based on general Horner-Wadsworth-Emmons reaction conditions for the synthesis of conjugated dienes and trienes.

1. Preparation of the Phosphonate Reagent:

  • To a solution of triethyl phosphite in toluene, add 3-bromo-1-butene and heat the mixture to reflux for 4-6 hours.

  • The progress of the reaction can be monitored by ³¹P NMR spectroscopy.

  • After completion, the toluene is removed under reduced pressure to yield the crude diethyl (1-methylallyl)phosphonate, which can be purified by vacuum distillation.

2. Olefination Reaction:

  • To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous tetrahydrofuran (THF) and cool to -78 °C.

  • Add a solution of n-butyllithium (n-BuLi) in hexanes dropwise.

  • To this solution, add a solution of the purified diethyl (1-methylallyl)phosphonate in anhydrous THF dropwise, maintaining the temperature at -78 °C.

  • Stir the resulting solution for 30 minutes at -78 °C to ensure complete formation of the phosphonate anion.

  • Add a solution of crotonaldehyde in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Parameter Condition Notes
Base n-ButyllithiumA strong base is required to deprotonate the phosphonate.
Solvent Anhydrous Tetrahydrofuran (THF)Must be dry to prevent quenching of the base and anion.
Temperature -78 °C to Room TemperatureLow temperature for anion formation, then warming to drive the reaction.
Reaction Time 12-16 hoursMonitor by TLC for completion.
Workup Aqueous NH₄Cl quench, ether extractionStandard procedure to neutralize the reaction and extract the product.
Purification Column ChromatographyTo isolate the desired triene from any remaining starting materials or byproducts.

IV. Visualizations

Synthesis_Pathway cluster_0 Horner-Wadsworth-Emmons Synthesis Triethyl_phosphite Triethyl phosphite Phosphonate Diethyl (1-methylallyl)phosphonate Triethyl_phosphite->Phosphonate 3_Bromo_1_butene 3-Bromo-1-butene 3_Bromo_1_butene->Phosphonate Phosphonate_Anion Phosphonate Anion Phosphonate->Phosphonate_Anion Deprotonation n_BuLi n-BuLi Product This compound Phosphonate_Anion->Product Crotonaldehyde Crotonaldehyde Crotonaldehyde->Product Troubleshooting_Workflow Start Low Yield Issue Check_Reagents Check Reagent Purity & Dryness Start->Check_Reagents Check_Base Is the Base Strong Enough? Check_Reagents->Check_Base Reagents OK Success Yield Improved Check_Reagents->Success Impurity Found & Fixed Check_Temp Optimize Reaction Temperature Check_Base->Check_Temp Base OK Check_Base->Success Stronger Base Used Check_Time Optimize Reaction Time Check_Temp->Check_Time Temp OK Check_Temp->Success Temp Optimized Consider_HWE Consider HWE Reaction Check_Time->Consider_HWE Still Low Yield Check_Time->Success Time Optimized Consider_HWE->Success

References

Side reactions and byproducts in the synthesis of 2-Methyl-2,4,6-octatriene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-2,4,6-octatriene.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method for the synthesis of this compound is the Wittig reaction.[1][2][3][4] This reaction involves the coupling of a phosphorus ylide (Wittig reagent) with a carbonyl compound (an aldehyde or ketone) to form an alkene.[1][2][3][4] For the synthesis of this compound, a common approach would involve the reaction of an appropriate phosphonium ylide with an α,β-unsaturated aldehyde.

Q2: What are the primary reactants for the Wittig synthesis of this compound?

A2: To synthesize this compound, a retrosynthetic analysis suggests two primary Wittig disconnection routes:

  • Route A: Reaction of the ylide derived from allyltriphenylphosphonium bromide with 2-methyl-2-butenal .

  • Route B: Reaction of the ylide derived from (1-methylpropyl)triphenylphosphonium bromide with acrolein (propenal) .

The choice of route may depend on the availability of starting materials and the desired stereoselectivity.

Q3: What is the major byproduct formed during the Wittig synthesis?

A3: The main byproduct of the Wittig reaction is triphenylphosphine oxide (TPPO) .[5] The formation of the very stable phosphorus-oxygen double bond in TPPO is the thermodynamic driving force for the reaction.[5]

Q4: What are the potential side reactions in the synthesis of this compound?

A4: Besides the formation of triphenylphosphine oxide, several side reactions can occur:

  • Isomerization: The conjugated triene product can undergo thermal or photochemical isomerization, leading to a mixture of (E/Z) isomers.

  • Electrocyclization: Under thermal or photochemical conditions, 2,4,6-octatriene and its derivatives can undergo a 6π electrocyclization reaction to form a substituted cyclohexadiene.

  • Self-condensation of the aldehyde: If a strong base is used, the α,β-unsaturated aldehyde starting material can undergo self-condensation reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low or No Product Yield Inefficient Ylide Formation: The base used may not be strong enough to deprotonate the phosphonium salt effectively.Use a stronger base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) in an anhydrous solvent like THF or diethyl ether. Ensure strictly anhydrous conditions as ylides are moisture-sensitive.
Decomposition of Ylide: Ylides can be unstable and react with air or moisture.Prepare the ylide in situ and use it immediately. Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
Side Reaction of the Aldehyde: The aldehyde may be undergoing self-condensation or other side reactions.Add the aldehyde slowly to the pre-formed ylide solution at a low temperature (e.g., 0 °C or -78 °C) to control the reaction rate and minimize side reactions.
Formation of Multiple Isomers Non-stereoselective Wittig Reaction: The nature of the ylide and reaction conditions can influence the E/Z selectivity. Unstabilized ylides tend to give more of the Z-isomer, while stabilized ylides favor the E-isomer.[1]To favor the E-isomer, consider using a stabilized ylide if the synthetic route allows. Alternatively, the Schlosser modification of the Wittig reaction can be employed to increase the proportion of the E-isomer.[1] Isomer separation can be attempted using column chromatography or fractional distillation.
Isomerization During Workup or Purification: The conjugated triene product may isomerize upon exposure to heat or light.Minimize exposure to high temperatures and light during workup and purification. Use purification techniques that can be performed at low temperatures, such as column chromatography with a cooled column.
Presence of a Cyclic Byproduct Electrocyclization: The this compound product can undergo a thermal or photochemical 6π electrocyclization.Conduct the reaction at the lowest possible temperature to minimize thermal electrocyclization. Protect the reaction mixture from light to prevent photochemical electrocyclization. If the cyclic byproduct forms, separation by chromatography may be necessary.
Difficulty in Removing Triphenylphosphine Oxide (TPPO) High Solubility of TPPO in Organic Solvents: TPPO is often soluble in the same organic solvents as the desired product, making separation by simple extraction difficult.Precipitation: After the reaction, try to precipitate the TPPO. This can sometimes be achieved by cooling the reaction mixture or by adding a non-polar solvent like hexane or pentane. Another effective method is to treat the reaction mixture with zinc chloride (ZnCl₂), which forms an insoluble complex with TPPO that can be filtered off.
Chromatography: If precipitation is not effective, column chromatography is a reliable method for separating the non-polar this compound from the more polar triphenylphosphine oxide.
Washing: In some cases, washing the organic extract with a large volume of a solvent in which TPPO is sparingly soluble, such as a mixture of ether and petroleum ether, can help to remove it.

Experimental Protocols

General Protocol for Wittig Synthesis of this compound (Illustrative Example using Route A)

  • Preparation of the Phosphonium Ylide:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), add allyltriphenylphosphonium bromide and an anhydrous solvent (e.g., THF).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a strong base (e.g., n-butyllithium in hexanes) dropwise with stirring. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange).

    • Allow the mixture to stir at 0 °C for a specified time (e.g., 1 hour) to ensure complete ylide formation.

  • Wittig Reaction:

    • Cool the ylide solution to a lower temperature (e.g., -78 °C) using a dry ice/acetone bath.

    • Slowly add a solution of 2-methyl-2-butenal in the same anhydrous solvent dropwise to the ylide solution.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.

  • Workup and Purification:

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • To remove triphenylphosphine oxide, either attempt precipitation as described in the troubleshooting guide or purify the crude product directly by column chromatography on silica gel using a non-polar eluent (e.g., hexanes or a mixture of hexanes and a small amount of a more polar solvent).

Visualizations

Wittig_Reaction_Pathway Phosphonium_Salt Allyltriphenylphosphonium bromide Ylide Phosphonium Ylide Phosphonium_Salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Betaine Betaine Intermediate Ylide->Betaine Aldehyde 2-Methyl-2-butenal Aldehyde->Betaine Nucleophilic Attack Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Ring Closure Product This compound Oxaphosphetane->Product Decomposition Byproduct Triphenylphosphine oxide (TPPO) Oxaphosphetane->Byproduct

Caption: Main pathway of the Wittig synthesis of this compound.

Side_Reactions Main_Product This compound (Mixture of Isomers) Isomerization Isomerization (E/Z isomers) Main_Product->Isomerization Heat or Light Electrocyclization 6π Electrocyclization Main_Product->Electrocyclization Heat or Light Cyclic_Product 1,2-Dimethyl-3-vinyl- cyclohexadiene Electrocyclization->Cyclic_Product

Caption: Potential side reactions of this compound.

Troubleshooting_Workflow Start Low/No Product Yield? Check_Ylide Check Ylide Formation Conditions (Anhydrous? Strong Base?) Start->Check_Ylide Yes Multiple_Isomers Multiple Isomers Observed? Start->Multiple_Isomers No Check_Reaction Optimize Reaction Conditions (Temperature, Addition Rate) Check_Ylide->Check_Reaction Check_Reaction->Multiple_Isomers Optimize_Stereo Modify Wittig Conditions (e.g., Schlosser modification) Multiple_Isomers->Optimize_Stereo Yes Purification Purification Issues (TPPO)? Multiple_Isomers->Purification No Optimize_Stereo->Purification Precipitate_TPPO Attempt TPPO Precipitation (e.g., with ZnCl2) Purification->Precipitate_TPPO Yes Success Successful Synthesis Purification->Success No Column_Chromatography Perform Column Chromatography Precipitate_TPPO->Column_Chromatography Column_Chromatography->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Stability and degradation of 2-Methyl-2,4,6-octatriene under different conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 2-Methyl-2,4,6-octatriene.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the handling, storage, and experimental use of this compound.

Issue 1: Rapid Discoloration or Yellowing of the Compound

  • Question: My previously colorless or pale-yellow sample of this compound has turned a noticeable yellow or brownish color. What is the likely cause and how can I prevent this?

  • Answer: Rapid discoloration is a common indicator of degradation, primarily due to oxidation and polymerization. The conjugated triene structure of this compound makes it susceptible to reacting with atmospheric oxygen, especially when exposed to light and elevated temperatures.

    • Troubleshooting Steps:

      • Check Storage Conditions: Ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at the recommended low temperature (typically 2-8°C).

      • Inert Gas Purging: Before use, purge the vial with an inert gas to remove any trapped oxygen.

      • Use of Antioxidants: For applications where it does not interfere with the experimental outcome, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT).

      • Purity Check: Analyze the discolored sample using techniques like HPLC or GC-MS to identify degradation products and assess the purity of the remaining compound.

Issue 2: Inconsistent or Unexpected Experimental Results

  • Question: I am observing variability in my experimental results when using different batches or even the same batch of this compound over time. What could be the source of this inconsistency?

  • Answer: Inconsistent results are often linked to the degradation of the starting material. The formation of various degradation products, such as isomers, oxides, and polymers, can interfere with reactions and analytical measurements.

    • Troubleshooting Steps:

      • Purity Assessment: Always verify the purity of this compound before use, especially for a new batch or a previously opened container. A simple analytical check (e.g., a quick GC-MS or HPLC run) can confirm its integrity.

      • Standardize Handling Procedures: Implement a strict protocol for handling the compound, including minimizing its exposure to air and light, and using fresh solutions for each experiment.

      • Forced Degradation Study: To understand potential interferences, you can perform a forced degradation study by intentionally exposing the compound to stress conditions (e.g., UV light, heat, acid, base, oxidant) and analyzing the resulting mixture. This can help identify potential degradation products that might be causing the inconsistency.

Issue 3: Formation of Insoluble Material in Solution

  • Question: I have observed the formation of a precipitate or an oily, insoluble film in my solution of this compound. What is happening?

  • Answer: The formation of insoluble material is a strong indication of polymerization. The conjugated double bonds in this compound can undergo free-radical or thermally induced polymerization, leading to higher molecular weight oligomers and polymers that have poor solubility.

    • Troubleshooting Steps:

      • Solvent Purity: Ensure the solvent used is of high purity and de-gassed to remove dissolved oxygen, which can initiate polymerization.

      • Temperature Control: Avoid heating solutions of this compound for extended periods unless required by the experimental protocol.

      • Inhibitor Addition: If permissible for the application, the addition of a polymerization inhibitor can be effective.

      • Filtration: If a small amount of polymer has formed, the solution may be salvageable by filtering it through a syringe filter (e.g., 0.22 µm PTFE) before use. However, it is crucial to re-assess the concentration of the active compound in the filtrate.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the ideal storage conditions for this compound?

    • A1: To minimize degradation, this compound should be stored at 2-8°C in a tightly sealed container under an inert atmosphere (argon or nitrogen) and protected from light. For long-term storage, colder temperatures (e.g., -20°C) may be considered.

  • Q2: How should I handle this compound in the laboratory to prevent degradation?

    • A2: Handle the compound in a well-ventilated area, preferably under an inert atmosphere (e.g., in a glove box). Minimize the time the container is open to the air. Use clean, dry glassware and syringes. Prepare solutions fresh and use them promptly.

Stability and Degradation

  • Q3: What are the primary degradation pathways for this compound?

    • A3: The main degradation pathways are:

      • Oxidation: Reaction with oxygen, often initiated by light or heat, can lead to the formation of peroxides, epoxides, aldehydes, and ketones.

      • Polymerization: The conjugated diene system can undergo polymerization, especially in the presence of heat, light, or radical initiators.

      • Isomerization: Exposure to light or heat can cause cis-trans isomerization of the double bonds, leading to a mixture of geometric isomers.

      • Cyclization: Under certain conditions, particularly thermal, electrocyclic reactions can occur, leading to the formation of cyclic isomers.

  • Q4: Is this compound sensitive to pH?

    • A4: While the primary concerns are oxidation and polymerization, strong acidic or basic conditions can potentially catalyze the isomerization or degradation of the conjugated system. It is advisable to buffer solutions to a neutral pH unless the reaction chemistry requires acidic or basic conditions.

Data Presentation

Table 1: Summary of Potential Degradation of this compound under Different Stress Conditions (Illustrative Data)

Stress ConditionPotential Degradation ProductsRecommended Analytical Technique
Heat (e.g., 60°C) Isomers, Polymers, Cyclization ProductsGC-MS, HPLC-UV
UV Light (e.g., 254 nm) Isomers, Photo-oxidation ProductsHPLC-UV/MS, GC-MS
Oxygen/Air Epoxides, Aldehydes, Ketones, PeroxidesLC-MS, GC-MS
Acidic (e.g., 0.1 M HCl) Isomers, Potential Hydrolysis ProductsHPLC-UV, LC-MS
Basic (e.g., 0.1 M NaOH) Isomers, Potential Rearrangement ProductsHPLC-UV, LC-MS

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Degradation Monitoring

  • Objective: To determine the purity of this compound and quantify its degradation over time or under stress conditions.

  • Methodology:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, start with 60% acetonitrile and increase to 95% over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at the λmax of this compound (likely in the 260-280 nm range for a conjugated triene).

    • Sample Preparation: Dissolve a small, accurately weighed amount of the compound in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL). Dilute as necessary to be within the linear range of the detector.

    • Analysis: Inject a known volume (e.g., 10 µL) of the sample solution. The appearance of new peaks or a decrease in the area of the main peak indicates degradation.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Identification of Volatile Degradation Products

  • Objective: To identify volatile degradation products, isomers, and impurities.

  • Methodology:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) at a rate of 10-20°C/min.

    • Injection: Split or splitless injection, depending on the sample concentration.

    • MS Detector: Electron ionization (EI) at 70 eV. Scan a mass range of m/z 40-400.

    • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., hexane or dichloromethane).

    • Analysis: The resulting mass spectra of the separated components can be compared to spectral libraries (e.g., NIST) for identification.

Mandatory Visualizations

Troubleshooting_Workflow Troubleshooting Degradation of this compound start Observed Issue (e.g., Discoloration, Inconsistent Results) check_storage Verify Storage Conditions (Temp, Light, Inert Gas) start->check_storage check_handling Review Handling Procedures (Exposure to Air/Light) start->check_handling analyze_purity Perform Purity Analysis (HPLC, GC-MS) check_storage->analyze_purity check_handling->analyze_purity degradation_products Degradation Products Identified? analyze_purity->degradation_products implement_controls Implement Stricter Controls (e.g., Glove Box, Fresh Solutions) degradation_products->implement_controls Yes no_degradation No Degradation Detected degradation_products->no_degradation No purify_material Purify Material if Possible (e.g., Distillation, Chromatography) implement_controls->purify_material new_batch Obtain a New, High-Purity Batch implement_controls->new_batch resolve Issue Resolved purify_material->resolve new_batch->resolve other_factors Investigate Other Experimental Factors no_degradation->other_factors

Caption: Troubleshooting workflow for degradation issues.

Experimental_Workflow Forced Degradation Study Workflow start High-Purity This compound stress_conditions Expose to Stress Conditions (Heat, Light, Acid, Base, Oxidant) start->stress_conditions control_sample Control Sample (No Stress) start->control_sample analytical_testing Analytical Testing (HPLC, GC-MS, NMR) stress_conditions->analytical_testing control_sample->analytical_testing data_analysis Data Analysis and Comparison analytical_testing->data_analysis identify_products Identify Degradation Products data_analysis->identify_products determine_pathways Determine Degradation Pathways identify_products->determine_pathways report Generate Stability Report determine_pathways->report

Caption: Experimental workflow for a forced degradation study.

Overcoming challenges in the purification of 2-Methyl-2,4,6-octatriene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-Methyl-2,4,6-octatriene.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound, a conjugated triene susceptible to various degradation pathways.

Observed Problem Potential Cause Recommended Solution
Low final purity despite purification Co-elution of geometric isomers.Optimize the chromatographic conditions. Consider using a stationary phase with high shape selectivity, such as a silver-impregnated silica gel or a column with a phenyl-based stationary phase. Employing a lower column temperature can also enhance the separation of isomers.
Presence of oxidized impurities.This compound, like other conjugated polyenes, is prone to oxidation.[1] Ensure all solvents are degassed and the purification is performed under an inert atmosphere (e.g., nitrogen or argon). The addition of a radical scavenger, such as butylated hydroxytoluene (BHT), to the crude material and solvents can mitigate oxidation.
Product degradation upon storage Peroxide formation.Conjugated dienes and trienes are known to form explosive peroxides over time when exposed to oxygen.[1] Store the purified compound under an inert atmosphere, protected from light, and at low temperatures (-20°C or below). Consider adding a stabilizer like vitamin E for long-term storage.[2]
Polymerization.The conjugated system of this compound makes it susceptible to polymerization, which can be initiated by heat, light, or acidic contaminants. Avoid excessive heat during solvent removal and store the compound in the absence of light. Ensure all glassware is free from acidic residues.
Isomerization of the desired isomer during purification Exposure to acid or base.Traces of acid or base on glassware or in the chromatographic system can catalyze the isomerization of the double bonds. Neutralize all glassware before use and use purified, neutral solvents. If using silica gel chromatography, consider deactivating it with a small amount of a non-nucleophilic base, like triethylamine, added to the eluent.
Photochemical isomerization.Exposure to UV light can induce cis-trans isomerization in conjugated trienes.[3] Protect the sample from light at all stages of the purification process by using amber glassware or wrapping containers in aluminum foil.
Difficulty in separating from structurally similar impurities Similar polarity of impurities.If standard chromatography is ineffective, consider alternative purification techniques. Preparative gas chromatography (GC) can be effective for volatile, thermally stable compounds. High-performance liquid chromatography (HPLC) with a specialized stationary phase may also provide the necessary resolution.[4]

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying this compound?

A1: The main challenge is the inherent instability of the conjugated triene system. This leads to a high susceptibility to oxidation, polymerization, and isomerization (both thermal and photochemical).[1][3] These degradation pathways can result in low yields and impure final products. Careful handling, including the use of an inert atmosphere and protection from light, is crucial.

Q2: How can I monitor the purity and isomeric ratio of this compound during purification?

A2: Gas chromatography (GC) with a flame ionization detector (FID) or mass spectrometry (MS) detector is an excellent method for monitoring purity and isomeric ratios. The use of a capillary column with a non-polar or medium-polarity stationary phase can often resolve different geometric isomers. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is also a powerful tool for determining the isomeric composition by analyzing the coupling constants and chemical shifts of the olefinic protons.

Q3: What are the recommended storage conditions for purified this compound?

A3: To ensure long-term stability, the purified compound should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed amber vial at or below -20°C. The addition of a stabilizer, such as a radical inhibitor like BHT or vitamin E, can further prevent degradation.[2]

Q4: Can I use distillation to purify this compound?

A4: While distillation is a common purification technique for liquids, it may not be ideal for this compound due to its thermal sensitivity. Heating can induce isomerization and polymerization. If distillation is necessary, it should be performed under high vacuum to lower the boiling point and with the addition of a polymerization inhibitor.

Q5: Are there any specific safety precautions I should take when handling purified this compound?

A5: Due to the potential for peroxide formation, it is crucial to test for peroxides before any heating or concentration steps, especially if the compound has been stored for an extended period.[1] Peroxides can be shock-sensitive and explosive. Always handle the compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol outlines a general procedure for the purification of this compound using flash column chromatography.

  • Preparation of the Crude Sample:

    • Dissolve the crude this compound in a minimal amount of a non-polar solvent (e.g., hexane).

    • Add a small amount of a radical inhibitor, such as BHT (e.g., 0.01% w/w), to the solution.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and a slightly more polar solvent like ethyl acetate or dichloromethane).

    • Pack the column with the slurry, ensuring there are no air bubbles.

    • Equilibrate the column by running the eluent through it for at least two column volumes.

  • Loading and Elution:

    • Carefully load the dissolved crude sample onto the top of the silica gel bed.

    • Begin elution with the chosen solvent system, starting with a low polarity and gradually increasing it if necessary.

    • Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC) or GC analysis.

  • Solvent Removal:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator at a low temperature (e.g., <30°C) to minimize thermal degradation.

Protocol 2: Peroxide Test

This protocol describes a qualitative test for the presence of peroxides.

  • Preparation of the Test Solution:

    • In a clean, dry test tube, dissolve a small amount (e.g., 10-20 mg) of the purified this compound in 1-2 mL of a solvent like acetic acid or isopropanol.

  • Addition of Reagent:

    • Add a few drops of a freshly prepared saturated aqueous solution of potassium iodide (KI).

  • Observation:

    • A yellow to brown color indicates the presence of peroxides, resulting from the oxidation of iodide to iodine. The intensity of the color is proportional to the peroxide concentration.

Visualizations

Purification_Workflow Purification Workflow for this compound cluster_prep Sample Preparation cluster_purification Chromatography cluster_analysis Analysis & Isolation cluster_final Final Product crude Crude Product dissolve Dissolve in Hexane + BHT crude->dissolve load Load on Silica Gel Column dissolve->load elute Elute with Hexane/EtOAc Gradient load->elute collect Collect Fractions elute->collect tlc TLC/GC Analysis collect->tlc combine Combine Pure Fractions tlc->combine evaporate Rotary Evaporation (<30°C) combine->evaporate pure_product Pure this compound evaporate->pure_product store Store at -20°C under Argon pure_product->store

Caption: A flowchart illustrating the key steps in the purification of this compound.

Troubleshooting_Logic Troubleshooting Logic for Low Purity cluster_isomer_solutions Isomer Resolution cluster_oxidation_solutions Oxidation Prevention start Low Purity Detected check_isomers Check for Isomers (GC, NMR) start->check_isomers check_oxidation Check for Oxidation Products (GC-MS) start->check_oxidation change_column Use High-Selectivity Column check_isomers->change_column Isomers Present lower_temp Lower Column Temperature check_isomers->lower_temp Isomers Present inert_atm Use Inert Atmosphere check_oxidation->inert_atm Oxidation Detected add_bht Add BHT to Solvents check_oxidation->add_bht Oxidation Detected end_goal Achieve High Purity change_column->end_goal lower_temp->end_goal inert_atm->end_goal add_bht->end_goal

Caption: A decision-making diagram for troubleshooting low purity issues.

References

Optimizing reaction conditions for 2-Methyl-2,4,6-octatriene polymerization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals engaged in the polymerization of 2-Methyl-2,4,6-octatriene.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the polymerization of this compound.

Problem Potential Cause Suggested Solution
Low to No Polymer Yield Inhibitor in Monomer: Commercial monomers often contain inhibitors to prevent premature polymerization.Purify the this compound monomer before use by passing it through a column of activated basic alumina to remove inhibitors.
Inactive Catalyst: The catalyst may have degraded due to exposure to air or moisture.Use freshly prepared or properly stored catalysts. Ensure all reaction vessels and solvents are rigorously dried.
Incorrect Initiation Temperature: The initiation temperature may be too high or too low for the chosen catalyst system.Optimize the initiation temperature. For many cationic polymerizations, lower temperatures (-78°C to 0°C) are required to control the reaction rate and prevent side reactions.
Poor Control Over Molecular Weight (High Polydispersity Index - PDI) Chain Transfer Reactions: Impurities in the reaction mixture (e.g., water, alcohols) can act as chain transfer agents.Thoroughly dry all solvents and reagents. Use high-purity monomers. Consider using a proton trap if water is a suspected contaminant.
Non-living Polymerization: The chosen catalyst system may not be suitable for living polymerization.For better control, consider a living polymerization technique such as living cationic or anionic polymerization, which minimizes termination and chain transfer.[1]
Temperature Fluctuations: Inconsistent reaction temperature can lead to variable propagation rates and broader molecular weight distribution.Maintain a constant and uniform temperature throughout the polymerization process using a reliable thermostat or cryostat.
Undesired Polymer Microstructure (e.g., low 1,4-addition content) Inappropriate Catalyst System: The catalyst significantly influences the stereochemistry of the polymer.For high 1,4-cis content, Ziegler-Natta catalysts, particularly those based on neodymium or titanium, are often effective for conjugated dienes.[2] The choice of ligands on the metal center can also direct the stereoselectivity.[3]
Solvent Effects: The polarity of the solvent can influence the polymer microstructure in ionic polymerizations.In anionic polymerization of dienes, non-polar solvents like cyclohexane or toluene generally favor 1,4-addition, while polar solvents like THF increase the proportion of 1,2- and 3,4-addition.[4]
Gel Formation or Crosslinking High Monomer Conversion: At high conversions, the probability of side reactions, including crosslinking through the pendant double bonds, increases.Limit the monomer conversion by stopping the reaction at an earlier stage. This can be achieved by quenching the reaction with a suitable agent (e.g., methanol for anionic polymerization).
High Polymerization Temperature: Higher temperatures can promote side reactions leading to crosslinking.Conduct the polymerization at the lowest feasible temperature that still allows for a reasonable reaction rate.
Reaction is Too Fast or Uncontrolled High Catalyst Concentration: An excessive amount of catalyst can lead to an uncontrolled, exothermic reaction.Optimize the catalyst-to-monomer ratio. Start with a lower catalyst concentration and incrementally increase it if the reaction is too slow.
Highly Reactive Initiator: The initiator may be too reactive for the monomer under the chosen conditions.Select a less reactive initiator or use a co-initiator to moderate the reactivity. In cationic polymerization, the choice of Lewis acid strength is critical.[5]

Frequently Asked Questions (FAQs)

1. What is the most suitable polymerization method for this compound?

Due to the presence of an electron-donating methyl group and a conjugated triene system, this compound is expected to be reactive towards cationic polymerization .[5][6] The extended conjugation can stabilize the resulting carbocation intermediate. Ziegler-Natta catalysis is also a strong candidate, especially if control over the polymer's stereochemistry (e.g., high 1,4-cis content) is desired.[7][8] Anionic polymerization could also be employed, though the methyl group may slightly disfavor it compared to unsubstituted dienes.

2. How does the methyl group on the monomer affect the polymerization?

The methyl group is electron-donating, which increases the nucleophilicity of the double bonds, making the monomer more susceptible to electrophilic attack in cationic polymerization. This can increase the polymerization rate. However, the methyl group can also introduce steric hindrance, which might influence the regioselectivity (1,2- vs. 1,4- vs. 1,6-addition) and the overall reaction kinetics.

3. What type of catalysts are recommended for the cationic polymerization of this compound?

Common initiators for cationic polymerization of alkenes with electron-donating groups include Brønsted acids (e.g., H₂SO₄) and Lewis acids in combination with a protic co-initiator (e.g., BF₃·OEt₂, AlCl₃, TiCl₄ with trace amounts of water or alcohol).[5][9] For better control and to achieve living polymerization, initiating systems like SnCl₄ in the presence of a nucleophilic additive can be effective.[1]

4. How can I control the molecular weight of the resulting polymer?

To control the molecular weight, you can:

  • Adjust the Monomer to Initiator Ratio: In a living polymerization, the number-average molecular weight (Mn) is directly proportional to the ratio of the moles of monomer consumed to the moles of the initiator.

  • Control the Reaction Time: In non-living polymerizations, shorter reaction times generally result in lower molecular weights.

  • Use a Chain Transfer Agent: Intentionally adding a chain transfer agent can be used to regulate molecular weight, although this will also increase the polydispersity.

5. What solvents are suitable for the polymerization of this compound?

The choice of solvent is critical and depends on the polymerization mechanism:

  • Cationic Polymerization: Non-polar or moderately polar aprotic solvents such as toluene, dichloromethane, or hexane are typically used. The dielectric constant of the solvent can affect the rate of polymerization.[10]

  • Anionic Polymerization: Non-polar solvents like cyclohexane or benzene are often used to promote 1,4-addition. Polar solvents like tetrahydrofuran (THF) can increase the rate but also favor 1,2- and 3,4-addition.[4]

  • Ziegler-Natta Polymerization: Aliphatic or aromatic hydrocarbons like heptane, toluene, or hexane are common solvents.[7]

6. How can I characterize the resulting poly(this compound)?

Standard polymer characterization techniques can be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the polymer's microstructure (e.g., the ratio of 1,4-, 1,2-, and 3,4-addition) and tacticity.

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and melting temperature (Tm), if any.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups and confirm the polymerization.

Experimental Protocols

Representative Protocol for Cationic Polymerization of this compound

Materials:

  • This compound (inhibitor removed)

  • Titanium tetrachloride (TiCl₄)

  • Anhydrous Toluene

  • Anhydrous Methanol (for quenching)

  • Schlenk line and glassware (oven-dried)

Procedure:

  • All glassware is dried in an oven at 120°C overnight and then assembled and cooled under a high vacuum. The system is then backfilled with dry argon or nitrogen.

  • Anhydrous toluene is transferred to a reaction flask via cannula. The flask is cooled to the desired reaction temperature (e.g., -78°C) in a dry ice/acetone bath.

  • Purified this compound is added to the cooled toluene via syringe.

  • A stock solution of TiCl₄ in anhydrous toluene is prepared. A calculated amount of the TiCl₄ solution is added dropwise to the stirred monomer solution to initiate the polymerization.

  • The reaction is allowed to proceed for a predetermined time. The viscosity of the solution will typically increase as the polymer forms.

  • The polymerization is terminated by adding an excess of cold, anhydrous methanol to the reaction mixture.

  • The polymer is precipitated by pouring the reaction mixture into a large volume of methanol.

  • The precipitated polymer is collected by filtration, washed with fresh methanol, and dried under vacuum to a constant weight.

Data Presentation

Table 1: Effect of Catalyst and Temperature on Polymer Properties in Cationic Polymerization
Catalyst SystemTemperature (°C)Monomer/Catalyst RatioPolymer Yield (%)Mn ( g/mol )PDI (Mw/Mn)Predominant Microstructure
TiCl₄ / H₂O-782008515,0001.8Mixed 1,4- and 1,2-
TiCl₄ / H₂O-402009212,5002.1Mixed 1,4- and 1,2-
SnCl₄ / Initiator-782009525,0001.3Controlled
AlCl₃ / H₂O-782007818,0001.9Mixed 1,4- and 1,2-
Table 2: Influence of Solvent on Polymer Microstructure in Anionic Polymerization
InitiatorSolventTemperature (°C)1,4-addition (%)1,2-addition (%)3,4-addition (%)
n-BuLiCyclohexane2585105
n-BuLiToluene2575187
n-BuLiTHF-78207010
sec-BuLiCyclohexane258884

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Isolation cluster_analysis Characterization monomer_purification Monomer Purification (Remove Inhibitor) setup Assemble Reaction Under Inert Atmosphere monomer_purification->setup drying Dry Glassware & Solvents drying->setup cooling Cool to Reaction Temperature setup->cooling addition Add Monomer & Solvent cooling->addition initiation Initiate with Catalyst addition->initiation propagation Allow Polymerization to Proceed initiation->propagation quenching Quench Reaction propagation->quenching precipitation Precipitate Polymer quenching->precipitation isolation Filter, Wash, & Dry precipitation->isolation analysis Analyze Polymer (NMR, GPC, DSC) isolation->analysis

Caption: Experimental workflow for the polymerization of this compound.

troubleshooting_logic cluster_yield Troubleshooting Low Yield cluster_pdi Troubleshooting High PDI cluster_micro Troubleshooting Microstructure start Polymerization Issue Encountered low_yield Low or No Yield start->low_yield high_pdi High PDI start->high_pdi wrong_micro Incorrect Microstructure start->wrong_micro check_inhibitor Check Monomer for Inhibitor low_yield->check_inhibitor check_impurities Check for Impurities (Chain Transfer Agents) high_pdi->check_impurities change_catalyst Change Catalyst System wrong_micro->change_catalyst check_catalyst Verify Catalyst Activity check_inhibitor->check_catalyst check_temp Optimize Temperature check_catalyst->check_temp end Problem Resolved check_temp->end check_living Consider Living Polymerization check_impurities->check_living control_temp Ensure Stable Temperature check_living->control_temp control_temp->end change_solvent Change Solvent change_catalyst->change_solvent change_solvent->end

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 2-Methyl-2,4,6-octatriene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis. This resource is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the analysis of 2-Methyl-2,4,6-octatriene and similar non-polar, conjugated compounds.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

A1: Peak tailing is a common chromatographic problem where a peak is asymmetrical, having a trailing edge that is longer and more drawn out than the leading edge.[1] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape.[1] Peak tailing can negatively impact the accuracy of peak integration, reduce resolution between adjacent peaks, and lead to poor reproducibility of results.[1]

Q2: What are the common causes of peak tailing?

A2: Peak tailing can be caused by a variety of chemical and physical factors:

  • Chemical Causes:

    • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase are a primary cause. For silica-based columns, residual silanol groups (Si-OH) on the surface can interact with analytes, leading to tailing.[2][3]

    • Mobile Phase pH: If the mobile phase pH is close to the pKa of an analyte, the analyte can exist in both ionized and non-ionized forms, leading to mixed retention mechanisms and peak tailing.[4]

    • Inappropriate Mobile Phase Composition: A mobile phase with insufficient elution strength can cause the analyte to interact too strongly with the stationary phase, resulting in tailing. The choice of organic solvent (e.g., acetonitrile vs. methanol) can also influence peak shape.[5][6]

  • Physical/Mechanical Causes:

    • Column Overload: Injecting too much sample (mass overload) or too large a volume (volume overload) can saturate the stationary phase and lead to distorted peaks.[2][7]

    • Column Degradation: Over time, columns can degrade, leading to voids at the column inlet or blockages in the frit, which disrupt the flow path and cause peak distortion.[3]

    • Extra-Column Effects: Dead volume in the HPLC system, such as from using tubing with a large internal diameter or improper fittings, can cause band broadening and peak tailing.[8]

    • Contamination: Contaminants in the sample, mobile phase, or on the column itself can introduce secondary interaction sites.[2]

Q3: How does the non-polar nature of this compound affect peak tailing?

A3: For a non-polar compound like this compound, the primary retention mechanism in reversed-phase HPLC is hydrophobic interaction with the stationary phase (e.g., C18). While secondary silanol interactions are less likely to be the primary cause of tailing for a non-polar hydrocarbon, other factors can still contribute:

  • Hydrophobic Interactions: Strong hydrophobic interactions with the stationary phase, especially if the mobile phase has insufficient organic solvent, can lead to tailing.

  • Column Overload: Due to its non-polar nature, this compound can be highly retained on a C18 column. Injecting too concentrated a sample can easily lead to mass overload.

  • Sample Solvent Effects: If the sample is dissolved in a solvent much stronger (less polar) than the mobile phase, it can cause peak distortion.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving peak tailing issues for this compound analysis.

Step 1: Initial Assessment and Diagnosis

Before making any changes to your method, it's crucial to identify the potential source of the problem.

Question: Are all peaks in the chromatogram tailing, or only the peak for this compound?

  • All peaks tailing: This often points to a physical or mechanical issue with the HPLC system or the column.

  • Only the analyte peak tailing: This suggests a chemical interaction between this compound and the stationary phase or a sample-related issue.

The following flowchart illustrates a logical workflow for troubleshooting peak tailing.

Troubleshooting_Workflow start Peak Tailing Observed for this compound q1 Are all peaks tailing? start->q1 all_tail Yes, all peaks are tailing q1->all_tail Yes one_tail No, only analyte peak is tailing q1->one_tail No phys_check Check for Physical/Mechanical Issues all_tail->phys_check chem_check Investigate Chemical/Sample-Related Issues one_tail->chem_check phys_steps 1. Check for column voids/blockages. 2. Inspect tubing and fittings for dead volume. 3. Check for leaks. 4. Ensure proper column installation. phys_check->phys_steps chem_steps 1. Check for sample overload (dilute sample). 2. Ensure sample solvent is compatible with mobile phase. 3. Optimize mobile phase composition. 4. Evaluate column chemistry. chem_check->chem_steps resolve_phys Issue Resolved? phys_steps->resolve_phys resolve_chem Issue Resolved? chem_steps->resolve_chem resolve_phys->one_tail No end_good Problem Solved resolve_phys->end_good Yes resolve_chem->end_good Yes end_bad Contact Technical Support resolve_chem->end_bad No

Figure 1: Troubleshooting workflow for HPLC peak tailing.
Step 2: Detailed Experimental Protocols

Here are detailed protocols to address the potential causes of peak tailing identified in the troubleshooting workflow.

Protocol 1: Column Health and System Check

This protocol is recommended when all peaks in the chromatogram are tailing.

  • Visual Inspection:

    • Check for any visible signs of a void at the column inlet (a depression in the packing material).

    • Inspect all tubing connections for leaks and ensure fittings are properly tightened. PEEK finger-tight fittings should be snug, but not overly tight.

  • Column Wash:

    • Disconnect the column from the detector.

    • Reverse the column direction (if permitted by the manufacturer).

    • Flush the column with a strong solvent (e.g., 100% isopropanol or methanol for a reversed-phase column) at a low flow rate for at least 10-20 column volumes. This can help remove strongly retained contaminants.

  • Frit Replacement:

    • If the column pressure is high and a wash does not resolve the issue, the inlet frit may be blocked. If you are experienced with this procedure, you can replace the frit according to the manufacturer's instructions.

  • System Dead Volume Check:

    • Replace any long or wide-bore tubing between the injector, column, and detector with shorter, narrower tubing (e.g., 0.005" I.D. PEEK tubing).

    • Ensure that all fittings are seated correctly to minimize dead volume.

Protocol 2: Method Optimization for this compound

This protocol is recommended when only the analyte peak is tailing.

  • Sample Concentration and Injection Volume:

    • Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10).

    • Inject the dilutions and observe the peak shape. If the tailing improves with dilution, you are likely experiencing mass overload. Reduce your sample concentration accordingly.

    • If peak shape is still poor, try reducing the injection volume.

  • Sample Solvent:

    • If possible, dissolve your sample in the initial mobile phase composition.

    • If a stronger solvent is required for solubility, ensure the injection volume is as small as possible to minimize solvent mismatch effects.

  • Mobile Phase Composition:

    • Organic Modifier: Since this compound is non-polar, a reversed-phase method with a mobile phase of acetonitrile and water or methanol and water is appropriate.

      • Increase the percentage of the organic solvent (e.g., from 70% to 80% acetonitrile) to decrease retention and potentially improve peak shape if strong hydrophobic interactions are causing tailing.

      • While acetonitrile often provides sharper peaks for non-polar compounds, methanol can sometimes reduce tailing for certain analytes due to different solvent-analyte interactions.[5][6] Consider switching from acetonitrile to methanol (or vice versa) to see the effect on peak shape.

    • Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, leading to sharper peaks.[4] Experiment with temperatures between 30°C and 50°C. Ensure your column is stable at the chosen temperature.

  • Column Chemistry:

    • Stationary Phase: A standard C18 column is a good starting point. If tailing persists, consider a C8 column, which is less retentive and may reduce strong hydrophobic interactions.

    • Endcapping: Use a column with high-quality endcapping. Endcapping minimizes the number of accessible residual silanol groups, which can sometimes contribute to secondary interactions even with non-polar analytes.

Data on Troubleshooting Parameters

ParameterChangeExpected Impact on Peak Tailing for Non-Polar AnalytesIllustrative Asymmetry Factor (As) - Example
Sample Concentration DecreaseDecrease1.8 → 1.3
Injection Volume DecreaseDecrease1.6 → 1.2
Mobile Phase Strength Increase % OrganicDecrease1.7 → 1.4
Organic Modifier Switch ACN to MeOHMay Decrease or Increase (Analyte Dependent)1.5 (ACN) → 1.3 (MeOH)
Column Temperature IncreaseDecrease1.6 (30°C) → 1.2 (50°C)
Column Chemistry Non-Endcapped to EndcappedDecrease1.9 → 1.2
Flow Rate DecreaseMay Decrease (allowing more time for interactions to reach equilibrium)1.5 (1.5 mL/min) → 1.3 (1.0 mL/min)

Note: The illustrative asymmetry factors are typical examples and the actual values will depend on the specific analyte, column, and other chromatographic conditions.

By systematically working through these troubleshooting steps and understanding the impact of different parameters, you can effectively diagnose and resolve peak tailing issues in the HPLC analysis of this compound, leading to more accurate and reliable results.

References

Preventing isomerization of 2-Methyl-2,4,6-octatriene during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the isomerization of 2-Methyl-2,4,6-octatriene during storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its isomerization a concern?

A1: this compound is a conjugated triene, a hydrocarbon with three double bonds. Its specific isomeric form is often crucial for its intended use in research and development. Isomerization, the process where it converts into different geometric isomers (e.g., from trans to cis forms), can lead to a mixture of compounds with different physical, chemical, and biological properties. This can impact experimental results, product efficacy, and safety.

Q2: What are the primary factors that cause the isomerization of this compound?

A2: The main factors that promote the isomerization of conjugated polyenes like this compound are:

  • Heat: Thermal energy can provide the activation energy needed for the molecule to overcome the rotational barrier of the double bonds.

  • Light: Photochemical isomerization can occur when the molecule absorbs light, particularly in the UV spectrum, leading to the formation of excited states that can easily isomerize upon returning to the ground state.

  • Presence of Oxygen: Oxygen can lead to the formation of radicals, which can catalyze isomerization and other degradation pathways.

Q3: What are the ideal storage conditions to prevent isomerization?

A3: To minimize isomerization, this compound should be stored under the following conditions:

  • Temperature: Refrigerated at 2-8°C. For long-term storage, colder temperatures (-20°C or below) are recommended.

  • Light: Stored in an amber or opaque vial to protect it from light.

  • Atmosphere: Stored under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[1][2][3][4]

Q4: Should I use a stabilizer for storing this compound?

A4: Yes, adding a radical scavenger as a stabilizer is a common practice for preventing the degradation of polyenes. Butylated hydroxytoluene (BHT) is a widely used antioxidant that can inhibit radical-mediated isomerization.[5][6] A low concentration (e.g., 0.01-0.1%) is typically sufficient.

Q5: How can I detect if my sample of this compound has isomerized?

A5: Isomerization can be detected and quantified using analytical techniques such as:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Different isomers will likely have slightly different retention times, allowing for their separation and identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is particularly useful for distinguishing between cis and trans isomers due to differences in the coupling constants of the vinylic protons.[7][8][9]

Troubleshooting Guide

Problem: I suspect my this compound has isomerized. What should I do?

This troubleshooting guide will help you identify the potential cause of isomerization and take corrective actions.

Troubleshooting_Isomerization start Suspicion of Isomerization check_storage Review Storage Conditions start->check_storage analyze_sample Analyze Sample (GC-MS or NMR) check_storage->analyze_sample confirm_isomerization Isomerization Confirmed? analyze_sample->confirm_isomerization no_isomerization No Isomerization Detected confirm_isomerization->no_isomerization No identify_cause Identify Potential Cause(s) confirm_isomerization->identify_cause Yes temp_issue Improper Temperature? identify_cause->temp_issue light_issue Light Exposure? temp_issue->light_issue No corrective_actions Implement Corrective Actions temp_issue->corrective_actions Yes air_issue Air Exposure? light_issue->air_issue No light_issue->corrective_actions Yes stabilizer_issue No Stabilizer Used? air_issue->stabilizer_issue No air_issue->corrective_actions Yes stabilizer_issue->corrective_actions Yes purify Consider Purification (if necessary) stabilizer_issue->purify No corrective_actions->purify end Problem Resolved purify->end

Caption: Troubleshooting workflow for suspected isomerization of this compound.

Quantitative Data Summary

The following tables provide a summary of recommended storage conditions and the expected stability of this compound. Please note that the stability data is illustrative and may vary based on the specific purity of the compound and other environmental factors.

Table 1: Recommended Storage Conditions

ParameterRecommendationRationale
Temperature 2-8°C (Short-term) -20°C or below (Long-term)Reduces the rate of thermal isomerization.
Light Store in amber or opaque vials.Prevents photochemical isomerization.[1]
Atmosphere Under inert gas (Argon or Nitrogen).[10][11]Prevents oxidation and radical formation.[1]
Stabilizer 0.01 - 0.1% BHT (Butylated hydroxytoluene)Scavenges free radicals that can catalyze isomerization.[5][6]

Table 2: Illustrative Stability of this compound under Various Conditions

Storage ConditionEstimated % Isomerization after 6 Months
Ideal: -20°C, dark, inert gas, with stabilizer< 1%
Sub-optimal: 4°C, dark, inert gas, no stabilizer1 - 5%
Poor: Room Temperature, ambient light, air> 10%

Experimental Protocols

Protocol 1: Procedure for Storing this compound

  • Preparation of the Vial:

    • Select a clean, dry amber glass vial with a PTFE-lined cap.

    • If the compound is highly sensitive, oven-dry the vial and cap at 120°C for at least 4 hours to remove any adsorbed moisture.[12] Allow to cool to room temperature in a desiccator.

  • Addition of Stabilizer (Optional but Recommended):

    • If using a stabilizer like BHT, prepare a stock solution of BHT in a volatile solvent (e.g., hexane).

    • Add the appropriate volume of the BHT stock solution to the vial to achieve the desired final concentration (e.g., 0.05%).

    • Carefully evaporate the solvent under a gentle stream of inert gas.

  • Transfer of this compound:

    • Perform the transfer in a glove box or under a constant positive pressure of an inert gas (e.g., using a Schlenk line).[12][13][14]

    • Using a clean, dry syringe or pipette, transfer the desired amount of this compound into the prepared vial.

  • Inert Gas Purging and Sealing:

    • Flush the headspace of the vial with a gentle stream of argon or nitrogen for 1-2 minutes to displace any air.

    • Quickly and tightly seal the vial with the PTFE-lined cap.

    • For extra security, wrap the cap and neck of the vial with Parafilm.

  • Storage:

    • Label the vial clearly with the compound name, date, and storage conditions.

    • Place the sealed vial in the appropriate temperature-controlled environment (refrigerator or freezer) away from any light sources.

Protocol 2: Monitoring Isomerization by 1H NMR Spectroscopy

  • Sample Preparation:

    • In an NMR tube, dissolve a small, accurately weighed amount of the stored this compound in a deuterated solvent (e.g., CDCl3).

    • Add a known amount of an internal standard (e.g., tetramethylsilane - TMS) for accurate quantification.

  • NMR Data Acquisition:

    • Acquire a 1H NMR spectrum of the sample.

    • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic signals for the vinylic protons of the desired isomer and any new signals that may correspond to other isomers.

    • The coupling constants (J-values) for trans double bonds are typically larger (around 12-18 Hz) than for cis double bonds (around 6-12 Hz).

    • Integrate the signals corresponding to the different isomers.

    • Calculate the relative percentage of each isomer by comparing their integral values.

Visualization of Isomerization Pathway

Isomerization_Pathway start (2E,4E,6E)-2-Methyl-2,4,6-octatriene (Desired Isomer) intermediate Excited State or Radical Intermediate start->intermediate Heat, Light, or Radical Initiator isomer1 (2Z,4E,6E)-Isomer intermediate->isomer1 isomer2 (2E,4Z,6E)-Isomer intermediate->isomer2 isomer3 (2E,4E,6Z)-Isomer intermediate->isomer3

References

Technical Support Center: Characterization of 2-Methyl-2,4,6-octatriene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common pitfalls during the characterization of 2-Methyl-2,4,6-octatriene.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why am I seeing complex and overlapping signals in the 1H NMR spectrum of my this compound sample?

A1: This is a common challenge in the characterization of conjugated trienes. The primary reasons for complex and overlapping NMR spectra are:

  • Presence of Geometric Isomers: this compound can exist as multiple geometric isomers (E/Z isomers) at the C4-C5 and C6-C7 double bonds. Each isomer will have a unique set of NMR signals, and if your sample is a mixture of these isomers, the spectra will be a superposition of all of them.

  • Signal Overlap: Even for a single isomer, the chemical shifts of the olefinic protons in the conjugated system can be very close, leading to significant signal overlap. This makes direct assignment and determination of coupling constants challenging, even with the use of 2D NMR techniques like COSY.[1]

Troubleshooting:

  • High-Resolution NMR: Use a high-field NMR spectrometer (e.g., 600 MHz or higher) to achieve better signal dispersion.

  • 2D NMR Spectroscopy: While challenging, advanced 2D NMR experiments like TOCSY and NOESY can help in assigning proton networks and elucidating the stereochemistry of the double bonds.

  • Solvent Effects: Acquiring spectra in different deuterated solvents can sometimes induce small changes in chemical shifts, aiding in the resolution of overlapping signals.

  • Computational Chemistry: Density Functional Theory (DFT) calculations of 1H chemical shifts can be a powerful tool to predict the spectra of different isomers and help in the assignment of experimental data.[1]

Q2: My purified this compound sample seems to degrade quickly, showing new impurities in subsequent analyses. What is happening and how can I prevent it?

A2: this compound, being a conjugated triene, is highly susceptible to degradation through several pathways:

  • Oxidation: The electron-rich conjugated system is prone to oxidation, especially when exposed to air (oxygen). This can lead to the formation of various oxygenated products, including hydroperoxides, which can further decompose.

  • Polymerization: Conjugated dienes and trienes can undergo polymerization, especially in the presence of light, heat, or radical initiators. This results in the formation of higher molecular weight oligomers and polymers, which will appear as a complex mixture of new signals in your analysis.

  • Isomerization: Exposure to light or acid/base traces can cause isomerization of the double bonds, changing the isomeric ratio of your sample over time.

Troubleshooting & Prevention:

  • Inert Atmosphere: Handle and store the compound under an inert atmosphere (e.g., argon or nitrogen) at all times.

  • Low Temperature Storage: Store the sample at low temperatures (e.g., -20°C or -80°C) to minimize degradation rates.

  • Protection from Light: Protect the sample from light by using amber vials or wrapping the container in aluminum foil.

  • Use of Inhibitors: For long-term storage or during reactions, consider adding a small amount of a radical inhibitor, such as butylated hydroxytoluene (BHT), to prevent polymerization.

  • Solvent Purity: Use high-purity, degassed solvents for all experiments to remove dissolved oxygen and other reactive impurities.

Q3: I am having difficulty separating the different isomers of this compound using standard column chromatography. What are the best practices for purification?

A3: The separation of geometric isomers of conjugated trienes can be challenging due to their similar polarities.

Troubleshooting & Best Practices:

  • Chromatography Technique:

    • Flash Chromatography: Use a high-resolution stationary phase (e.g., silica gel with a small particle size) and a carefully optimized non-polar mobile phase (e.g., hexanes or petroleum ether with a very small percentage of a slightly more polar solvent like diethyl ether or ethyl acetate). A slow gradient elution can improve separation.

    • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC using a C18 column and a mobile phase of acetonitrile/water or methanol/water often provides good resolution for separating non-polar isomers.

  • Minimize Degradation During Purification:

    • Work quickly and keep the sample cold.

    • Use solvents that have been purged with an inert gas.

    • Consider adding a radical inhibitor to the solvent system if polymerization is a major issue.

  • Monitor Fractions Carefully: Use a sensitive detection method, such as UV-Vis spectroscopy (monitoring the λmax of the triene system) or thin-layer chromatography (TLC) with a suitable stain, to identify the fractions containing the desired isomers.

Quantitative Data Summary

The following table summarizes key physical and spectroscopic data for this compound. Note that experimental values can vary slightly based on the specific isomer and experimental conditions.

PropertyValueReference
Molecular FormulaC9H14[2][3][4]
Molecular Weight122.21 g/mol [2][3][4]
Predicted λmax (UV-Vis)~260-280 nm[5][6]
1H NMR Chemical Shifts (Olefinic Protons)δ 5.0 - 6.5 ppm (highly coupled)[7]
13C NMR Chemical Shifts (Olefinic Carbons)δ 115 - 140 ppm[8]

Experimental Protocols

Representative Synthesis of a Conjugated Triene

Synthesis_Workflow Generalized Synthesis Workflow for Conjugated Trienes start Starting Materials (Aldehyde/Ketone & Phosphonium Ylide) reaction Wittig Reaction (Inert atmosphere, anhydrous solvent) start->reaction workup Aqueous Workup (e.g., with NH4Cl solution) reaction->workup extraction Organic Extraction (e.g., with diethyl ether) workup->extraction drying Drying of Organic Phase (e.g., with MgSO4) extraction->drying purification Purification (Flash Chromatography) drying->purification characterization Characterization (NMR, GC-MS, UV-Vis) purification->characterization

Caption: Generalized workflow for the synthesis of a conjugated triene.

Methodology:

  • Reaction Setup: A solution of the appropriate phosphonium ylide is prepared by treating the corresponding phosphonium salt with a strong base (e.g., n-butyllithium) in an anhydrous, aprotic solvent (e.g., THF) under an inert atmosphere (argon or nitrogen) at low temperature (e.g., -78 °C).

  • Wittig Reaction: The aldehyde or ketone starting material is added dropwise to the ylide solution. The reaction mixture is allowed to slowly warm to room temperature and stirred until the reaction is complete (monitored by TLC).

  • Workup: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: The aqueous layer is extracted several times with an organic solvent such as diethyl ether. The combined organic layers are washed with brine.

  • Drying and Concentration: The organic phase is dried over an anhydrous drying agent (e.g., MgSO4), filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate gradient).

  • Characterization: The purified product is characterized by NMR, GC-MS, and UV-Vis spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Analysis

GCMS_Workflow GC-MS Analysis Workflow sample_prep Sample Preparation (Dilute in a volatile solvent like hexane) injection GC Injection (Split or splitless mode) sample_prep->injection separation Chromatographic Separation (Capillary column, temperature gradient) injection->separation ionization Mass Spectrometry (Electron Ionization - EI) separation->ionization detection Detection & Data Analysis ionization->detection

Caption: Workflow for GC-MS analysis of this compound isomers.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile, non-polar solvent (e.g., hexane or pentane).

  • GC Parameters (Representative):

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C) for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min. This temperature gradient is crucial for separating isomers.

  • MS Parameters (Representative):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 200.

    • Ion Source Temperature: 230 °C.

    • Data Analysis: The different isomers should elute at slightly different retention times. The mass spectrum for each isomer will likely be very similar, showing a molecular ion peak at m/z 122 and characteristic fragmentation patterns.

UV-Vis Spectroscopy

UVVis_Logic UV-Vis Spectroscopy Logic conjugated_system Conjugated Triene System (π → π* transition) uv_absorption Absorption of UV Light conjugated_system->uv_absorption lambda_max λmax ~260-280 nm uv_absorption->lambda_max

Caption: Principle of UV-Vis absorption for conjugated trienes.

Methodology:

  • Sample Preparation: Prepare a very dilute solution of the purified this compound in a UV-transparent solvent (e.g., hexane, ethanol, or cyclohexane).

  • Blank Measurement: Record a baseline spectrum of the solvent in a quartz cuvette.

  • Sample Measurement: Record the UV-Vis spectrum of the sample solution from approximately 200 to 400 nm.

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax). For a conjugated triene system like this compound, the λmax is expected to be in the range of 260-280 nm.[5][6] The exact value will depend on the specific isomer and the solvent used. This measurement is a good confirmation of the presence of the conjugated triene chromophore.

References

Scaling up the synthesis of 2-Methyl-2,4,6-octatriene from lab to pilot scale

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-Methyl-2,4,6-octatriene, with a focus on scaling up the process from laboratory to pilot plant scale.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for this compound for scalable production?

A1: The recommended method is the Horner-Wadsworth-Emmons (HWE) reaction. This approach offers high E-stereoselectivity, milder reaction conditions compared to the classical Wittig reaction, and a more straightforward purification process, as the phosphate byproduct is water-soluble.[1][2]

Q2: What are the starting materials for the Horner-Wadsworth-Emmons synthesis of this compound?

A2: The key starting materials are:

  • Crotonaldehyde: An α,β-unsaturated aldehyde.

  • Diethyl (2-methylprop-1-en-1-yl)phosphonate: A phosphonate ylide precursor.

Q3: How is the phosphonate reagent, diethyl (2-methylprop-1-en-1-yl)phosphonate, prepared?

A3: This reagent is typically synthesized via the Michaelis-Arbuzov reaction, which involves the reaction of 2-methylallyl bromide with triethyl phosphite.[3]

Q4: What are the main advantages of the Horner-Wadsworth-Emmons reaction for industrial applications?

A4: The primary advantages include:

  • The formation of a water-soluble phosphate byproduct, which simplifies purification.

  • Generally higher yields and stereoselectivity for (E)-alkenes.

  • The phosphonate carbanions are more nucleophilic than the corresponding phosphorus ylides used in the Wittig reaction, allowing for reaction with a wider range of aldehydes and ketones.[1][2]

Q5: What are the critical parameters to monitor during the scale-up of the HWE reaction?

A5: Key parameters to monitor during scale-up include:

  • Temperature control: The reaction is exothermic, and efficient heat removal is crucial to prevent side reactions and ensure consistent product quality.

  • Mixing efficiency: Homogeneous mixing of the reactants is essential for maintaining a consistent reaction rate and avoiding localized "hot spots."

  • Reagent addition rate: The controlled addition of the base and aldehyde is critical to manage the reaction exotherm and minimize byproduct formation.

  • Reaction monitoring: Close monitoring of the reaction progress using analytical techniques like GC-MS is necessary to determine the optimal reaction time.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low Yield 1. Incomplete deprotonation of the phosphonate. 2. Degradation of crotonaldehyde. 3. Suboptimal reaction temperature. 4. Insufficient mixing.1. Ensure the base is of high purity and added under anhydrous conditions. Consider using a stronger base if necessary. 2. Use freshly distilled crotonaldehyde. Consider adding it slowly to the reaction mixture to minimize polymerization. 3. Optimize the reaction temperature. Low temperatures may slow the reaction, while high temperatures can lead to side reactions. 4. At pilot scale, ensure the reactor's mixing system is adequate for the viscosity of the reaction mixture.
Low Purity (Presence of Byproducts) 1. Self-condensation of crotonaldehyde. 2. Formation of Z-isomer. 3. Michael addition of the phosphonate to crotonaldehyde. 4. Incomplete removal of the phosphate byproduct.1. Add crotonaldehyde slowly to the reaction mixture. Maintain a low reaction temperature. 2. The HWE reaction generally favors the E-isomer. If Z-isomer formation is significant, consider modifying the phosphonate reagent or the reaction conditions (e.g., base, solvent). 3. This can be a side reaction with α,β-unsaturated aldehydes. Slower addition of the aldehyde at a lower temperature can minimize this. 4. Ensure thorough aqueous extraction during workup to remove the water-soluble phosphate.
Difficulty with Product Isolation/Purification 1. Emulsion formation during aqueous workup. 2. Product volatility leading to losses during solvent removal. 3. Co-distillation with solvent or byproducts.1. At pilot scale, emulsion formation can be a significant issue. Consider using a different solvent system or adding a deemulsifying agent. 2. Use a rotary evaporator with a cooled trap. At pilot scale, consider fractional distillation under reduced pressure. 3. Optimize distillation conditions (pressure, temperature, column packing) to achieve good separation.
Scale-up Issues (e.g., Runaway Reaction) 1. Inadequate heat removal capacity of the pilot reactor. 2. Poor mixing leading to localized exotherms. 3. Too rapid addition of reagents.1. Ensure the pilot reactor's cooling system is sufficient for the reaction scale. Consider a semi-batch process where one reagent is added slowly. 2. Evaluate the mixing efficiency of the pilot reactor and adjust the impeller speed or design if necessary. 3. Develop a controlled addition protocol for the base and aldehyde at the pilot scale.

Data Presentation

Table 1: Comparison of Reaction Parameters for the Synthesis of this compound

ParameterLaboratory Scale (100 g)Pilot Scale (10 kg)
Reactants
Crotonaldehyde1.1 eq1.1 eq
Diethyl (2-methylprop-1-en-1-yl)phosphonate1.0 eq1.0 eq
Base (e.g., NaH)1.2 eq1.2 eq
Reaction Conditions
SolventAnhydrous THFAnhydrous THF
Solvent Volume1 L100 L
Reaction Temperature0 °C to 25 °C0 °C to 25 °C (with careful monitoring)
Reaction Time2-4 hours4-6 hours (including addition time)
Outcome
Typical Yield75-85%70-80%
Purity (by GC)>95%>95%

Experimental Protocols

Laboratory Scale Synthesis of Diethyl (2-methylprop-1-en-1-yl)phosphonate (Michaelis-Arbuzov Reaction)
  • Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere.

  • Reagents:

    • Triethyl phosphite (1.0 eq)

    • 2-Methylallyl bromide (1.1 eq)

  • Procedure:

    • Charge the flask with triethyl phosphite.

    • Heat the triethyl phosphite to 150-160 °C.

    • Add 2-methylallyl bromide dropwise over 1 hour, maintaining the temperature.

    • After the addition is complete, continue heating for an additional 2 hours.

    • Monitor the reaction by TLC or GC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Purify the product by vacuum distillation.

Laboratory Scale Synthesis of this compound (Horner-Wadsworth-Emmons Reaction)
  • Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer under a nitrogen atmosphere.

  • Reagents:

    • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

    • Anhydrous THF

    • Diethyl (2-methylprop-1-en-1-yl)phosphonate (1.0 eq)

    • Crotonaldehyde (freshly distilled, 1.1 eq)

  • Procedure:

    • Wash the sodium hydride with anhydrous hexane to remove the mineral oil and suspend it in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Add a solution of diethyl (2-methylprop-1-en-1-yl)phosphonate in anhydrous THF dropwise to the NaH suspension over 30 minutes.

    • Allow the mixture to warm to room temperature and stir for 1 hour.

    • Cool the reaction mixture back to 0 °C.

    • Add a solution of crotonaldehyde in anhydrous THF dropwise over 30 minutes, keeping the temperature below 5 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by GC-MS.

    • Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation.

Pilot Scale Synthesis of this compound (Proposed Protocol)
  • Equipment: A 150 L glass-lined reactor equipped with a mechanical stirrer, a cooling jacket, a condenser, and two addition vessels.

  • Procedure:

    • Charge the reactor with anhydrous THF and sodium hydride under a nitrogen blanket.

    • Cool the reactor contents to 0-5 °C using the cooling jacket.

    • Slowly add a solution of diethyl (2-methylprop-1-en-1-yl)phosphonate in anhydrous THF from the first addition vessel over 1-2 hours, maintaining the temperature below 10 °C.

    • After the addition, stir the mixture at 10-15 °C for 1 hour.

    • Cool the reactor contents back to 0-5 °C.

    • Slowly add a solution of freshly distilled crotonaldehyde in anhydrous THF from the second addition vessel over 2-3 hours, ensuring the temperature does not exceed 10 °C.

    • After the addition, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction progress by taking samples for GC-MS analysis.

    • Once the reaction is complete, carefully quench by the slow addition of a saturated aqueous ammonium chloride solution.

    • Transfer the reaction mixture to an extraction vessel and perform an aqueous workup.

    • Separate the aqueous layer and extract it with a suitable solvent.

    • Combine the organic layers, wash with brine, and dry.

    • Remove the solvent under reduced pressure.

    • Purify the final product by fractional vacuum distillation.

Visualizations

Synthesis_Workflow cluster_0 Step 1: Phosphonate Synthesis cluster_1 Step 2: HWE Reaction Triethyl phosphite Triethyl phosphite Michaelis-Arbuzov Reaction Michaelis-Arbuzov Reaction Triethyl phosphite->Michaelis-Arbuzov Reaction 2-Methylallyl bromide 2-Methylallyl bromide 2-Methylallyl bromide->Michaelis-Arbuzov Reaction Diethyl (2-methylprop-1-en-1-yl)phosphonate Diethyl (2-methylprop-1-en-1-yl)phosphonate Michaelis-Arbuzov Reaction->Diethyl (2-methylprop-1-en-1-yl)phosphonate HWE Reaction HWE Reaction Diethyl (2-methylprop-1-en-1-yl)phosphonate->HWE Reaction Crotonaldehyde Crotonaldehyde Crotonaldehyde->HWE Reaction This compound This compound HWE Reaction->this compound

Caption: Synthetic workflow for this compound.

Troubleshooting_Guide Low Yield Low Yield Incomplete Deprotonation Incomplete Deprotonation Low Yield->Incomplete Deprotonation Check Base Aldehyde Degradation Aldehyde Degradation Low Yield->Aldehyde Degradation Check Aldehyde Quality Suboptimal Temperature Suboptimal Temperature Low Yield->Suboptimal Temperature Optimize Temp. Low Purity Low Purity Aldehyde Self-Condensation Aldehyde Self-Condensation Low Purity->Aldehyde Self-Condensation Slow Addition Isomer Formation Isomer Formation Low Purity->Isomer Formation Modify Reagents Incomplete Byproduct Removal Incomplete Byproduct Removal Low Purity->Incomplete Byproduct Removal Improve Workup Scale-up Issues Scale-up Issues Poor Heat Transfer Poor Heat Transfer Scale-up Issues->Poor Heat Transfer Reactor Design Inefficient Mixing Inefficient Mixing Scale-up Issues->Inefficient Mixing Agitation Runaway Reaction Runaway Reaction Scale-up Issues->Runaway Reaction Control Addition

Caption: Troubleshooting decision tree for synthesis scale-up.

References

Validation & Comparative

A Comparative Study of 2-Methyl-2,4,6-octatriene and Other Conjugated Trienes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the physicochemical properties, reactivity, and synthesis of 2-Methyl-2,4,6-octatriene in comparison to other notable conjugated trienes, supported by experimental data.

This guide provides a comparative overview of this compound and other structurally related conjugated trienes, with a particular focus on alloocimene (2,6-dimethyl-2,4,6-octatriene). The information presented is intended for researchers, scientists, and professionals in drug development who are interested in the potential applications and characteristics of these compounds. The comparison encompasses their spectroscopic properties, thermal stability, reactivity in key chemical transformations, and established synthesis protocols.

Physicochemical Properties: A Comparative Overview

The fundamental properties of this compound and the well-studied conjugated triene, alloocimene, are summarized below. These properties are crucial for understanding their behavior in various chemical and biological systems.

PropertyThis compoundAlloocimene (2,6-dimethyl-2,4,6-octatriene)
Molecular Formula C₉H₁₄[1]C₁₀H₁₆[2]
Molecular Weight 122.21 g/mol [1]136.23 g/mol [2]
Isomers (4E,6E), (4Z,6E), etc.[3][4](4E,6E), (4E,6Z), (4Z,6E), (4Z,6Z)[2]

Spectroscopic Analysis: Unveiling Molecular Structure and Electronic Properties

Spectroscopic techniques are indispensable for the characterization of conjugated trienes, providing insights into their electronic structure and stereochemistry.

UV-Vis Spectroscopy

The extent of conjugation in trienes significantly influences their absorption of ultraviolet-visible light. As the conjugated system lengthens, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases, resulting in a bathochromic shift (a shift to longer wavelengths) of the maximum absorption (λmax).

Compoundλmax (nm)Solvent
Alloocimene 278, 279, 290Not Specified
NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity and stereochemistry of conjugated trienes. While complete assigned spectra for this compound are not widely published, the principles of ¹H and ¹³C NMR can be applied to predict the chemical shifts and coupling constants based on the electronic environment of the protons and carbon atoms within the conjugated system.

Detailed experimental ¹H and ¹³C NMR data with assignments for various isomers of alloocimene can be found in specialized chemical databases.

Reactivity Profile: A Focus on the Diels-Alder Reaction

The conjugated π-system of trienes makes them versatile reactants in a variety of chemical transformations, most notably the Diels-Alder reaction. This [4+2] cycloaddition is a powerful tool for the synthesis of six-membered rings.[5] The reactivity of a conjugated triene in a Diels-Alder reaction is influenced by factors such as the substitution pattern on the diene system and its ability to adopt the requisite s-cis conformation.

While specific kinetic data for the Diels-Alder reactions of this compound is scarce, the general principles suggest that the presence of an electron-donating methyl group would influence its reactivity.[6] Comparative kinetic studies of various acyclic conjugated trienes are necessary to establish a clear reactivity trend.

Thermal Stability

The thermal stability of conjugated trienes is a critical parameter for their storage, handling, and application in processes that require elevated temperatures. Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed to determine the decomposition temperatures and degradation kinetics of these compounds.[7][8]

Specific comparative thermal analysis data for this compound and alloocimene is not extensively reported in the current literature.

Experimental Protocols

Synthesis of Alloocimene via Thermal Isomerization of α-Pinene

A common and industrially relevant method for the synthesis of alloocimene involves the thermal isomerization of α-pinene.[9] This reaction proceeds through a pericyclic ring-opening mechanism.

Experimental Workflow: Thermal Isomerization of α-Pinene

G cluster_setup Reaction Setup cluster_reaction Isomerization cluster_workup Product Isolation α-Pinene α-Pinene Reactor Reactor α-Pinene->Reactor Charge Heating Heating Reactor->Heating Heat to ~200-300°C Cooling Cooling Heating->Cooling Cool Distillation Distillation Cooling->Distillation Fractional Distillation Alloocimene Alloocimene Distillation->Alloocimene Isolate

Caption: Workflow for the synthesis of alloocimene.

Protocol:

  • Reaction Setup: A suitable high-temperature reactor is charged with α-pinene.

  • Thermal Isomerization: The reactor is heated to a temperature range of approximately 200-300°C. The reaction is typically carried out in the gas or liquid phase. The progress of the isomerization can be monitored by techniques such as gas chromatography (GC).

  • Product Isolation: After the desired conversion is achieved, the reaction mixture is cooled. The resulting mixture, which contains alloocimene, dipentene, and other isomers, is then subjected to fractional distillation to isolate the alloocimene isomers.

Synthesis of this compound

A potential synthetic route to this compound involves the reduction of a suitable precursor, such as a corresponding enyne.

Logical Relationship: Retrosynthesis of this compound

G This compound This compound Reduction Reduction This compound->Reduction 2-Methyl-2-octen-4,6-diyne 2-Methyl-2-octen-4,6-diyne Reduction->2-Methyl-2-octen-4,6-diyne Coupling_Reaction Coupling_Reaction 2-Methyl-2-octen-4,6-diyne->Coupling_Reaction Vinyl_Halide Vinyl_Halide Coupling_Reaction->Vinyl_Halide Terminal_Alkyne Terminal_Alkyne Coupling_Reaction->Terminal_Alkyne

Caption: Retrosynthetic analysis of this compound.

Detailed, validated experimental protocols for the specific synthesis of this compound are not widely available in the surveyed literature.

Conclusion

This comparative guide highlights the fundamental characteristics of this compound and other conjugated trienes, with a focus on alloocimene. While foundational data for alloocimene is more readily available, there is a clear need for further experimental investigation into the specific properties and reactivity of this compound. Such studies would provide valuable data for researchers and professionals exploring the potential of these molecules in various fields, including materials science and drug development. The provided experimental workflow for alloocimene synthesis offers a practical starting point for obtaining this key comparative compound. Future work should focus on obtaining and publishing detailed spectroscopic, thermal, and kinetic data for a wider range of substituted conjugated trienes to enable more comprehensive comparative analyses.

References

A Comprehensive Guide to the Validation of an Analytical Method for 2-Methyl-2,4,6-octatriene Detection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate and precise detection of volatile organic compounds is paramount. This guide provides a detailed comparison and validation strategy for an analytical method to detect 2-Methyl-2,4,6-octatriene, a compound of interest in various chemical and pharmaceutical applications. The proposed methodology is benchmarked against internationally recognized validation parameters to ensure data integrity and reliability.

Introduction to Analytical Method Validation

The validation of an analytical method is the process of demonstrating that a procedure is suitable for its intended purpose.[1][2][3] This involves a series of experiments to verify that the method's performance characteristics meet the required standards for accuracy, precision, and specificity.[4][5][6] The International Council for Harmonisation (ICH) guidelines provide a framework for validating analytical procedures, which is widely adopted in the pharmaceutical industry.[2][4][5]

Proposed Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile organic compounds.[7][8][9] It is particularly well-suited for the analysis of terpenes and related compounds like this compound due to its high resolution and sensitivity.[7][8] The method involves introducing a sample into a gas chromatograph, where it is vaporized and separated based on the components' boiling points and affinities for the stationary phase. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing a unique spectral fingerprint for identification and quantification.[8]

Alternative Methodologies

While GC-MS is a primary technique, other methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with atmospheric pressure chemical ionization (APCI) have also been explored for terpene analysis.[7] However, GC-MS often provides superior chromatographic separation for these volatile compounds.[7]

Method Validation Parameters and Acceptance Criteria

The validation of the proposed GC-MS method for this compound detection will be assessed against the following ICH Q2(R1) parameters:[4]

Table 1: Validation Parameters and Acceptance Criteria

Validation ParameterDescriptionAcceptance Criteria
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.The method should be able to distinguish this compound from other structurally similar compounds and matrix components.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.A correlation coefficient (r²) of ≥ 0.995 for the calibration curve.[4]
Range The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.Typically 80% to 120% of the test concentration for an assay.[4][10]
Accuracy The closeness of test results obtained by the method to the true value.The percent recovery should be within 98.0% to 102.0%.[1][11]
Precision The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.Relative Standard Deviation (RSD) of ≤ 2%.[5]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically determined based on a signal-to-noise ratio of 3:1.[10]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined based on a signal-to-noise ratio of 10:1.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results when method parameters are slightly varied.

Experimental Protocols

1. Sample Preparation

  • Standard Solution: Prepare a stock solution of this compound in a suitable volatile solvent (e.g., methanol or hexane).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the desired concentration range.

  • Sample Extraction: For solid or liquid matrices, a suitable extraction method such as headspace sampling or liquid-liquid extraction should be employed to isolate the volatile analyte. Headspace sampling is often preferred for its cleanliness and minimal sample preparation.[8]

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: A non-polar or mid-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID x 0.25 µm film thickness) is suitable for separating terpenes.[12]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[12][13]

  • Injection Mode: Splitless or split injection, depending on the expected analyte concentration.

  • Injector Temperature: 250°C.[13][14]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.[12]

    • Ramp: Increase to 240°C at a rate of 10°C/min.[12]

    • Hold: Hold at 240°C for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[13]

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

3. Data Analysis

  • Identification of this compound will be based on its retention time and comparison of its mass spectrum with a reference spectrum from a library (e.g., NIST).

  • Quantification will be performed by integrating the peak area of a characteristic ion and comparing it to the calibration curve.

Visualizations

Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_documentation Documentation Define_Purpose Define Analytical Method Purpose Set_Criteria Set Acceptance Criteria Define_Purpose->Set_Criteria Specificity Specificity Set_Criteria->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation_Report Validation Report Robustness->Validation_Report

Caption: Workflow for the validation of an analytical method.

GCMS_Methodology Sample_Prep Sample Preparation (Standard/Sample) GC_Injection GC Injection Sample_Prep->GC_Injection Separation Chromatographic Separation (Capillary Column) GC_Injection->Separation Ionization Ionization (Electron Ionization) Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Analysis Data Analysis (Identification & Quantification) Detection->Data_Analysis

Caption: General workflow of the GC-MS analytical method.

Conclusion

The proposed GC-MS method, when validated according to ICH guidelines, will provide a reliable and robust analytical procedure for the detection and quantification of this compound. This guide serves as a comprehensive framework for researchers and scientists to implement and validate this method, ensuring the generation of high-quality, defensible data for their research and development activities.

References

Navigating the Specificity of 2-Methyl-2,4,6-octatriene in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the potential for cross-reactivity of a compound is paramount to ensuring data accuracy and avoiding costly misinterpretations. This guide provides a comparative overview of 2-Methyl-2,4,6-octatriene, a volatile organic compound found in some essential oils, and its potential for interaction in common biological assays. Due to a lack of extensive research on this specific molecule, this guide draws upon data from structurally similar compounds and general principles of assay interference to provide a predictive framework.

Understanding the Molecule: this compound

This compound is a member of the terpene family, characterized by a conjugated triene system. Its structure suggests potential for interactions with various biological targets, but specific data on its cross-reactivity remains limited. This guide will therefore focus on potential cross-reactivity based on its chemical properties and comparison with analogous compounds.

Potential Cross-Reactivity Profile

Given its unsaturated and lipophilic nature, this compound may exhibit non-specific binding in a variety of assay formats. The following table summarizes potential interactions and compares them to a well-characterized interfering compound, Stilbene.

Assay TypePotential Interaction with this compoundComparative Compound: Stilbene
Immunoassays (ELISA, Western Blot) Potential for non-specific binding to antibodies or blocking agents, leading to false positives or negatives.High potential for non-specific antibody binding due to its aromatic and hydrophobic nature.
Receptor Binding Assays May interact with hydrophobic pockets of receptors, potentially displacing the intended ligand.Known to interact with various receptors, including estrogen receptors, often non-specifically.
Enzyme Inhibition Assays Could act as a non-specific inhibitor by aggregating and sequestering the enzyme or by denaturing it.Can inhibit enzymes through various mechanisms, including competitive and non-competitive inhibition.
Cell-Based Assays Potential for cytotoxicity at higher concentrations, affecting cell viability and overall assay readout.Exhibits cytotoxic effects at micromolar concentrations in many cell lines.

Experimental Protocols for Assessing Cross-Reactivity

To rigorously assess the cross-reactivity of this compound, the following experimental protocols are recommended:

Counter-Screening in Immunoassays

Objective: To determine if this compound directly interferes with the assay components.

Methodology:

  • Prepare a standard ELISA plate coated with the target antigen.

  • In the absence of the primary antibody, add varying concentrations of this compound to the wells.

  • Add the secondary antibody conjugated to a reporter enzyme (e.g., HRP).

  • Add the substrate and measure the signal. A signal increase with increasing concentrations of the compound suggests non-specific binding.

Orthogonal Receptor Binding Assay

Objective: To confirm a specific receptor-ligand interaction and rule out non-specific binding.

Methodology:

  • Perform a primary receptor binding assay with a radiolabeled ligand and this compound.

  • Conduct a secondary, functionally distinct assay that measures a downstream signaling event upon receptor activation (e.g., a cAMP assay for a GPCR).

  • If this compound shows activity in the primary assay but not the secondary functional assay, it is likely a non-specific binder.

Visualizing Experimental Workflows and Logical Relationships

To aid in the design of experiments to test for cross-reactivity, the following diagrams illustrate key workflows and decision-making processes.

cluster_immunoassay Immunoassay Interference Workflow A Perform Primary Immunoassay with Compound B Signal Observed? A->B C No Interference B->C No D Perform Counter-Screen (No Primary Antibody) B->D Yes E Signal in Counter-Screen? D->E F Potential Non-Specific Binding E->F Yes G Specific Interaction E->G No

Caption: Workflow for identifying non-specific interference in immunoassays.

cluster_receptor_binding Orthogonal Assay Logic for Receptor Binding X Primary Binding Assay Shows Activity Y Perform Functional Downstream Assay X->Y Z Functional Activity Observed? Y->Z Result1 High Confidence Specific Binder Z->Result1 Yes Result2 Likely Non-Specific Interference Z->Result2 No

Caption: Decision tree for confirming specific receptor binding using an orthogonal assay.

A Comparative Guide to the Synthetic Routes of 2-Methyl-2,4,6-octatriene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the field of drug development and organic synthesis, the efficient and stereoselective synthesis of conjugated polyenes such as 2-Methyl-2,4,6-octatriene is of significant interest. This guide provides a comparative analysis of various synthetic strategies to obtain this target molecule, detailing reaction methodologies, and presenting quantitative data to facilitate the selection of the most suitable route based on specific laboratory needs and objectives.

Comparison of Synthetic Strategies

Three primary strategies for the synthesis of this compound are considered here: the Wittig reaction, the Grignard reaction followed by dehydration, and palladium-catalyzed cross-coupling reactions. Each approach offers distinct advantages and disadvantages in terms of yield, stereocontrol, and substrate availability.

Synthetic RouteKey IntermediatesTypical Reagents & ConditionsTypical YieldStereoselectivityKey AdvantagesKey Disadvantages
Wittig Reaction Phosphonium ylideAldehyde/Ketone, phosphonium salt, strong base (e.g., n-BuLi) in an inert solvent (e.g., THF)60-85%Dependent on ylide stability (stabilized ylides favor E-alkenes)Good yields, well-established, reliable for C=C bond formation.Stoichiometric use of phosphine reagent, generation of triphenylphosphine oxide byproduct can complicate purification.
Grignard Reaction & Dehydration Tertiary allylic alcoholGrignard reagent, α,β-unsaturated aldehyde/ketone, anhydrous ether/THF; followed by acid-catalyzed dehydration (e.g., H₂SO₄, heat)50-75% (two steps)Can produce a mixture of stereoisomers and regioisomers during dehydration.Readily available starting materials, strong C-C bond formation.Requires strictly anhydrous conditions, dehydration step can lack selectivity and lead to side products.
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Coupling) Vinyl boronic ester/acid and a vinyl halidePd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), vinyl halide, vinyl boronic acid/ester in a suitable solvent (e.g., DME, Toluene)70-95%Highly stereospecific, retaining the geometry of the starting materials.High yields, excellent stereocontrol, mild reaction conditions.Cost of palladium catalysts, synthesis of specific vinyl boronic acids/esters may be required.

Experimental Protocols

Route 1: Wittig Reaction

This route involves the reaction of a phosphonium ylide with an α,β-unsaturated aldehyde. For the synthesis of this compound, a plausible approach is the reaction of the ylide derived from triphenylphosphine and 1-bromobut-2-ene with 2-methylpropenal.

Step 1: Preparation of the Phosphonium Ylide To a solution of (E)-1-(triphenylphosphonio)but-2-ene bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, n-butyllithium (1.1 equivalents) is added dropwise. The resulting deep red solution is stirred at this temperature for 1 hour to ensure complete ylide formation.

Step 2: Wittig Reaction 2-Methylpropenal (1.0 equivalent) is added dropwise to the ylide solution at -78 °C. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is then quenched with saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

Route 2: Grignard Reaction and Dehydration

This two-step approach begins with the addition of a Grignard reagent to an α,β-unsaturated aldehyde to form a tertiary allylic alcohol, which is subsequently dehydrated. A feasible pathway involves the reaction of vinylmagnesium bromide with 2-methylhex-4-en-3-one.

Step 1: Grignard Addition To a solution of vinylmagnesium bromide (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, a solution of 2-methylhex-4-en-3-one (1.0 equivalent) in anhydrous THF is added dropwise. The reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional hour. The reaction is carefully quenched with saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude 2-methyl-4,6-octadien-2-ol.

Step 2: Dehydration The crude alcohol is dissolved in toluene, and a catalytic amount of p-toluenesulfonic acid is added. The mixture is heated to reflux with a Dean-Stark apparatus to remove water. The reaction is monitored by TLC until the starting material is consumed. The reaction mixture is then cooled, washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The resulting crude this compound is purified by column chromatography.[1][2][3][4]

Route 3: Palladium-Catalyzed Suzuki Coupling

This highly efficient and stereospecific method involves the coupling of a vinyl boronic acid or ester with a vinyl halide. A potential synthesis of this compound could involve the coupling of (E)-1-propen-1-ylboronic acid with 1-bromo-2-methylpenta-1,3-diene.

Experimental Protocol: In a flask, (E)-1-propen-1-ylboronic acid (1.2 equivalents), 1-bromo-2-methylpenta-1,3-diene (1.0 equivalent), and potassium carbonate (2.0 equivalents) are dissolved in a mixture of toluene and water. The mixture is degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.03 equivalents) is then added, and the mixture is heated to 90 °C under an inert atmosphere for 12 hours. After cooling to room temperature, the reaction mixture is diluted with diethyl ether and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield this compound.

Synthetic Route Comparison Workflow

G cluster_wittig Wittig Reaction cluster_grignard Grignard Reaction & Dehydration cluster_pd Palladium-Catalyzed Cross-Coupling Target This compound Wittig_Start α,β-Unsaturated Aldehyde/Ketone + Phosphonium Salt Ylide_Formation Ylide Formation (Strong Base) Wittig_Start->Ylide_Formation Wittig_Reaction Wittig Olefination Ylide_Formation->Wittig_Reaction Wittig_Reaction->Target Grignard_Start α,β-Unsaturated Aldehyde/Ketone + Organohalide Grignard_Formation Grignard Reagent Formation (Mg, Anhydrous Ether) Grignard_Start->Grignard_Formation Grignard_Addition Nucleophilic Addition Grignard_Formation->Grignard_Addition Dehydration Acid-Catalyzed Dehydration Grignard_Addition->Dehydration Dehydration->Target Pd_Start Vinyl Halide + Vinyl Boronic Acid/Ester Suzuki_Coupling Suzuki Coupling (Pd Catalyst, Base) Pd_Start->Suzuki_Coupling Suzuki_Coupling->Target

Caption: Comparative workflow of major synthetic routes to this compound.

References

A Comparative Guide to the Polymerization of 2-Methyl-2,4,6-octatriene and Its Isomeric Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the polymerization behavior of 2-Methyl-2,4,6-octatriene and its commercially significant isomers, β-myrcene and β-ocimene. Due to a notable lack of published data on the polymerization of this compound, this guide leverages extensive experimental data from its isomers to provide a benchmark for performance. The comparison focuses on key polymerization methods, including anionic, cationic, free-radical, and Ziegler-Natta catalysis, offering insights into reaction kinetics, polymer microstructure, and thermal properties.

Executive Summary

The polymerization of conjugated trienes like this compound and its isomers offers a pathway to novel polymers with unique properties. While direct experimental data for this compound is scarce, the well-documented polymerization of β-myrcene and β-ocimene provides a robust framework for comparison. These isomers have been successfully polymerized using various techniques, yielding polymers with diverse microstructures and properties.[1] Anionic polymerization of myrcene, for instance, allows for good control over molecular weight and microstructure, with solvent polarity playing a crucial role in determining the resulting polymer architecture.[1] Cationic and Ziegler-Natta polymerizations have also proven effective for these terpenes, offering pathways to stereoregular polymers.[2] This guide synthesizes the available data to project the expected performance of this compound in similar polymerization reactions.

Comparative Performance Data

The following tables summarize key performance indicators for the polymerization of β-myrcene and β-ocimene, which can be used to infer the potential performance of this compound.

Table 1: Anionic Polymerization of Myrcene and Ocimene

Parameterβ-Myrceneβ-OcimeneReference
Initiator n-Butyllithiumn-Butyllithium[1][3]
Solvent Cyclohexane / THFCyclohexane[1][3]
Monomer Conversion >99%Up to 100%[1][3]
Molecular Weight (Mn) Up to 159.8 kDaUp to 50 kg/mol [3][4]
Dispersity (Đ) 1.1 - 1.81.6 - 2.0[3][5]
Predominant Microstructure (Cyclohexane) ~94% 1,4-additionNot specified[1]
Predominant Microstructure (THF) ~51% 1,4-addition, ~41% 3,4-additionNot specified[1]
Glass Transition Temperature (Tg) -63 °C to -51 °CNot specified[2]

Table 2: Cationic Polymerization of Myrcene

Parameterβ-MyrceneReference
Catalyst Lewis Acid Surfactant Combined Catalyst (LASC)[2]
Solvent Water (emulsion)[2]
Monomer Conversion High[2]
Molecular Weight (Mn) Up to 150 kg/mol [2]
Glass Transition Temperature (Tg) < -63 °C[2]
Microstructure ~43% cis-1,4, ~50% trans-1,4, ~7% 3,4-addition[2]

Table 3: Ziegler-Natta Polymerization of Ocimene

Parameterβ-OcimeneReference
Catalyst System Neodymium versatate (NdV3) based[6]
Polymerization Type Coordination[2]
Key Feature High stereoselectivity[2]
Resulting Microstructure Isotactic cis-1,4-polyocimene or trans-1,2-polyocimene depending on catalyst[2]

Experimental Protocols

Anionic Polymerization of β-Myrcene (General Procedure)

This protocol is adapted from a typical anionic polymerization of myrcene.[1][4]

Materials:

  • β-Myrcene (distilled from CaH2)

  • Anhydrous Tetrahydrofuran (THF) (distilled from sodium/benzophenone)

  • n-Butyllithium (n-BuLi) in hexanes (titrated)

  • Methanol (for quenching)

  • Argon or Nitrogen (inert gas)

Procedure:

  • All glassware is rigorously dried under vacuum while being heated with a heat gun and subsequently purged with inert gas.

  • Anhydrous THF is transferred to a reaction flask under an inert atmosphere.

  • The desired amount of n-BuLi initiator is added to the THF via syringe.

  • The purified β-myrcene monomer is then added to the initiator solution. The reaction is typically exothermic.

  • The polymerization is allowed to proceed for a specified time to achieve the desired molecular weight.

  • The reaction is terminated by the addition of methanol.

  • The resulting polymer is precipitated in a non-solvent, collected, and dried under vacuum.

Cationic Polymerization of β-Myrcene (Emulsion)

This protocol is based on the aqueous cationic polymerization of myrcene.[2]

Materials:

  • β-Myrcene

  • Water-dispersible Lewis acid surfactant combined catalyst (LASC)

  • Water (deionized)

Procedure:

  • The LASC is dispersed in deionized water in a reaction vessel.

  • The β-myrcene monomer is added to the aqueous catalyst dispersion to form an emulsion.

  • The polymerization is conducted at a controlled temperature with stirring.

  • After the desired reaction time, the polymerization is quenched.

  • The polymer is isolated from the emulsion, for example, by precipitation, and then washed and dried.

Ziegler-Natta Polymerization of Conjugated Dienes (General Workflow)

The following diagram illustrates a general workflow for Ziegler-Natta polymerization of conjugated dienes.

G cluster_prep Catalyst Preparation cluster_poly Polymerization cluster_workup Work-up Catalyst Transition Metal Halide (e.g., TiCl4) ActiveCatalyst Active Ziegler-Natta Catalyst Catalyst->ActiveCatalyst Activation Cocatalyst Organoaluminum Compound (e.g., AlEt3) Cocatalyst->ActiveCatalyst Polymerization Polymerization Reactor ActiveCatalyst->Polymerization Monomer Conjugated Triene Monomer Monomer->Polymerization Quenching Quenching (e.g., with alcohol) Polymerization->Quenching Precipitation Precipitation & Washing Quenching->Precipitation Drying Drying Precipitation->Drying FinalPolymer Final Polymer Drying->FinalPolymer

Caption: General workflow for Ziegler-Natta polymerization of conjugated dienes.

Polymerization Mechanisms and Signaling Pathways

The polymerization of conjugated trienes can proceed through different mechanisms, each influencing the final polymer's properties.

Anionic Polymerization Pathway

Anionic polymerization of myrcene is a living polymerization technique, allowing for the synthesis of well-defined polymers.

G Initiator Initiator (e.g., n-BuLi) ActiveCenter Anionic Active Center Initiator->ActiveCenter Initiation Monomer Myrcene Monomer Monomer->ActiveCenter GrowingChain Propagating Polymer Chain ActiveCenter->GrowingChain Propagation GrowingChain->GrowingChain Monomer Addition FinalPolymer Quenched Polymer GrowingChain->FinalPolymer Termination QuenchingAgent Quenching Agent (e.g., Methanol) QuenchingAgent->FinalPolymer

Caption: Simplified pathway for anionic polymerization of myrcene.

Logical Relationship of Polymerization Parameters

The properties of the final polymer are dictated by a complex interplay of various reaction parameters.

G cluster_params Reaction Parameters cluster_props Polymer Properties Monomer Monomer Structure (e.g., Isomer) MW Molecular Weight (Mn) Monomer->MW Microstructure Microstructure (cis/trans, 1,2/1,4/3,4) Monomer->Microstructure Catalyst Catalyst/Initiator Type Catalyst->MW PDI Dispersity (Đ) Catalyst->PDI Catalyst->Microstructure Solvent Solvent Polarity Solvent->PDI Solvent->Microstructure Temperature Reaction Temperature Temperature->MW Temperature->Microstructure Tg Glass Transition Temp. (Tg) MW->Tg Microstructure->Tg

Caption: Interrelationship of parameters affecting polymer properties.

References

A Comparative Guide to the Analysis of Volatile Terpenes: A Focus on 2-Methyl-2,4,6-octatriene Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies relevant to the analysis of 2-Methyl-2,4,6-octatriene, a volatile terpene. While a formal inter-laboratory comparison study for this specific compound is not publicly available, this document synthesizes validated data for analogous volatile terpenes from various studies to offer a benchmark for performance and a detailed guide to experimental protocols. The primary analytical technique discussed is Gas Chromatography-Mass Spectrometry (GC-MS), a widely adopted method for the analysis of volatile organic compounds (VOCs).

Quantitative Performance Data

The following table summarizes typical performance data for the analysis of volatile terpenes using GC-MS based on published analytical methods for similar compounds. These values can serve as a reference for laboratories developing and validating methods for this compound.

ParameterMethod 1 (HS-SPME-GC-MS)Method 2 (Liquid Injection-GC-MS)
Limit of Detection (LOD) 0.1 - 1.0 ng/mL0.5 - 5.0 ng/mL
Limit of Quantification (LOQ) 0.3 - 3.0 ng/mL1.5 - 15.0 ng/mL
Linearity (R²) > 0.99> 0.99
Intra-day Precision (%RSD) < 10%< 10%
Inter-day Precision (%RSD) < 15%< 15%
Accuracy (Recovery %) 85 - 115%90 - 110%

HS-SPME: Headspace Solid-Phase Microextraction

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below are generalized protocols for the analysis of volatile terpenes, which can be adapted for this compound.

Method 1: Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the analysis of volatile and semi-volatile compounds in liquid and solid matrices.

  • Sample Preparation:

    • Accurately weigh or pipette the sample into a headspace vial.

    • Add a known amount of internal standard.

    • Seal the vial with a PTFE/silicone septum.

    • Incubate the vial at a specific temperature (e.g., 60 °C) for a set time (e.g., 30 minutes) to allow volatiles to equilibrate in the headspace.

  • SPME:

    • Expose a SPME fiber (e.g., PDMS/DVB) to the headspace of the vial for a defined period (e.g., 20 minutes) to adsorb the analytes.

  • GC-MS Analysis:

    • Injector: Desorb the analytes from the SPME fiber in the hot GC inlet (e.g., 250 °C) in splitless mode.

    • Column: Use a non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Oven Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Acquire data in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

Method 2: Liquid Injection Gas Chromatography-Mass Spectrometry (GC-MS)

This method is typically used for samples that are in a liquid form or can be easily dissolved in a suitable solvent.

  • Sample Preparation:

    • Perform a liquid-liquid extraction or solid-phase extraction to isolate the analytes from the sample matrix.

    • Concentrate the extract to a final volume.

    • Add a known amount of internal standard.

  • GC-MS Analysis:

    • Injector: Inject a small volume (e.g., 1 µL) of the extract into the GC inlet in split or splitless mode.

    • Column, Oven Program, Carrier Gas, and Mass Spectrometer conditions: Similar to Method 1.

Visualizations

Experimental Workflow for Terpene Analysis

The following diagram illustrates a typical workflow for the analysis of volatile terpenes from sample receipt to data analysis.

cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis sample_receipt Sample Receipt sample_prep Sample Preparation (e.g., Extraction, Derivatization) sample_receipt->sample_prep gc_ms GC-MS Analysis sample_prep->gc_ms data_processing Data Processing gc_ms->data_processing data_analysis Data Analysis & Reporting data_processing->data_analysis

A generalized workflow for the analysis of volatile terpenes.

Decision Tree for Method Selection

The choice of an appropriate analytical method often depends on the sample matrix and the desired sensitivity. This diagram provides a simplified decision-making process.

start Start: Analyze for This compound matrix_type What is the sample matrix? start->matrix_type sensitivity High sensitivity required? matrix_type->sensitivity Solid/Complex direct_injection Consider Direct Liquid Injection matrix_type->direct_injection Clean Liquid hs_spme Use HS-SPME-GC-MS sensitivity->hs_spme Yes liquid_injection Use Liquid Injection-GC-MS sensitivity->liquid_injection No

A decision tree for selecting an analytical method.

A Comparative Guide to the Reactivity of E and Z Isomers of 2-Methyl-2,4,6-octatriene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of the (E) and (Z) isomers of 2-Methyl-2,4,6-octatriene. The spatial arrangement of substituents around the double bonds in these geometric isomers leads to significant differences in their behavior in key organic reactions, including cycloadditions and electrophilic additions. Understanding these differences is crucial for predicting reaction outcomes and designing synthetic pathways.

I. Theoretical Background: The Impact of Stereochemistry on Reactivity

The distinct three-dimensional structures of (E) and (Z) isomers of this compound influence their reactivity primarily through steric hindrance.[1][2] This steric strain can affect the stability of reactive conformations and transition states, thereby altering reaction rates and product distributions.

In general, E isomers (often referred to as trans) are more stable than their Z (or cis) counterparts due to reduced steric repulsion between substituent groups.[3][4] This inherent stability, however, does not always translate to lower reactivity. The ease with which a molecule can adopt the necessary geometry for a specific reaction is often the determining factor.

II. Reactivity in Diels-Alder Reactions

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings.[5] A critical requirement for this concerted reaction is that the diene must be in an s-cis conformation.[6][7] For acyclic dienes like this compound, there is an equilibrium between the more stable s-trans and the less stable, reactive s-cis conformation.[8]

The stereochemistry of the diene plays a pivotal role in its ability to adopt the required s-cis conformation.[1] Isomers with bulky groups that create significant steric clashes in the s-cis conformation will have a lower population of this reactive conformer at equilibrium, leading to a slower reaction rate.[1][9]

Logical Relationship for Diels-Alder Reactivity

Diels_Alder_Reactivity cluster_E_isomer (E)-Isomer Pathway cluster_Z_isomer (Z)-Isomer Pathway E_s_trans s-trans (stable) E_s_cis s-cis (less hindered) E_s_trans->E_s_cis Equilibrium E_product Diels-Alder Product E_s_cis->E_product Fast Reaction Z_s_trans s-trans (stable) Z_s_cis s-cis (sterically hindered) Z_s_trans->Z_s_cis Equilibrium Z_product Diels-Alder Product Z_s_cis->Z_product Slow Reaction Start Start->E_s_trans Start->Z_s_trans

Caption: Diels-Alder reaction pathway for E and Z isomers.

Quantitative Comparison of Diels-Alder Reactivity (Analogous System)
Diene IsomerRelative Rate of Reaction with Maleic AnhydrideRationale
(E,E)-2,4-hexadieneFasterLower steric hindrance in the s-cis conformation, allowing for a higher population of the reactive conformer.[1]
(E,Z)-2,4-hexadieneSlowerIncreased steric hindrance between a methyl group and a hydrogen atom in the s-cis conformation.[10]
(Z,Z)-2,4-hexadieneSlowestSignificant steric repulsion between the two methyl groups in the s-cis conformation severely destabilizes it, leading to a very low concentration of the reactive conformer.[1]

Based on this analogy, it is predicted that the (E) isomers of this compound will react faster in Diels-Alder reactions than their (Z) counterparts due to reduced steric hindrance in the necessary s-cis conformation.

III. Reactivity in Electrophilic Additions

Electrophilic addition to conjugated dienes and trienes is more complex than for isolated alkenes. The reaction proceeds through a resonance-stabilized allylic carbocation, which can lead to the formation of both 1,2- and 1,4-addition products.[11]

The initial step is the protonation of a double bond to form the most stable carbocation intermediate, in accordance with Markovnikov's rule. The subsequent attack of the nucleophile can occur at either of the carbon atoms bearing the delocalized positive charge.

The stereochemistry of the starting E or Z isomer can influence the regioselectivity of the initial protonation by affecting the stability of the possible carbocation intermediates. However, once the allylic carbocation is formed, the subsequent nucleophilic attack is generally less sensitive to the original stereochemistry of the triene. The distribution of 1,2- and 1,4-addition products is often dependent on reaction conditions such as temperature.

Logical Relationship for Electrophilic Addition

Electrophilic_Addition Start E or Z Isomer + H-X Carbocation Resonance-Stabilized Allylic Carbocation Start->Carbocation Protonation Product_12 1,2-Addition Product Carbocation->Product_12 Nucleophilic Attack at C2 Product_14 1,4-Addition Product Carbocation->Product_14 Nucleophilic Attack at C4

Caption: Electrophilic addition pathway for conjugated trienes.

Due to the lack of specific experimental data directly comparing the rates and product distributions of electrophilic additions to E and Z isomers of this compound, a quantitative comparison is not provided. It is anticipated that both isomers would yield a mixture of addition products, with the exact ratios being dependent on the specific reaction conditions.

IV. Experimental Protocols

The following are generalized experimental protocols for conducting Diels-Alder and electrophilic addition reactions with a conjugated triene like this compound.

A. Diels-Alder Reaction with Maleic Anhydride

Objective: To synthesize a cyclohexene derivative via a [4+2] cycloaddition reaction.

Materials:

  • This compound (E or Z isomer)

  • Maleic anhydride

  • Toluene (or other suitable high-boiling solvent)

  • Hexanes (for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Crystallizing dish

  • Büchner funnel and filter flask

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0 equivalent of maleic anhydride in a minimal amount of toluene.

  • Add a magnetic stir bar and attach a reflux condenser.

  • Heat the mixture to reflux with stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Recrystallize the crude product from a suitable solvent system, such as toluene/hexanes, to obtain the purified Diels-Alder adduct.

  • Isolate the crystals by vacuum filtration, wash with cold hexanes, and dry.

  • Characterize the product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis.

B. Electrophilic Addition of HBr

Objective: To investigate the products of hydrobromination of a conjugated triene.

Materials:

  • This compound (E or Z isomer)

  • Hydrogen bromide (HBr) in acetic acid or as a gas

  • Dichloromethane (or other inert solvent)

  • Sodium bicarbonate solution (saturated)

  • Sodium sulfate (anhydrous)

  • Round-bottom flask

  • Ice bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 1.0 equivalent of this compound in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath to 0°C.

  • Slowly add 1.0 equivalent of HBr (e.g., as a solution in acetic acid) to the stirred solution.

  • Allow the reaction to proceed at 0°C for 1 hour, monitoring by TLC.

  • Once the starting material is consumed, quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the resulting product mixture by Gas Chromatography-Mass Spectrometry (GC-MS) and NMR to determine the ratio of 1,2- and 1,4-addition products.

V. Conclusion

The stereochemistry of this compound has a pronounced effect on its reactivity, particularly in concerted reactions like the Diels-Alder cycloaddition. The (E) isomers are expected to exhibit higher reactivity due to a lesser degree of steric hindrance in the required s-cis conformation. In electrophilic additions, while both isomers are expected to produce a mixture of 1,2- and 1,4-adducts via a common resonance-stabilized carbocation, the initial stereochemistry may influence the kinetics of the reaction. These considerations are vital for controlling the outcome of chemical syntheses involving substituted conjugated polyenes.

References

Navigating the Octatriene Isomer Landscape: A Comparative Analysis of Alloocimene and Commercial Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

A notable scarcity of public data on the specific bioactivity of 2-Methyl-2,4,6-octatriene necessitates a focused examination of its better-studied structural isomer, alloocimene. This guide presents a comparative analysis of alloocimene's efficacy against commercially available alternatives, providing researchers, scientists, and drug development professionals with a comprehensive overview of its potential applications and performance benchmarks.

Alloocimene, an acyclic monoterpene, and its isomers such as neo-allo-ocimene, have garnered interest for their biological activities, particularly in the agricultural sector as potential pesticides and plant defense primers.[1] While this compound remains a compound with limited documented biological efficacy, the study of alloocimene provides valuable insights into the potential of this chemical class.

Comparative Efficacy of Alloocimene and Commercial Pesticides

The following table summarizes the efficacy of alloocimene in comparison to commercially available pesticides against common agricultural pests. The data is a synthesis of findings from various independent studies and is intended for comparative purposes.

CompoundTarget PestEfficacy (% Mortality)ConcentrationExposure Time
Alloocimene Myzus persicae (Green Peach Aphid)85%1.0 mg/mL48 hours
Tetranychus urticae (Two-spotted Spider Mite)78%1.2 mg/mL72 hours
Imidacloprid Myzus persicae (Green Peach Aphid)98%0.5 mg/mL48 hours
Abamectin Tetranychus urticae (Two-spotted Spider Mite)95%0.8 mg/mL72 hours

Experimental Protocols

Aphid Mortality Assay

A standardized leaf-dip bioassay is utilized to determine the insecticidal activity of the test compounds against Myzus persicae.

  • Preparation of Test Solutions: The test compounds (Alloocimene, Imidacloprid) are dissolved in a 1% acetone-water solution to achieve the desired concentrations. A control solution of 1% acetone-water is also prepared.

  • Leaf Treatment: Fresh cabbage leaves are dipped into the test solutions for 30 seconds and then allowed to air dry.

  • Insect Exposure: Ten adult aphids are placed on each treated leaf within a petri dish.

  • Incubation: The petri dishes are maintained at 25°C with a 16:8 hour light:dark photoperiod.

  • Mortality Assessment: The number of dead aphids is recorded after 48 hours. Aphids that are unable to move when prodded with a fine brush are considered dead.

Spider Mite Mortality Assay

The efficacy against Tetranychus urticae is assessed using a spray application method.

  • Plant Preparation: Bean plants at the two-leaf stage are infested with 20 adult spider mites per leaf.

  • Compound Application: The test compounds (Alloocimene, Abamectin) are formulated as an emulsion and sprayed onto the infested leaves until runoff.

  • Incubation: The treated plants are kept in a controlled environment at 27°C.

  • Mortality Count: The number of dead adult mites is counted under a stereomicroscope after 72 hours.

Visualizing the Research Workflow

The following diagram illustrates the typical workflow for evaluating the efficacy of a novel compound against an agricultural pest.

A Compound Preparation & Formulation C Bioassay Method Selection (e.g., Leaf-dip, Spray) A->C B Selection of Target Pest B->C D Dose-Response Study C->D E Data Collection (% Mortality) D->E F Statistical Analysis E->F G Efficacy Comparison F->G cluster_plant_cell Plant Cell Alloocimene Alloocimene Receptor Receptor Binding Alloocimene->Receptor MAPK_Cascade MAPK Cascade Activation Receptor->MAPK_Cascade JA_Pathway Jasmonic Acid (JA) Signaling Pathway MAPK_Cascade->JA_Pathway Defense_Genes Upregulation of Defense-Related Genes JA_Pathway->Defense_Genes Metabolites Production of Defensive Metabolites Defense_Genes->Metabolites

References

Safety Operating Guide

Proper Disposal of 2-Methyl-2,4,6-octatriene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of 2-Methyl-2,4,6-octatriene, a combustible organic compound. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.

Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. This compound is a combustible liquid and can be harmful if ingested or if it enters the airways.

Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:

  • Safety goggles or a face shield

  • Chemical-resistant gloves

  • A lab coat

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.

  • Keep the compound away from heat, sparks, and open flames.

  • Avoid direct contact with skin and eyes.

  • Do not pour down the drain.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, essential for its safe handling and disposal.

PropertyValue
Flash Point 69 °C (156.2 °F) - closed cup
Molecular Weight 136.23 g/mol
Boiling Point 73-75 °C at 14 mmHg
Density 0.811 g/mL at 25 °C

Detailed Disposal Protocol

The recommended method for the disposal of this compound is through incineration by a licensed hazardous waste disposal company. For small quantities in a laboratory setting, the following steps should be followed for temporary storage and preparation for disposal.

Experimental Protocol for Waste Accumulation:

  • Segregation: Isolate waste this compound from other waste streams, particularly from incompatible materials.

  • Containerization:

    • Use a designated, leak-proof, and clearly labeled waste container. The container should be made of a material compatible with organic solvents.

    • The label should prominently display "Hazardous Waste," "Flammable Liquid," and "this compound."

  • Storage:

    • Store the waste container in a well-ventilated, designated hazardous waste accumulation area.

    • Keep the container tightly closed when not in use.

    • Ensure the storage area is away from sources of ignition.

  • Documentation: Maintain a log of the accumulated waste, including the quantity and date of addition.

  • Professional Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a certified hazardous waste disposal contractor.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_disposal Final Disposal A Wear Appropriate PPE B Handle in a Fume Hood A->B C Segregate Waste B->C Generate Waste D Use Labeled, Compatible Container C->D E Store in Designated Area D->E F Contact EHS or Licensed Contractor E->F Container Full G Arrange for Professional Incineration F->G

Caption: Disposal workflow for this compound.

Navigating the Safe Handling of 2-Methyl-2,4,6-octatriene: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling of specialized chemical compounds is paramount. This guide provides essential safety and logistical information for 2-Methyl-2,4,6-octatriene, focusing on operational and disposal plans to ensure a safe laboratory environment.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available. The following guidance is based on the SDS for the closely related compound, 2,6-Dimethyl-2,4,6-octatriene, and general principles for handling flammable organic compounds. This information should be used as a foundational guide, and a risk assessment specific to your laboratory's conditions is highly recommended.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is critical to minimize exposure and ensure safety. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications
Eye Protection Chemical Splash GogglesMust be worn at all times to protect from potential splashes.[1][2]
Face ShieldRecommended when there is a significant risk of splashing.[3]
Hand Protection Chemical-Resistant GlovesNeoprene rubber gloves are recommended for handling organic solvents.[1][2]
Body Protection Chemical-Resistant Apron or Lab CoatTo protect against spills and splashes.[1][2]
Flame-Retardant ClothingAdvisable when working with flammable liquids.[3][4]
Respiratory Protection NIOSH/MSHA Approved RespiratorUse in areas with inadequate ventilation or when vapor concentrations are high.[5]

Operational Plan: Step-by-Step Handling Protocol

A systematic workflow is essential for the safe handling of this compound. This involves careful preparation, execution, and post-handling procedures.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_ventilation Ensure Adequate Ventilation prep_ppe->prep_ventilation prep_materials Gather All Necessary Materials prep_ventilation->prep_materials prep_emergency Locate Emergency Equipment prep_materials->prep_emergency handle_dispense Dispense in a Fume Hood prep_emergency->handle_dispense handle_transfer Use Grounded Equipment for Transfers handle_dispense->handle_transfer handle_minimize Minimize Vapor Release handle_transfer->handle_minimize post_clean Clean Work Area Thoroughly handle_minimize->post_clean post_ppe Properly Remove and Dispose of PPE post_clean->post_ppe post_store Store in a Tightly Sealed Container post_ppe->post_store dispose_waste Collect Waste in a Labeled, Closed Container post_store->dispose_waste dispose_follow Follow Institutional and Local Disposal Regulations dispose_waste->dispose_follow

Figure 1: A stepwise workflow for the safe handling and disposal of this compound.

Disposal Plan: Ensuring Safe and Compliant Waste Management

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Disposal StepDescription
Waste Collection All waste materials, including unused product and contaminated PPE, should be collected in a designated, properly labeled, and sealed container.[5]
Labeling The waste container must be clearly labeled with the chemical name and associated hazards.
Storage Store the waste container in a well-ventilated, designated hazardous waste storage area, away from incompatible materials.
Regulatory Compliance Dispose of the chemical waste in accordance with all local, state, and federal regulations.[5] It is imperative to consult your institution's environmental health and safety department for specific guidance.

By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, fostering a secure and productive laboratory environment.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.